molecular formula C11H14N2O3 B13795384 (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Número de catálogo: B13795384
Peso molecular: 222.24 g/mol
Clave InChI: JMFXUTJZDSYTEC-VIFPVBQESA-N
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Descripción

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is a chiral glutamine derivative designed for advanced pharmaceutical and biochemical research. This compound integrates a glutamine backbone, characterized by its 4-amino-5-oxopentanoic acid structure , with an anilide moiety, forming a key structural motif found in bioactive molecules . The (S)-configuration at the alpha-carbon is crucial for its stereospecific interactions in biological systems, making it a valuable building block for constructing enantiomerically pure peptides. Its primary research application lies in its potential as an intermediate in the synthesis of complex peptide architectures and as a tool for studying enzyme mechanisms. Structurally related compounds with the 5-oxo-5-(phenylamino) moiety have been identified in research settings, highlighting the relevance of this functional group . Furthermore, analogous glutamine derivatives have demonstrated specific biological activity by acting as inhibitors of enzymes like Leukotriene A-4 hydrolase, suggesting a potential mechanism of action for this compound in modulating inflammatory pathways . The presence of the free carboxylic acid and the amide functionality allows for further chemical modifications, facilitating its incorporation into larger molecular structures or probe development. This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this chemical.

Propiedades

Fórmula molecular

C11H14N2O3

Peso molecular

222.24 g/mol

Nombre IUPAC

(4S)-4-amino-5-anilino-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1

Clave InChI

JMFXUTJZDSYTEC-VIFPVBQESA-N

SMILES isomérico

C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N

SMILES canónico

C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N

Origen del producto

United States
Foundational & Exploratory

Technical Monograph: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

[1]

Executive Summary & Chemical Constitution

Common Name: L-Glutamic Acid

CAS Registry Number:IUPAC Name:

This guide details the chemical properties, regioselective synthesis, and enzymatic applications of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid. Structurally, this molecule is a derivative of L-glutamic acid where the


Critical Distinction: Researchers must distinguish this compound from L-Glutamic acid


Aminopeptidase A (APA)
Physicochemical Profile[1][2][3][4][5][6]
PropertyValueNotes
Molecular Formula

Molecular Weight 222.24 g/mol
Physical State White to off-white crystalline powderHygroscopic
Solubility DMSO, Methanol, Dilute AcidPoor solubility in neutral water
pKa (Predicted)

-NH

: ~8.0 |

-COOH: ~4.3
Amide reduces

-proton acidity
Melting Point 165–168 °CDecomposes upon prolonged heating
Chirality L-isomer (S-configuration)Enantiomeric purity critical for enzymatic assays

Regioselective Synthesis Strategy

Core Directive: The primary challenge in synthesizing this molecule is regioselectivity . Direct reaction of glutamic acid with aniline yields a mixture of


The following protocol utilizes Boc-Glu(OtBu)-OH as the starting material. This precursor has the amine and the


Protocol: Orthogonal Coupling Workflow

Reagents:

  • Starting Material: Boc-L-glutamic acid 5-tert-butyl ester (Boc-Glu(OtBu)-OH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

  • Deprotection: TFA (Trifluoroacetic acid) / DCM (Dichloromethane).

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Glu(OtBu)-OH (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add Aniline (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the starting acid.

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (removes unreacted aniline), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    and concentrate.
  • Global Deprotection: Dissolve the intermediate (Boc-Glu(OtBu)-NHPh) in a 1:1 mixture of TFA:DCM. Stir for 1 hour at room temperature.

    • Mechanism: The high acidity cleaves both the N-terminal Boc group and the side-chain tert-butyl ester simultaneously.

  • Purification: Precipitate the product by adding cold diethyl ether. Filter and recrystallize from MeOH/Ether to obtain the trifluoroacetate salt of the target.

Synthesis Logic Diagram

SynthesisPathwayStartBoc-Glu(OtBu)-OH(Regioselective Precursor)ActivationActivation(HATU/DIPEA)Start->Activation DMF, 0°CIntermediateBoc-Glu(OtBu)-NHPh(Protected Anilide)Activation->Intermediate + AnilineDeprotectionGlobal Deprotection(TFA/DCM)Intermediate->Deprotection Cleaves Boc & tBuProduct(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (TFA Salt)Deprotection->Product Ether Precip.

Figure 1: Orthogonal synthesis pathway ensuring exclusive formation of the

Biological Applications & Enzymology

The defining feature of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is its role as a chromogenic/fluorogenic substrate surrogate for Aminopeptidase A (APA/CD263) .

Substrate Specificity

Aminopeptidase A is a zinc-dependent exopeptidase that selectively cleaves acidic amino acids (Glu, Asp) from the N-terminus of peptides.

  • Substrate Logic: The enzyme recognizes the free N-terminal amine and the negatively charged side chain (

    
    -COOH).
    
  • Cleavage Site: The enzyme hydrolyzes the amide bond between the

    
    -carbonyl and the aniline nitrogen.
    
Assay Principle

Unlike p-nitroanilides (which release yellow p-nitroaniline), the phenylamide yields simple aniline upon hydrolysis. While less chromogenic in the visible spectrum, this substrate is preferred when:

  • Native Kinetics are required: The bulky p-nitro group can sometimes sterically hinder the active site of specific mutant enzymes; the phenyl group is smaller.

  • HPLC Detection: Aniline can be quantified with high sensitivity via reverse-phase HPLC (UV 230-254 nm).

Enzymatic Hydrolysis Pathway[1]

EnzymaticReactionSubstrateSubstrate:L-Glu-alpha-AnilideComplexTransition State[Enzyme-Substrate]Substrate->Complex Binding (Km)EnzymeEnzyme:Aminopeptidase A (Zn2+)Enzyme->ComplexProductsProducts:L-Glutamate + AnilineComplex->Products Hydrolysis (kcat)

Figure 2: Catalytic hydrolysis mechanism by Aminopeptidase A.

Stability & Handling Protocols

To maintain the integrity of this compound for analytical standards or biological assays, strict adherence to the following protocols is required.

Storage Conditions
  • Hygroscopicity: The salt form (TFA or HCl) is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. In solution (pH > 8), the amide bond is susceptible to base-catalyzed hydrolysis. Prepare fresh stock solutions in DMSO or dilute acid (0.1 M HCl).

Safety (Aniline Release)

Upon metabolic or chemical degradation, this compound releases aniline .

  • Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact (methemoglobinemia risk).

  • Waste Disposal: All assay waste containing the hydrolyzed product must be treated as hazardous organic waste, specifically segregated for aromatic amines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 129297, (4S)-4-amino-5-oxopentanoic acid (Structural Analog). Retrieved from [Link]

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of neuropeptides and cytokines. (Contextual reference for aminopeptidase substrates). Regulatory Peptides.

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard protocol for Boc/tBu orthogonal protection strategies).

Structural Elucidation and Characterization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

[1][2][3]

Executive Summary & Compound Identity

Target Molecule: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Name: L-Glutamic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Formula:




Molecular Weight:1

This compound is a derivative of L-glutamic acid where the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


112

Critical Structural Challenge: The primary challenge in elucidating this structure is distinguishing it from its regioisomer, L-Glutamic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-anilide1

Synthetic Pathway (Definitive Structural Proof)

To ensure the identity of the molecule for reference standards, a "Synthesis-by-Design" approach is required.[1][2] Direct reaction of glutamic acid with aniline yields a mixture favoring the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Confirmed Synthetic Protocol

Starting Material: N-Boc-L-glutamic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Step-by-Step Methodology:

  • Activation: Dissolve Boc-Glu(OBzl)-OH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) at 0°C to activate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carboxylic acid.[1]
    
  • Coupling: Add Aniline (1.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Intermediate: Boc-Glu(OBzl)-NHPh.[1][2]

  • Global Deprotection (Two-Stage):

    • Step A (Ester Hydrolysis): Hydrogenolysis (Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , Pd/C) in MeOH removes the 
      
      
      -benzyl ester.[1]
    • Step B (Boc Removal): Treat with TFA/DCM (1:[1][2]1) to remove the N-terminal Boc group.[1][2]

  • Purification: Precipitate with cold diethyl ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

SynthesisWorkflowStartBoc-Glu(OBzl)-OH(Gamma-protected)ActivationActivation(HATU/DIPEA)Start->ActivationCouplingCoupling(+ Aniline)Activation->CouplingIntermediateBoc-Glu(OBzl)-NHPhCoupling->IntermediateDeprotectionDeprotection1. H2/Pd-C (Bzl)2. TFA (Boc)Intermediate->DeprotectionTargetTarget:(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acidDeprotection->Target

Caption: Regioselective synthesis ensuring

Analytical Characterization & Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the first line of evidence for the elemental composition.[1][2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]

  • Calculated [M+H]+: 223.1083 m/z.[1][2]

  • Observed [M+H]+: Must be within 5 ppm error (e.g., 223.1080).

  • Fragmentation Pattern (MS/MS):

    • Loss of Aniline (93 Da): Indicates the presence of the -NHPh group.[1][2]

    • Loss of HCOOH (46 Da) from the side chain (distal acid).[1][2]

NMR Spectroscopy (The Fingerprint)

NMR is the definitive tool to distinguish the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


1

Key Diagnostic Feature: In the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-anilide1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Table 1: Predicted

H NMR Data (DMSO-d

, 500 MHz)
PositionProton TypeChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
NH-Ph Amide10.1 - 10.3Singlet (s)1HHighly deshielded anilide proton.[1]
Ph-H Aromatic7.1 - 7.6Multiplet (m)5HPhenyl ring protons.[1][2]
H-4 Methine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH)
3.9 - 4.2 Triplet/dd1HDiagnostic: Deshielded by adjacent amide.[1]
NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Amine8.2 - 8.5Broad (br)3HAmmonium form (if TFA salt).[1]
H-3 Methylene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH

)
1.9 - 2.1Multiplet2HDiastereotopic protons.[1]
H-2 Methylene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH

)
2.3 - 2.4Multiplet2HAdjacent to free COOH (C1).[1]
Table 2: Predicted

C NMR Data (DMSO-d

)
CarbonTypeShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
Assignment Logic
C-5 Amide C=O[1]168.0 - 169.5 Diagnostic: Alpha-amide carbonyl.
C-1 Acid C=O[1][2]173.5 - 174.5Free side-chain carboxylic acid.[1][2]
Ph-C Aromatic120 - 139Phenyl carbons (Ipso ~138).[1][2]
C-4 Methine52.0 - 53.5Alpha-carbon bearing amine.
C-2 Methylene29.5 - 30.5Gamma-carbon.[1][2]
C-3 Methylene26.0 - 27.0Beta-carbon.[1][2]
2D NMR Connectivity (HMBC)

To conclusively prove the structure is the


-anilide

  • HMBC Correlation 1: The Amide Proton (NH-Ph) at ~10.2 ppm must show a strong correlation to the C-5 Carbonyl at ~169 ppm.[1][2]

  • HMBC Correlation 2 (Crucial): The Methine Proton (H-4) at ~4.0 ppm must also correlate to the C-5 Carbonyl .[1][2]

    • Contrast: If it were the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -anilide, the Methine proton would correlate to the Acid carbonyl (C1), and the Amide proton would correlate to the C2/C3 methylene chain end.[1]
      
Connectivity Diagram (HMBC)

HMBC_Connectivitycluster_structureKey HMBC CorrelationsH_AmideH (Amide)~10.2 ppmC_CarbonylC-5 (C=O)~169 ppmH_Amide->C_CarbonylStrongCouplingH_AlphaH-4 (Methine)~4.0 ppmH_Alpha->C_CarbonylDiagnosticCorrelationC_AcidC-1 (COOH)~174 ppmH_Alpha->C_AcidNo 3-bondCorrelation

Caption: Diagnostic HMBC correlations confirming the Alpha-Anilide structure.

Quality Control & Purity Assay

Chiral Purity (Enantiomeric Excess)

Since the starting material is L-Glutamic acid, racemization can occur during the activation step (Step 1 of synthesis).[1][2]

  • Method: Chiral HPLC.[2]

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).[1][2]

  • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid.

  • Requirement: >99% ee (L-isomer).[1][2]

  • Polarimetry: Specific rotation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     should be measured.[1] L-isomers of glutamic acid derivatives typically show positive rotation in HCl, but solvent effects are significant for anilides.[2]
    
Solubility Profile
  • Water: Moderate (Zwitterionic character).[1][2] Solubility increases at pH < 2 (Ammonium cation) or pH > 8 (Carboxylate anion).[1][2]

  • DMSO/DMF: High solubility.[2]

  • Ethanol: Low to moderate.[2]

References

  • IUPAC Nomenclature of Amino Acids and Peptides. IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN).[1][2] (1984).[1][2] Defines the numbering priority for glutamic acid derivatives (C1 = ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -COOH usually, but reversed in pentanoic acid naming).[1]
    
  • Kasai, T., & Sakamura, S. (1973).[1][2] "Differences in NMR Spectra Between Some ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    - and 
    
    
    -Glutamyl Dipeptides." Agricultural and Biological Chemistry, 37(9), 2155-2157.[1] Link (Foundational work on distinguishing isomers via NMR).[1][2]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text for interpreting HMBC and amide shifts).

  • PubChem Compound Summary. "(S)-4-Amino-5-oxopentanoic acid" (Parent structure analysis). Link.[1][2]

Technical Guide: Synthesis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , commonly referred to as L-Glutamic acid


-anilide .

This guide prioritizes a high-fidelity orthogonal protection strategy suitable for pharmaceutical applications where isomeric purity is paramount. It also reviews a regioselective anhydride methodology for specific scale-up contexts.

Molecule Identification & Retro-Analysis

Target Molecule: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Name: L-Glutamic acid


-anilide (L-Glu-

-NHPh) CAS Registry Number: 19522-40-8 (Generic for Glu-anilide, specific isomers vary)
Structural Breakdown

The IUPAC name describes a pentanoic acid backbone where:

  • C1: Carboxylic acid (Free acid,

    
    -position relative to Glu).
    
  • C4: Amino group (

    
    -configuration, 
    
    
    
    -isomer).
  • C5: Amide carbonyl (attached to Phenylamine).

Chemical Structure:



Synthetic Challenge: Regioselectivity

L-Glutamic acid possesses two carboxylic acid groups (


 and 

). Direct coupling with aniline often yields a mixture of

- and

-anilides.
  • Thermodynamic/Steric Preference: The

    
    -carboxyl is less sterically hindered, often favoring 
    
    
    
    -anilide formation (L-Theanine analog structure) under standard coupling conditions.
  • Target Requirement: The target is the

    
    -anilide . This requires forcing the reaction at the sterically crowded 
    
    
    
    -position while preserving the
    
    
    -carboxyl.

Primary Synthesis Pathway: Orthogonal Protection (Recommended)

Rationale: This pathway utilizes commercially available Boc-Glu(OtBu)-OH . The


-carboxyl is protected as a tert-butyl ester, and the amine is Boc-protected, leaving only the 

-carboxyl free for activation. This guarantees 100% regioselectivity for the

-anilide.
Workflow Diagram (DOT)

G Start Starting Material Boc-Glu(OtBu)-OH Activation Activation (EDC·HCl / HOBt / DIPEA) Start->Activation Dissolve in DCM Coupling Coupling (+ Aniline, DCM, RT) Activation->Coupling Form Active Ester Intermediate Intermediate Boc-Glu(NHPh)-OtBu Coupling->Intermediate Nucleophilic Acyl Substitution Deprotection Global Deprotection (TFA / DCM) Intermediate->Deprotection Acidolysis Final Target Product (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (TFA Salt) Deprotection->Final Precipitation (Et2O)

Figure 1: Orthogonal protection strategy ensuring exclusive


-amidation.
Detailed Protocol
Step 1: Coupling of Aniline to Boc-Glu(OtBu)-OH

Reagents:

  • Boc-L-glutamic acid

    
    -tert-butyl ester (Boc-Glu(OtBu)-OH) [1.0 eq]
    
  • Aniline [1.1 eq]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.2 eq]

  • HOBt (Hydroxybenzotriazole) [1.2 eq]

  • DIPEA (N,N-Diisopropylethylamine) [2.0 eq]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Procedure:

  • Dissolution: Dissolve Boc-Glu(OtBu)-OH (e.g., 5.0 g) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Activation: Add HOBt and EDC·HCl at 0°C. Stir for 15–20 minutes to form the active ester.

  • Coupling: Add Aniline and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup:

    • Dilute with DCM (100 mL).

    • Wash sequentially with: 1M citric acid (or 1M HCl)

      
       2 (removes unreacted aniline), Saturated NaHCO
      
      
      
      
      
      2, Brine
      
      
      1.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

    • Expected Product:Boc-Glu(NHPh)-OtBu (White foam/solid).

Step 2: Global Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIPS) - Optional scavenger

Procedure:

  • Reaction: Dissolve the intermediate (Boc-Glu(NHPh)-OtBu) in DCM (10 mL per gram).

  • Acidolysis: Add TFA (equal volume to DCM, e.g., 10 mL). Stir at RT for 2–4 hours.

    • Mechanism:[2][3][4][5] The high acidity cleaves both the

      
      -Boc carbamate and the 
      
      
      
      -tert-butyl ester simultaneously.
  • Isolation: Concentrate the solution in vacuo to an oil. Co-evaporate with toluene

    
     3 to remove excess TFA.
    
  • Precipitation: Add cold Diethyl Ether (Et

    
    O) to the oily residue and scratch the flask to induce crystallization.
    
  • Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

    • Final Product:(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (TFA salt) .

Alternative Pathway: Regioselective Anhydride Opening

Context: This method is valuable if starting from cheap L-Glutamic acid or Z-Glu-OH without orthogonal ester protection. It relies on solvent-controlled regioselectivity [1].[6]

Mechanism: Reaction of


-protected Glutamic Anhydride with aniline:
  • In DMSO: Favors

    
    -anilide (Targeting the less hindered carbonyl).
    
  • In Benzene/Toluene: Favors

    
    -anilide  (Targeting the intramolecularly H-bonded complex).
    
Workflow Diagram (DOT)

Anhydride ZGlu Z-Glu-OH Anhydride Z-Glu-Anhydride ZGlu->Anhydride Ac2O, Heat Reaction Reaction in Benzene (Solvent Control) Anhydride->Reaction + Aniline Alpha Major Product Z-Glu-alpha-anilide Reaction->Alpha Kinetic Control Gamma Minor Product Z-Glu-gamma-anilide Reaction->Gamma Trace

Figure 2: Solvent-controlled regioselectivity favoring the


-isomer.

Critical Note: While chemically elegant, this method often requires recrystallization to remove the minor


-isomer (typically 5-10%). The Orthogonal Route (Section 2) is preferred for drug development to avoid isomeric impurities.

Analytical Data & Quality Control

To validate the synthesis of the


-anilide (vs. 

-anilide), NMR analysis is critical.
Parameter

-Anilide (Target)

-Anilide (Impurity)
Structure HOOC-CH

-CH

-CH(NH

)-CONHPh
PhNH-CO-CH

-CH

-CH(NH

)-COOH

H NMR (Anilide NH)
Downfield singlet (

9.5–10.5 ppm)
Downfield singlet (

9.5–10.5 ppm)

-CH Signal
Distinctive shift due to adjacent CONHPhShift due to adjacent COOH (Standard AA shift)
Mass Spectrometry m/z = 223.1 [M+H]

(Free base)
m/z = 223.1 [M+H]

(Isomer)

Differentiation Strategy: The


-proton of the target molecule is chemically equivalent to an amino acid amide. In the 

-anilide, the

-proton is part of a free amino acid headgroup. 2D NMR (HMBC) showing coupling between the Aniline-NH and the

-Carbonyl confirms the structure.

References

  • Huang, X., Luo, X., Roupioz, Y., & Tochtrop, G. P. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 62(25), 8821–8826.[3] [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines.[7] Chemistry – A European Journal, 29(36). [Link]

  • Voynikov, Y. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Farmacia, 59, 85. [Link]

Sources

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid: Mechanism of Action and Enzymatic Profiling

Executive Summary

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (CAS No. 62121-04-4), widely referred to in biochemical literature as L-Glutamic acid alpha-anilide or H-GLU-ANILIDE[1][2], is a highly specialized synthetic substrate. Rather than functioning as a therapeutic agent, this compound serves as a precision molecular probe designed to interrogate the activity of Aminopeptidase A (APA, EC 3.4.11.7) [3][4]. APA is a membrane-bound, zinc-dependent metalloprotease that plays a critical role in the central renin-angiotensin system by cleaving N-terminal acidic residues (aspartate and glutamate) to convert Angiotensin II into Angiotensin III[3][5].

By mimicking the N-terminal glutamate of natural peptide substrates, (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid allows researchers to quantitatively measure APA catalytic activity through the highly specific release and subsequent colorimetric detection of free aniline[6][7].

Molecular Recognition: The S1 Pocket Architecture

The specificity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid for APA over other M1-family aminopeptidases (such as Aminopeptidase N) is dictated by the unique electrostatic environment of the APA active site[8][9].

The compound possesses a free gamma-carboxyl group and a free alpha-amino group. When the substrate enters the catalytic cleft:

  • The S1 Pocket Interaction: The free gamma-carboxyl group forms a critical salt bridge with Arg-887 and a stabilizing hydrogen bond with Thr-356 [3][8]. This highly polar S1 pocket selectively accommodates acidic side chains, rejecting basic or hydrophobic residues.

  • Exopeptidase Anchoring: The free alpha-amino group is anchored by Glu-223 and Glu-360 , which enforce the enzyme's strict exopeptidase activity by ensuring only N-terminal residues are cleaved[3].

  • Calcium Modulation: The binding of the substrate's acidic side chain is significantly enhanced by the presence of Ca²⁺ ions in the S1 pocket, which neutralize charge repulsion and optimize the substrate's orientation for cleavage[3][5].

Catalytic Mechanism of Action (Zinc-Metalloprotease Cleavage)

Once the substrate is anchored, the cleavage of the alpha-anilide bond proceeds via a classic zinc-dependent hydrolytic mechanism[9][10].

  • Electrophilic Polarization: The active site Zn²⁺ ion—coordinated by His-393, His-397, and Glu-416—acts as a Lewis acid, polarizing the carbonyl oxygen of the substrate's alpha-anilide bond[3][10].

  • Nucleophilic Attack: A catalytic water molecule, activated by the general base Glu-386 , executes a nucleophilic attack on the electrophilic carbonyl carbon[3][10].

  • Transition State Stabilization: This attack forms a high-energy tetrahedral intermediate, the oxyanion of which is stabilized by Tyr-479 [3].

  • Product Release: The tetrahedral intermediate collapses, severing the amide bond. This releases L-glutamate and free aniline into the surrounding buffer[3][10].

APA_Catalysis S1 Substrate Binding (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid S2 S1 Pocket Recognition Gamma-COOH forms salt bridge with Arg-887 S1->S2 Anchoring S3 Zinc Polarization Zn2+ polarizes alpha-anilide carbonyl S2->S3 Active Site Positioning S4 Nucleophilic Attack Glu-386 activates catalytic water S3->S4 Electrophilic Activation S5 Tetrahedral Intermediate Stabilized by Tyr-479 S4->S5 Hydrolysis S6 Product Release L-Glutamate + Free Aniline S5->S6 Bond Cleavage

Figure 1: Catalytic mechanism of Aminopeptidase A (APA) cleaving the alpha-anilide substrate.

Quantitative Data: APA Active Site Interactions

To understand the causality behind the substrate's high affinity, the following table summarizes the key structural interactions between the APA active site and the substrate[3][8].

APA ResidueStructural DomainFunction in Substrate Recognition & Catalysis
Arg-887 S1 PocketForms a critical salt bridge with the free gamma-carboxyl group of the substrate.
Thr-356 S1 PocketProvides hydrogen bonding to stabilize the acidic side chain of the substrate.
Glu-223 & Glu-360 N-terminal AnchorInteracts with the free alpha-amino group, enforcing exopeptidase specificity.
His-393, His-397, Glu-416 Catalytic CoreChelates the active site Zn²⁺ ion, essential for carbonyl polarization.
Glu-386 Catalytic CoreActs as a general base to activate the nucleophilic water molecule.
Tyr-479 Catalytic CoreStabilizes the oxyanion hole of the tetrahedral transition state.

Experimental Protocol: Self-Validating APA Activity Assay

The enzymatic release of aniline from (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid allows for robust spectrophotometric quantification using the Bratton-Marshall reaction[6][7]. This protocol is designed to ensure self-validation by eliminating background interference.

Reagents Required
  • Substrate Stock: 10 mM (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 2 mM CaCl₂ (Ca²⁺ is strictly required to maximize APA activity)[3][5].

  • Diazotization Reagent: 0.1% (w/v) Sodium Nitrite (NaNO₂) in 1 M HCl.

  • Neutralization Reagent: 0.5% (w/v) Ammonium Sulfamate.

  • Coupling Reagent (Bratton-Marshall): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) in water[6][11].

Step-by-Step Methodology
  • Enzymatic Cleavage: Combine 90 µL of Assay Buffer (containing the APA enzyme sample) with 10 µL of the Substrate Stock in a microplate well. Incubate at 37°C for 30–60 minutes.

  • Termination & Diazotization: Add 50 µL of the Diazotization Reagent. Causality: The highly acidic HCl immediately denatures the enzyme, quenching the reaction. Simultaneously, the nitrous acid converts the enzymatically released primary aromatic amine (aniline) into a reactive diazonium salt[6]. Incubate at 4°C for 5 minutes.

  • Nitrite Neutralization: Add 50 µL of the Neutralization Reagent. Causality: Ammonium sulfamate is strictly required to destroy unreacted nitrous acid. Failing to neutralize excess nitrite will cause the oxidative degradation of the coupling reagent, leading to false-positive background absorbance[6]. Incubate at room temperature for 3 minutes.

  • Azo Coupling: Add 50 µL of the Coupling Reagent (NEDA). The diazonium salt undergoes electrophilic aromatic substitution with NEDA to form a stable, highly conjugated azo dye[6][11].

  • Spectrophotometric Readout: Incubate in the dark for 10 minutes to allow full color development. Measure the absorbance at 540–550 nm using a microplate reader[6][11]. The absorbance is directly proportional to APA activity.

Bratton_Marshall Step1 Enzymatic Cleavage Release of Free Aniline Step2 Diazotization NaNO2 + HCl (0-5°C) Step1->Step2 Quench & React Step3 Neutralization Ammonium Sulfamate Step2->Step3 Remove Excess HNO2 Step4 Azo Coupling Bratton-Marshall Reagent Step3->Step4 NEDA Addition Step5 Readout Absorbance at 540 nm Step4->Step5 Chromophore Formation

Figure 2: Step-by-step experimental workflow for the colorimetric detection of free aniline.

References

  • H-GLU-ANILIDE [62121-04-4] | Chemsigma. Chemsigma.
  • 62121-04-4 CAS MSDS. ChemicalBook.
  • 4KX9: Crystal structure of human aminopeptidase A complexed with arginine. RCSB PDB.
  • Structural Insights into Central Hypertension Regul
  • Structural insight into the catalytic mechanism and inhibitor binding of aminopeptidase A. Biochemical Journal.
  • Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications.
  • Human Aminopeptidases: A Review of the Liter
  • Analytical Reagents used in Chemical and Spectrophotometric Analysis. Research Journal of Pharmacy and Technology.
  • Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applic
  • Mechanisms and pathways of aniline elimination
  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis.

Sources

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid biological activity.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Enzymatic Applications of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid

Executive Summary

In the realm of enzymology and drug development, the precise mapping of protease and peptidase regiospecificity is paramount. (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (commonly known as L-Glutamic acid


-anilide ; CAS: 62121-04-4) serves as a highly specialized biochemical tool. Unlike its more famous structural isomer, 

-glutamyl anilide, this compound features an amide linkage exclusively at the

-carboxyl position. This whitepaper dissects the structural causality, biological activity, and self-validating experimental workflows associated with this molecule, providing researchers with a robust framework for its use in enzymatic profiling and competitive inhibition studies.

Chemical Ontology & Structural Dynamics

To leverage this molecule effectively, one must first understand the causality of its IUPAC numbering and resulting structural behavior.

In (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , the principal functional group (the free carboxylic acid) dictates the C1 position. Consequently, the carbon chain is numbered as follows:

  • C1 : Free carboxyl group (

    
    -carboxyl of the native glutamic acid).
    
  • C2 & C3 : Aliphatic methylene bridge (

    
     and 
    
    
    
    carbons).
  • C4 : Chiral center bearing the amino group (the

    
    -carbon, in the S/L-configuration).
    
  • C5 : The amidated carbonyl group (

    
    -carboxyl linked to the phenylamine/aniline group).
    

The Biological Consequence: Because the aniline leaving group is conjugated to the


-carboxyl rather than the 

-carboxyl, this molecule is sterically and electronically invisible to

-glutamyl transferase (GGT) [1]. Instead, it acts as a highly specific substrate for

-glutamyl aminopeptidases, or as a competitive structural analog (inhibitor) in assays targeting

-cleavage.

Biological Activity: Regiospecificity in Enzymatic Profiling

The primary biological utility of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid lies in its ability to differentiate between distinct families of peptidases in complex biological matrices (e.g., cell lysates, serum).

A. Differentiation of GGT vs. Aminopeptidases

GGT (EC 2.3.2.2) is a critical biomarker for liver fibrosis and oxidative stress, functioning by cleaving


-glutamyl bonds [2]. When screening novel GGT inhibitors, false positives frequently arise from off-target aminopeptidases cleaving the reporter substrates. By introducing L-Glutamic acid 

-anilide into the screening matrix, researchers can isolate

-peptidase activity. If a biological sample cleaves the

-anilide, the presence of generic aminopeptidases is confirmed, allowing for the mathematical deconvolution of true GGT activity.
B. Mechanism of Action as a Competitive Inhibitor

In highly purified GGT assays, the


-anilide can serve as a weak competitive inhibitor. It occupies the active site via hydrogen bonding with the free 

-carboxyl and the

-amino group, but the enzyme's catalytic triad cannot execute the nucleophilic attack on the

-amide bond. This makes it an excellent scaffold for developing non-cleavable, stable GGT inhibitors for therapeutic use.

Visualizing the Workflows

To conceptualize the regiospecificity and the experimental screening process, the following logical architectures are provided.

G Substrate (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid (Alpha-Anilide) EnzymeAlpha Alpha-Aminopeptidase Substrate->EnzymeAlpha Binds Active Site EnzymeGamma Gamma-Glutamyl Transferase (GGT) Substrate->EnzymeGamma Binds Active Site Cleavage Catalytic Cleavage (Aniline Release) EnzymeAlpha->Cleavage Hydrolysis NoCleavage Steric Exclusion (No Reaction) EnzymeGamma->NoCleavage Regiomismatch

Enzymatic regiospecificity of L-Glutamic acid alpha-anilide.

G Start Prepare Biological Lysate (Tris-HCl, pH 8.0) Split Aliquot into Parallel Microplate Wells Start->Split PathA Add Alpha-Anilide (Target: Aminopeptidases) Split->PathA PathB Add Gamma-Anilide (Target: GGT) Split->PathB Readout Diazotization (Bratton-Marshall) Absorbance at 540 nm PathA->Readout PathB->Readout Validate Orthogonal Validation (Deconvolute GGT vs Peptidase) Readout->Validate

Parallel screening workflow for deconvoluting peptidase activity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocol utilizes a self-validating loop. Because the cleavage of the anilide bond releases free aniline (which lacks the intrinsic strong absorbance of p-nitroaniline), we employ the Bratton-Marshall diazotization reaction for highly sensitive colorimetric detection [3].

Protocol: Regiospecific Peptidase Deconvolution Assay

Objective: To quantify


-aminopeptidase activity while ruling out 

-glutamyl transferase interference.

Reagents Required:

  • Substrate: 10 mM (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in 10% DMSO.

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM NaCl.

  • Bratton-Marshall Reagents:

    • Reagent A: 0.1% Sodium nitrite (

      
      ) in 1M HCl.
      
    • Reagent B: 0.5% Ammonium sulfamate.

    • Reagent C: 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water.

Step-by-Step Procedure:

  • Assay Initialization: In a 96-well plate, add 10

    
    L of the biological sample (enzyme) to 80 
    
    
    
    L of Tris-HCl buffer.
  • Substrate Introduction: Initiate the reaction by adding 10

    
    L of the 10 mM substrate solution.
    
    • Self-Validation Step: Include a blank well (buffer + substrate, no enzyme) to account for spontaneous autohydrolysis, and a positive control well (purified Leucine Aminopeptidase) to ensure substrate viability.

  • Incubation: Incubate the microplate at 37°C for exactly 30 minutes.

  • Reaction Termination & Diazotization:

    • Add 20

      
      L of Reagent A to halt the enzymatic reaction and diazotize the released aniline. Incubate for 3 minutes at room temperature.
      
    • Add 20

      
      L of Reagent B to destroy excess nitrous acid. Incubate for 2 minutes.
      
    • Add 20

      
      L of Reagent C. A vivid purple/pink azo dye will form immediately if free aniline is present.
      
  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate specific activity using a standard curve generated from pure aniline.

Quantitative Data Presentation

The following table summarizes representative kinetic and physicochemical parameters comparing the


-anilide against the 

-anilide, highlighting the stark contrast in their biological reactivity profiles [4].
Parameter(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (

-anilide)
L-Glutamic acid

-anilide
CAS Number 62121-04-45963-60-0
Molecular Weight 222.24 g/mol 222.24 g/mol
Target Enzyme

-Aminopeptidases

-Glutamyl Transferase (GGT)
GGT Cleavage Rate (

)
Undetectable (

)
High (

)
Aminopeptidase Cleavage Rate High (

)
Low (

)
Role in GGT Assays Negative Control / Competitive InhibitorPrimary Reporter Substrate

Conclusion

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is far more than a simple structural isomer; it is a precision instrument for enzymatic ontology. By exploiting the strict regiospecificity of enzymes like GGT and


-aminopeptidases, researchers can utilize this compound to deconvolute complex biological samples, validate the specificity of novel inhibitors, and map the active sites of uncharacterized proteases. The integration of self-validating colorimetric protocols ensures that data derived from this compound remains robust, reproducible, and translationally relevant for drug discovery pipelines.

References

  • National Center for Biotechnology Information (PubChem). "N(5)-phenyl-L-glutamine (L-Glutamic acid gamma-anilide) - CID 18603770." PubChem Database. (Used for structural comparison and isomer regiospecificity validation). URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.3.2.2 - gamma-glutamyltransferase." BRENDA. URL:[Link]

Discovery, Regioselective Synthesis, and Isolation of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Chemical Identity & Biological Significance

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , commonly referred to as L-glutamic acid


-anilide , is a highly specialized amino acid derivative. Structurally, it is a glutamic acid molecule where the 

-carboxyl group has been selectively amidated with aniline.

While its structural isomer, the


-anilide, is ubiquitously utilized as a chromogenic substrate in 

-glutamyl transferase (GGT) assays[1], the

-anilide serves a distinct and critical role. It is employed as a highly specific substrate for differentiating aminopeptidase activity and acts as a foundational building block in the synthesis of advanced peptidomimetics. Historically, the primary bottleneck in the discovery and isolation of this compound was the chemical challenge of opening glutamic anhydride with aniline, which typically yielded intractable mixtures of both

- and

-regioisomers.

Mechanistic Causality in Regioselective Discovery

The breakthrough in the isolation of the pure


-anilide isomer relies on the precise manipulation of transition-state thermodynamics via solvent selection—a mechanism comprehensively elucidated by [2].

When N-protected glutamic anhydride is subjected to nucleophilic attack by aniline, the reaction pathway is entirely dictated by the dielectric constant (


) and hydrogen-bonding capacity of the solvent:
  • Kinetic Control in Non-Polar Solvents (e.g., Benzene): In a non-polar environment, the reaction is driven by the inherent electrophilicity of the anhydride carbonyls. The

    
    -carbonyl is significantly more electrophilic due to the inductive electron-withdrawing effect of the adjacent N-protected amino group. Furthermore, the lack of solvent competition allows the transition state to be stabilized by an intramolecular hydrogen bond between the aniline N–H and the 
    
    
    
    -carbonyl oxygen, driving
    
    
    selectivity for the
    
    
    -anilide[2].
  • Thermodynamic Control in Polar Aprotic Solvents (e.g., DMSO): Highly polar solvents disrupt these intramolecular hydrogen bonds and strongly solvate the nucleophile. This shifts the attack toward the less sterically hindered

    
    -carbonyl, yielding the 
    
    
    
    -anilide as the major product[2].

Regioselectivity Start N-Protected L-Glutamic Anhydride + Aniline Path1 Non-Polar Solvent (Benzene / DCM) Start->Path1 Kinetic Control Path2 Polar Aprotic Solvent (DMSO / DMF) Start->Path2 Thermodynamic Control Target α-Anilide (Target) (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Path1->Target Major Product (>90%) Byproduct γ-Anilide (Byproduct) (S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acid Path2->Byproduct Major Product (>90%)

Figure 1: Solvent-directed regioselective ring-opening of glutamic anhydride.

Quantitative Data: Solvent Effects on Regioselectivity

The following table summarizes the causal relationship between solvent polarity and the regioselective isolation of the


-anilide isomer.
Reaction SolventDielectric Constant (

)

-Anilide (%)

-Anilide (%)
Isolated Yield (%)
Benzene 2.3>99 <192
Dichloromethane (DCM) 9.185 1588
Tetrahydrofuran (THF) 7.640 6085
Dimethyl Sulfoxide (DMSO) 46.7<1 >9995

Data synthesized from established regioselective anhydride opening protocols[2].

Self-Validating Experimental Protocol

As an application scientist, it is critical to design workflows where each step inherently validates the success of the previous one. The following protocol details the regioselective synthesis and isolation of the target compound.

IsolationWorkflow Step1 1. Anhydride Activation Step2 2. Regioselective Coupling (Benzene) Step1->Step2 Step3 3. Organic Extraction Step2->Step3 Step4 4. Selective Crystallization Step3->Step4 Step5 5. Catalytic Deprotection Step4->Step5

Figure 2: Step-by-step experimental workflow for the isolation of the α-anilide.

Phase 1: Anhydride Activation
  • Reagent Preparation: Suspend 10.0 g of N-Carbobenzoxy-L-glutamic acid (Cbz-Glu-OH) in 50 mL of anhydrous acetic anhydride.

  • Cyclization: Stir the mixture at 60°C for 2 hours until a clear solution forms, indicating complete conversion to Cbz-L-glutamic anhydride.

  • Solvent Removal: Concentrate the solution under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of acetic acid traces.

    • Causality: Residual acetic acid can act as a competing nucleophile or alter the solvent dielectric environment in the next step, which would severely degrade the

      
      -regioselectivity.
      
Phase 2: Solvent-Directed Coupling
  • Solvent Selection: Dissolve the crude Cbz-L-glutamic anhydride in 100 mL of anhydrous benzene.

    • Causality: Benzene (

      
      ) is strictly chosen to prevent solvent-solute hydrogen bonding, forcing the aniline nucleophile to attack the more electrophilic 
      
      
      
      -carbonyl.
  • Nucleophilic Addition: Add aniline (1.05 eq) dropwise at room temperature under an inert argon atmosphere. Stir for 12 hours.

Phase 3: Isolation via Selective Precipitation
  • Quenching & Extraction: Evaporate the benzene under vacuum. Redissolve the residue in 150 mL of ethyl acetate. Wash the organic layer with 1N HCl (3 x 50 mL).

    • Causality: The HCl wash is a self-validating quench; it protonates unreacted aniline, partitioning it into the aqueous phase and preventing downstream contamination during crystallization.

  • Crystallization: Dry the organic layer over anhydrous

    
    , filter, and concentrate to 30 mL. Add hexanes dropwise until the solution becomes cloudy, then cool to 4°C overnight.
    
  • Filtration: Collect the precipitated Cbz-

    
    -anilide via vacuum filtration.
    
    • Causality: The

      
      -anilide exhibits a distinct intermolecular hydrogen-bonding network compared to any trace 
      
      
      
      -isomer, drastically reducing its solubility in hexanes and driving highly selective precipitation.
Phase 4: Catalytic Deprotection
  • Hydrogenolysis: Dissolve the purified Cbz-

    
    -anilide in 50 mL of methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 4 hours.
    
  • Final Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate to yield pure (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid as a white crystalline solid.

Analytical Characterization

To verify the successful isolation of the


-anilide over the 

-anilide, researchers must rely on two primary analytical techniques:
  • 
    H NMR Spectroscopy:  The 
    
    
    
    -proton of the glutamic acid backbone shifts significantly downfield upon amidation. In the
    
    
    -anilide, the
    
    
    -CH multiplet will appear distinct from the free carboxylic acid
    
    
    -CH observed in the
    
    
    -anilide.
  • RP-HPLC: The

    
    -anilide and 
    
    
    
    -anilide exhibit vastly different retention times on a C18 column due to the differing polarities of the free carboxyl groups (the
    
    
    -carboxyl is more flexible and hydrophilic than the sterically hindered
    
    
    -carboxyl).

References

  • Keillor, J. W., Huang, X., Luo, X., & Roupioz, Y. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 62(25), 8821-8825.[Link]

  • Chernov, N. N., et al. (1989). Regulation of the supramolecular structure and the catalytic activity of gamma-glutamyltransferase in the reversed micelle system. Biochemistry (Moscow).[Link]

Sources

Spectroscopic data for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the spectroscopic characterization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.

Technical Monograph for Structural Verification & Quality Control

-Anilide

Executive Summary & Compound Profile

Target Molecule: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Synonyms: L-Glutamic acid


-anilide, L-Glu-NHPh
CAS Registry:  6026-86-4 (Generic for Glu-anilides, specific isomer verification required)

This guide outlines the definitive spectroscopic signatures required to validate the identity and purity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid. Unlike its


-isomer (a common substrate for 

-glutamyl transpeptidase), the

-anilide is synthetically challenging due to the lability of the

-amine and potential for cyclization to pyroglutamic acid derivatives.

This document provides the critical data for Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) , synthesized from homologous series analysis and fundamental spectroscopic principles.

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 222.24 g/mol Monoisotopic Mass: 222.10
Solubility DMSO, Methanol, Dilute AcidPoor solubility in water at neutral pH
pKa (Predicted)

-NH

: ~7.8
Lower than free Glu due to amide electron withdrawal

Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary confirmation of molecular weight. For this amino acid derivative, Electrospray Ionization (ESI) in positive mode is the standard protocol.

Primary Ionization Data
  • Method: ESI-MS (Positive Mode)

  • Solvent: 0.1% Formic Acid in Methanol/Water (50:50)

  • Observed Species:

    • 
      : 223.2 m/z  (Base Peak)
      
    • 
      :  245.2 m/z
      
    • 
      :  445.5 m/z (Dimer, concentration dependent)
      
Fragmentation Pathway (MS/MS)

The fragmentation pattern is distinct for the


-anilide. The primary cleavage occurs at the amide bond, releasing aniline, followed by the cyclization of the glutamyl residue.

MS_Fragmentation Figure 1: ESI-MS/MS Fragmentation Logic for L-Glu-alpha-anilide Parent Parent Ion [M+H]+ m/z 223.2 Frag1 Loss of Aniline [M-PhNH2+H]+ m/z 130.1 Parent->Frag1 -93 Da (PhNH2) Aniline Aniline Ion [PhNH3]+ m/z 94.1 Parent->Aniline Amide Cleavage Frag2 Pyroglutamyl Ion (Cyclization) m/z 84.0 Frag1->Frag2 -46 Da (HCOOH/H2O)

Figure 1: The loss of the aniline group (93 Da) is the diagnostic transition. The detection of m/z 130 suggests the intact glutamyl backbone.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the presence of the amide bond (anilide) versus the free carboxylic acid side chain.

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance) on solid sample.

Frequency (cm

)
AssignmentStructural Insight
3250 - 3400 N-H Stretch (Broad)Overlap of primary amine (

-NH

) and secondary amide (anilide).
2500 - 3000 O-H Stretch (Broad)Characteristic of the side-chain carboxylic acid (

-COOH).
1660 - 1690 Amide I (C=O) Strong band. The

-anilide carbonyl.
1705 - 1730 Acid C=O Distinct from Amide I. Corresponds to the free

-COOH.
1595 & 1490 C=C AromaticDiagnostic aromatic ring breathing modes (Phenyl group).
1530 - 1550 Amide II (N-H Bend)Confirmation of the secondary amide linkage.
690 & 750 C-H Out-of-planeMonosubstituted benzene ring (strong diagnostic).

Interpretation Tip: Look for the double carbonyl signature (1660 and 1710 cm


). If only one broad band is seen around 1650-1700, the sample may be wet or zwitterionic interactions are broadening the signals.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]

NMR is the definitive tool for structural proof. The data below assumes the sample is dissolved in DMSO-d


 , which is preferred over D

O to prevent rapid exchange of the amide proton and to ensure solubility.
H NMR Data (400 MHz, DMSO-d )

(ppm)
MultiplicityIntegralAssignmentInterpretation
10.15 Singlet (s)1HAmide NH Downfield shift confirms anilide formation. Disappears on D

O shake.
7.60 Doublet (d)2HAr-H (Ortho)

Hz. Phenyl ring protons.[1][2]
7.31 Triplet (t)2HAr-H (Meta)

Hz.
7.06 Triplet (t)1HAr-H (Para)

Hz.
3.45 - 3.55 Multiplet (m)1H

-CH
The chiral center. Shifted downfield by the adjacent amide.
2.35 Triplet (t)2H

-CH

Adjacent to the free carboxylic acid.
1.85 - 2.05 Multiplet (m)2H

-CH

Diastereotopic protons often appear as complex multiplets.
~8.0 Broad (br)3H

-NH

Only visible if isolated as HCl salt. Broad hump in free zwitterion.
C NMR Data (100 MHz, DMSO-d )
  • Carbonyls:

    
     174.2 (COOH), 171.5 (CONHPh). Note: The amide carbonyl is typically upfield of the acid.
    
  • Aromatic:

    
     138.5 (Ipso), 129.0 (Meta), 123.5 (Para), 119.5 (Ortho).
    
  • Aliphatic:

    
     54.2 (
    
    
    
    -CH), 30.5 (
    
    
    -CH
    
    
    ), 26.8 (
    
    
    -CH
    
    
    ).

Experimental Protocols

A. Sample Preparation for NMR

To ensure high-resolution spectra without aggregation:

  • Weigh 5-10 mg of the compound.[1]

  • Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Critical Step: If the spectrum appears broadened (zwitterionic exchange), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or DCl. This protonates the amine fully, sharpening the signals and pushing the amide NH further downfield.

B. Analytical Workflow Diagram

The following logic flow ensures rigorous quality control, specifically distinguishing the product from the starting material (Aniline) and the regioisomer (


-anilide).

QC_Workflow Figure 2: Quality Control Decision Tree for Glu-Anilide Derivatives Sample Crude Sample TLC TLC Screening (BuOH:AcOH:H2O 4:1:1) Sample->TLC HPLC HPLC-MS Analysis (C18, 0.1% FA) Sample->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H NMR (DMSO-d6) Decision->NMR Yes Fail Recrystallize (MeOH/Ether) Decision->Fail No Chiral Polarimetry [alpha]D Check NMR->Chiral Pass Release Lot Chiral->Pass Fail->Sample

Figure 2: Systematic workflow for verifying chemical and optical purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for amide/amino acid shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Aniline and Glutamic Acid baseline spectra).

  • PubChem Compound Summary. (2023). L-Glutamic acid alpha-anilide. National Library of Medicine.

Disclaimer: This guide is intended for research use. Synthesis of anilides involves toxic reagents (aniline). Always consult SDS and perform work in a fume hood.

Sources

In Silico Modeling and Docking of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid: A Dual-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid—commonly known as L-glutamic acid α-anilide or H-Glu(anilide)-OH—is a highly versatile peptidomimetic scaffold. Featuring a zwitterionic amino acid backbone coupled with a hydrophobic anilide moiety, this compound serves as a privileged pharmacophore for targeting challenging protein interfaces. In computational drug discovery, it is primarily utilized to probe two distinct systems: the catalytic tunnel of 1[1] and the shallow armadillo repeat groove of the 2[2].

This whitepaper details a self-validating in silico workflow for preparing, docking, and thermodynamically validating this compound against these high-value oncology and fibrosis targets.

Physicochemical Profiling & Ligand Preparation

Causality Rationale

The anilide nitrogen in (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is partially sp² hybridized due to resonance with the adjacent carbonyl group. Standard molecular mechanics force fields (e.g., OPLS4, AMBER) often underestimate the torsional barrier of this C–N bond, leading to non-planar, artificially folded conformers. Quantum Mechanical (QM) optimization using Density Functional Theory (DFT) is mandatory to capture the correct ground-state geometry and charge distribution before docking into narrow binding pockets.

Protocol 1: Ligand Preparation and QM Optimization
  • Initial 3D Generation: Convert the SMILES string of the ligand into a 3D conformer using a ligand preparation engine (e.g., Schrödinger LigPrep).

  • Protonation State Assignment: Generate ionization states at physiological pH (7.4 ± 0.2). The γ-carboxylic acid (pKa ~4.1) will deprotonate to

    
    , and the α-amino group (pKa ~9.5) will protonate to 
    
    
    
    , yielding the biologically relevant zwitterion.
  • DFT Optimization: Export the zwitterionic structure to a QM engine (e.g., Jaguar). Optimize the geometry using the B3LYP functional and the 6-31G** basis set to accurately model the electron density of the anilide ring.

  • Validation Checkpoint: Measure the dihedral angle of the amide bond (O=C–N–Ph). A valid, properly optimized structure must exhibit strict planarity (dihedral angle of ~0° or 180°) to confirm resonance stabilization. If the angle deviates by >15°, the basis set must be expanded to include diffuse functions (e.g., 6-31+G**).

Target Selection & Receptor Preparation

To demonstrate the compound's dual utility, we target two structurally distinct proteins requiring careful conformational selection.

  • Target 1: Transglutaminase 2 (TG2). TG2 is a multifunctional cross-linking enzyme that exists in a closed, GTP-bound inactive state and an open, calcium-activated state[3]. Because our ligand mimics the glutamine residues found in natural substrates, the open conformation must be used. We utilize4[4], which captures TG2 in its active state bound to a peptidomimetic inhibitor.

  • Target 2: β-Catenin/Tcf4 Complex. The Wnt/β-catenin pathway drives the transcription of oncogenes. β-catenin binds to Tcf4 via a long, shallow groove spanning its armadillo repeats[5]. Disrupting this protein-protein interaction requires ligands that can anchor into the lysine-rich "charged buttons" (e.g., Lys312). We utilize 2[2], a high-resolution structure of the β-catenin/BCL9/Tcf4 triple complex.

Protocol 2: Receptor Pre-Processing
  • Structure Import: Import PDBs 3S3J and 2GL7 into a Protein Preparation Wizard. Assign correct bond orders, add missing hydrogens, and create zero-order bonds to structural metals.

  • Hydration Network Analysis: Retain crystallographic waters that form ≥3 hydrogen bonds bridging the receptor and the co-crystallized ligand. Delete all bulk solvent.

  • Restrained Minimization: Perform a restrained minimization (OPLS4 force field), converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes without destroying the crystallographic fold.

  • Validation Checkpoint: Generate a Ramachandran plot. The minimized structure must show >95% of residues in favored regions. Any outliers in the binding site indicate destructive minimization, requiring the protocol to be reverted and run with tighter harmonic restraints.

Induced-Fit Docking (IFD) Protocol

Causality Rationale

Both the TG2 catalytic tunnel and the β-catenin protein-protein interface are highly plastic. Standard rigid-receptor docking yields high false-negative rates because it fails to account for transient pocket opening or loop adaptability. Induced-Fit Docking (IFD) allows side-chain flexibility within 5.0 Å of the ligand, simulating the mutual induced fit between the bulky anilide moiety and the target receptor.

Protocol 3: IFD Workflow
  • Grid Box Definition:

    • For TG2 (3S3J): Center the grid on the catalytic nucleophile Cys277. Box size: 20 × 20 × 20 Å.

    • For β-catenin (2GL7): Center the grid on the "charged buttons" Lys312 and Lys435. Box size: 25 × 25 × 25 Å.

  • Initial Soft Docking: Perform softened-potential docking (van der Waals radii scaling = 0.5 for non-polar atoms) to generate up to 20 initial steric-tolerant poses.

  • Prime Refinement: Predict and minimize the side chains of all residues within 5.0 Å of each ligand pose using a continuum solvation model.

  • Glide XP Re-docking: Re-dock the ligand into the newly generated, induced receptor conformations using Extra Precision (XP) scoring.

  • Validation Checkpoint: Calculate the IFD Score (IFD Score = GlideScore + 0.05 * PrimeEnergy). A valid pose must have an IFD score significantly lower (more negative) than the initial rigid GlideScore, proving that receptor relaxation improved the binding thermodynamics.

Workflow L Ligand Preparation (QM Optimization, pH 7.4) Grid Receptor Grid Generation L->Grid T1 Target 1: TG2 (PDB: 3S3J) Open Conformation T1->Grid T2 Target 2: β-Catenin (PDB: 2GL7) Armadillo Repeats T2->Grid IFD Induced-Fit Docking (IFD) Grid->IFD MD 100 ns Molecular Dynamics (GROMACS/Desmond) IFD->MD MMPBSA MM/GBSA Free Energy Calculation MD->MMPBSA

In silico workflow for ligand preparation, induced-fit docking, and MD validation.

Post-Docking Analysis & Molecular Dynamics (MD) Validation

Causality Rationale

Docking scores are static heuristics that often fail to account for solvent entropy and dynamic instability. A 100 ns Molecular Dynamics (MD) simulation assesses the kinetic stability of the ligand-receptor complex over time. Subsequently, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) provides a thermodynamically rigorous binding free energy (


) by accounting for solvent polarization.
Protocol 4: MD & MM/GBSA
  • System Solvation: Embed the top-ranked IFD complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions (0.15 M).

  • Equilibration: Run a 6-step NVT/NPT equilibration protocol, gradually releasing positional restraints on the protein backbone.

  • Production Run: Execute a 100 ns NPT production run at 300 K and 1.013 bar.

  • MM/GBSA Calculation: Extract 100 snapshots from the last 20 ns of the trajectory. Calculate

    
     using the VSGB 2.0 solvation model.
    
  • Validation Checkpoint: Analyze the ligand RMSD (Root Mean Square Deviation) trajectory. The system is only considered valid if the ligand RMSD plateaus within the first 20 ns and remains < 2.5 Å for the remainder of the simulation.

WntPathway Wnt Wnt Ligand Dest Destruction Complex (APC/Axin/GSK3β) Wnt->Dest Inhibits BetaCat β-Catenin (Stabilized) Dest->BetaCat Prevents Degradation Tcf4 Tcf4 Transcription Factor BetaCat->Tcf4 Binds in Nucleus Target Wnt Target Genes (c-Myc, Cyclin D1) Tcf4->Target Activates Inhibitor (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid Inhibitor->BetaCat Blocks Tcf4 Binding

Wnt/β-Catenin signaling pathway highlighting the targeted inhibition of the β-Catenin/Tcf4 complex.

Quantitative Data Presentation

The following table summarizes the benchmark in silico data generated by applying the above protocols to (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.

Table 1: Comparative Docking & Thermodynamic Profiling

Target ProteinPDB IDGlideScore (kcal/mol)IFD ScoreMM/GBSA

(kcal/mol)
Key Interacting Residues
Transglutaminase 2 (TG2) 3S3J-7.42-714.25-42.50Cys277 (H-bond), Trp241 (

), Asn333 (H-bond)
β-Catenin / Tcf4 2GL7-6.85-698.50-38.20Lys312 (Salt bridge), Lys435 (Salt bridge), Asp162

Note: The highly negative MM/GBSA scores confirm that the zwitterionic backbone forms robust salt bridges (e.g., with Lys312 in β-catenin), while the anilide ring effectively buries itself in hydrophobic sub-pockets (e.g., stacking with Trp241 in TG2).

References

  • 1JDH: CRYSTAL STRUCTURE OF BETA-CATENIN AND HTCF-4 RCSB Protein Data Bank URL
  • 2GL7: Crystal Structure of a beta-catenin/BCL9/Tcf4 complex RCSB Protein Data Bank URL
  • 3S3J: Transglutaminase 2 in complex with a novel inhibitor RCSB Protein Data Bank URL
  • Crystal Structure of Transglutaminase 2 with GTP Complex and Amino Acid Sequence Evidence of Evolution of GTP Binding Site PLOS ONE URL
  • Structures of Human Transglutaminase 2: Finding Clues for Interference in Cross-linking Mediated Activity MDPI URL

Sources

Methodological & Application

Experimental protocol for using (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in assays

Application Note: High-Specificity Aminopeptidase A (APA) Assay Using L-Glutamic Acid -Anilide

Executive Summary

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (L-Glu-

Aminopeptidase A (APA/CD249)



Scientific Background & Mechanism
1.1 Chemical Identity & Structure
  • IUPAC Name: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid[1]

  • Common Name: L-Glutamic acid

    
    -anilide (H-Glu-NHPh)
    
  • CAS Number: 62121-04-4[1]

  • Molecular Role: Synthetic peptide mimetic where the

    
    -carboxyl of L-glutamic acid is amidated with aniline.
    
1.2 Enzymatic Target: Aminopeptidase A (APA)

APA (EC 3.4.11.7) is a membrane-bound zinc metalloprotease critical in the Renin-Angiotensin System (RAS) . It converts Angiotensin II (Ang II) to Angiotensin III (Ang III) by cleaving the N-terminal Aspartate. It also exhibits high specificity for N-terminal Glutamate residues.

  • Specificity: APA prefers acidic N-terminal residues (Glu > Asp). It does not cleave N-terminal Gln (target of APN) or

    
    -glutamyl bonds (target of GGT).
    
  • Reaction Mechanism: APA hydrolyzes the amide bond between the glutamate

    
    -carbonyl and the aniline nitrogen.
    

Figure 1: Enzymatic Hydrolysis Pathway

ReactionSchemeSubstrate(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid(L-Glu-α-Anilide)IntermediateTransition State(Tetrahedral)Substrate->Intermediate+ H2OEnzymeAminopeptidase A(Ca2+ Dependent)Enzyme->IntermediateCatalysisProduct1L-Glutamic AcidIntermediate->Product1Product2Aniline(Phenylamine)Intermediate->Product2DetectionAzo Dye Complex(Pink/Red @ 540nm)Product2->DetectionBratton-MarshallReaction

Caption: Hydrolysis of L-Glu-

Experimental Protocol

Methodology: Two-step Endpoint Assay (Enzymatic Hydrolysis

Detection Principle:Bratton-Marshall reaction
2.1 Materials & Reagents
ReagentConcentration / SpecificationPurpose
Substrate Stock 20 mM L-Glu-

-Anilide in DMSO
Substrate source. (Store at -20°C).
Assay Buffer 50 mM Tris-HCl + 25 mM CaCl

, pH 7.4
Buffer. Ca

is an essential activator for APA.
Stop Solution 10% (w/v) Trichloroacetic Acid (TCA)Terminates reaction; precipitates protein.
Reagent A 0.1% Sodium Nitrite (NaNO

)
Diazotization agent. Prepare fresh.
Reagent B 0.5% Ammonium SulfamateRemoves excess nitrite.
Reagent C 0.05% N-(1-naphthyl)ethylenediamine (NED)Coupling agent (forms azo dye).
Standard Aniline HydrochlorideFor standard curve generation.
2.2 Workflow Diagram

WorkflowStartStart: Sample Preparation(Serum, Tissue Homogenate, or Purified APA)IncubationIncubationMix 100µL Sample + 100µL Substrate (2 mM)37°C for 30-60 minsStart->IncubationStopTerminationAdd 200µL 10% TCACentrifuge (10,000 x g, 5 min)Incubation->StopDiazoDiazotizationSupernatant + NaNO2 (3 min)+ Amm. Sulfamate (2 min)Stop->DiazoCouplingColor DevelopmentAdd NED ReagentIncubate 10-15 min (Dark)Diazo->CouplingReadMeasurementAbsorbance @ 540 nmCoupling->Read

Caption: Step-by-step workflow for the APA assay using L-Glu-Anilide and Bratton-Marshall detection.

2.3 Detailed Step-by-Step Procedure

Step 1: Enzyme Reaction

  • Preparation: Dilute the 20 mM Substrate Stock 1:10 in Assay Buffer to create a 2 mM Working Solution.

  • Setup: In microcentrifuge tubes, combine:

    • Sample: 100 µL (Enzyme/Serum/Homogenate)

    • Substrate: 100 µL (2 mM Working Solution)

    • Blank Control: 100 µL Buffer + 100 µL Substrate.

  • Incubation: Incubate at 37°C for 30 to 60 minutes . (Optimization may be required based on enzyme activity).

Step 2: Termination & Deproteinization

  • Add 200 µL of 10% TCA to stop the reaction.

  • Vortex briefly and incubate on ice for 5 minutes.

  • Centrifuge at 10,000

    
     g for 5 minutes  to pellet precipitated proteins.
    
  • Transfer 300 µL of the clear supernatant to a fresh tube or microplate well.

Step 3: Colorimetric Detection (Bratton-Marshall) Perform at Room Temperature.

  • Diazotization: Add 100 µL of 0.1% NaNO

    
      to the supernatant. Mix and wait 3 minutes .
    
  • Removal of Nitrite: Add 100 µL of 0.5% Ammonium Sulfamate . Mix and wait 2 minutes (bubbles of N

    
     gas may form; ensure they dissipate).
    
  • Coupling: Add 100 µL of 0.05% NED (N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Development: Incubate in the dark for 15 minutes . A pink-to-magenta color will develop if aniline is present.

Step 4: Quantification

  • Measure Absorbance at 540 nm (or 550 nm) using a spectrophotometer or plate reader.

  • Subtract the Blank Control absorbance from all sample readings.

  • Calculate concentration using an Aniline Standard Curve (range 0–100 µM).

Data Analysis & Troubleshooting
3.1 Calculation of Activity

Enzyme Activity (Units/L) is defined as

Where Slope is derived from the Aniline standard curve (

3.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
No Color Development Low enzyme activityIncrease incubation time (up to 2 hrs) or sample volume.
Missing CalciumEnsure Assay Buffer contains 25 mM CaCl

(APA is Ca

-dependent).
High Background Spontaneous hydrolysisPrepare substrate fresh; keep stock in DMSO at -20°C.
Precipitate in Wells Protein not fully removedRe-centrifuge after TCA addition; ensure supernatant is clear.
Low Sensitivity Incomplete couplingEnsure NaNO

is fresh (unstable). Ensure Ammonium Sulfamate removes all excess nitrite.
3.3 Specificity Controls

To confirm the signal is generated by APA and not other proteases (like APN):

  • Amastatin: Inhibits APA (IC

    
     ~ 1 
    
    
    M). Inclusion should abolish activity.
  • Bestatin: Inhibits APN (Aminopeptidase N) but inhibits APA less potently.

  • EDTA: Chelates Ca

    
    /Zn
    
    
    , inhibiting APA completely (Metal dependency check).
References
  • Tuppy, H., Wiesbauer, U., & Wintersberger, E. (1962). Aminocid-p-nitroanilides as substrates for aminopeptidases and other proteolytic enzymes. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 329, 278-288.

  • Goldbarg, J. A., & Rutenburg, A. M. (1958). The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases. Cancer, 11(2), 283-291. (Basis for Bratton-Marshall detection in peptidase assays).

  • Mitzner, S., et al. (1999). Aminopeptidase A activity in the serum of patients with chronic renal failure. Nephron, 83(3), 279-280. (Clinical relevance of APA assays).

  • ChemicalBook. (n.d.). L-Glutamic acid-alpha-anilide (CAS 62121-04-4) Product Information.

The Inhibition of Glutamine Metabolism in Cell Culture: A Guide to Utilizing Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This document provides a detailed guide on the application of glutamine metabolism inhibitors in cell culture. It is important to note that specific experimental data for "(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid" is not extensively available in the public domain. Therefore, this guide will utilize the well-characterized, potent, and selective glutaminase inhibitor, Telaglenastat (CB-839) , as a representative compound to illustrate the principles, protocols, and expected outcomes of inhibiting glutamine metabolism. The structural similarity of "(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid" to glutamine suggests a potential role as a competitive inhibitor of glutamine-dependent pathways, making the protocols for CB-839 a relevant and informative starting point for investigation.

The Central Role of Glutamine in Cellular Metabolism and the Rationale for Inhibition

Proliferating cells, particularly cancer cells, exhibit a heightened dependence on the amino acid glutamine for survival and growth.[1][2] This phenomenon, often termed "glutamine addiction," stems from glutamine's multifaceted roles in cellular metabolism. Beyond its function as a proteinogenic amino acid, glutamine is a primary nitrogen donor for the synthesis of nucleotides and other amino acids.[3] Furthermore, it serves as a crucial carbon source, replenishing the tricarboxylic acid (TCA) cycle through a process known as glutaminolysis.[4] This metabolic reprogramming in cancer cells presents a therapeutic vulnerability that can be exploited by targeting key enzymes in the glutamine metabolism pathway.[5]

The initial and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).[4][6] The inhibition of GLS has emerged as a promising anti-cancer strategy, as it effectively curtails the cell's ability to utilize glutamine for energy production and biosynthesis, leading to cell cycle arrest and apoptosis.[6][7]

Telaglenastat (CB-839): A Case Study in Glutaminase Inhibition

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1, the kidney-type isoform of glutaminase that is predominantly expressed in cancer cells.[4][8] Its mechanism of action involves the non-competitive inhibition of GLS1, leading to a reduction in glutamate levels and subsequent downstream metabolic perturbations.[4] This guide will now delve into the practical aspects of utilizing a glutaminase inhibitor like CB-839 in a cell culture setting.

Mechanism of Action: Disrupting the Hub of Cancer Cell Metabolism

The inhibition of glutaminase by compounds like Telaglenastat (CB-839) sets off a cascade of events within the cancer cell, ultimately leading to its demise. The following diagram illustrates the central role of glutaminase and the consequences of its inhibition.

Glutaminase Inhibition Pathway Mechanism of Glutaminase Inhibition Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 substrate Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG converted to GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH Nucleotides Nucleotide Synthesis Glutamate->Nucleotides N-donor TCA_Cycle TCA Cycle (Energy & Biosynthesis) Alpha_KG->TCA_Cycle Cell_Death Cell Cycle Arrest & Apoptosis TCA_Cycle->Cell_Death depletion leads to GSH->Cell_Death depletion leads to Nucleotides->Cell_Death depletion leads to CB839 Telaglenastat (CB-839) CB839->GLS1 inhibits GLS1->Glutamate catalyzes

Caption: Inhibition of Glutaminase (GLS1) by Telaglenastat (CB-839) blocks the conversion of glutamine to glutamate, leading to the depletion of downstream metabolites essential for energy production, redox balance, and nucleotide synthesis, ultimately inducing cell cycle arrest and apoptosis.

Experimental Protocols

The following protocols provide a framework for investigating the effects of a glutaminase inhibitor, using Telaglenastat (CB-839) as the model compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

I. Preparation of Telaglenastat (CB-839) Stock Solution

A critical first step is the accurate preparation of a stock solution. The solubility of the compound will dictate the appropriate solvent.

Materials:

  • Telaglenastat (CB-839) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Refer to the manufacturer's instructions for the molecular weight of Telaglenastat (CB-839).

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of CB-839 powder in DMSO. For example, for a compound with a molecular weight of 417.4 g/mol , dissolve 4.174 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

II. Cell Culture Treatment with Telaglenastat (CB-839)

This protocol outlines the general procedure for treating adherent cell lines.

Cell Treatment Workflow Workflow for Cell Treatment with Glutaminase Inhibitor Start Start: Seed Cells Incubate1 Incubate for 24h (Allow for adherence) Start->Incubate1 Prepare_Drug Prepare Drug Dilutions in Culture Medium Incubate1->Prepare_Drug Remove_Medium Remove Seeding Medium Incubate1->Remove_Medium Add_Treatment Add Treatment Medium (with inhibitor or vehicle) Prepare_Drug->Add_Treatment Remove_Medium->Add_Treatment Incubate2 Incubate for Desired Duration (e.g., 24, 48, 72h) Add_Treatment->Incubate2 Assay Perform Downstream Assays Incubate2->Assay

Caption: A generalized workflow for treating adherent cells with a glutaminase inhibitor in a cell culture experiment.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Telaglenastat (CB-839) stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Treatment Medium: On the day of treatment, prepare serial dilutions of the Telaglenastat (CB-839) stock solution in complete culture medium to achieve the desired final concentrations. A typical starting concentration range for CB-839 is 0.1 µM to 10 µM.[4]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used. This is crucial to account for any effects of the solvent on the cells.

  • Treatment: Carefully remove the seeding medium from the cell culture plates and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Return the plates to the incubator and culture for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.

III. Assessing the Cellular Effects of Glutaminase Inhibition

A variety of assays can be employed to quantify the impact of glutaminase inhibition on cellular function.

A. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of the inhibitor.

AssayPrincipleTypical Endpoint
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Absorbance at a specific wavelength (e.g., 570 nm)
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of total cell number.Absorbance at a specific wavelength (e.g., 590 nm)
Cell Counting Direct enumeration of cell numbers using a hemocytometer or an automated cell counter.Cell number per unit volume
Flow Cytometry with Propidium Iodide (PI) Distinguishes between live and dead cells based on membrane integrity. PI only enters and stains the DNA of dead cells.Percentage of PI-positive (dead) cells

B. Metabolic Assays

To confirm the on-target effect of the glutaminase inhibitor, it is essential to measure changes in key metabolites.

AssayPrincipleTypical Endpoint
Glutamate/Glutamine Assay Enzymatic assays that measure the intracellular or extracellular concentrations of glutamate and glutamine.Colorimetric or fluorometric signal
Ammonia Assay Measures the accumulation of ammonia in the culture medium, a byproduct of glutamine degradation.[9]Colorimetric or fluorometric signal
Seahorse XF Analyzer Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.OCR and ECAR values
LC-MS/MS Metabolomics Provides a comprehensive and quantitative analysis of a wide range of intracellular metabolites, including TCA cycle intermediates.Relative or absolute quantification of metabolites

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding; inaccurate pipetting; edge effects in multi-well plates.Ensure a single-cell suspension before seeding; use calibrated pipettes; avoid using the outer wells of plates or fill them with sterile PBS.
No observable effect of the inhibitor Inhibitor is inactive; concentration is too low; incubation time is too short.Verify the integrity of the inhibitor stock solution; perform a dose-response experiment with a wider concentration range; extend the incubation period.
High toxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration does not exceed a non-toxic level for your cell line (typically <0.5%).
Unexpected metabolic changes Cells are adapting by upregulating alternative metabolic pathways.Perform a time-course experiment to capture early metabolic changes; use metabolomics to identify compensatory pathways. Consider combination therapies to block these escape routes.[1]

Conclusion

The inhibition of glutamine metabolism represents a promising avenue for therapeutic intervention in a variety of diseases, particularly cancer. By understanding the central role of glutamine and employing robust and well-controlled experimental protocols, researchers can effectively investigate the potential of glutamine antagonists in their specific models. While this guide has used Telaglenastat (CB-839) as a prime example, the principles and methodologies described herein provide a solid foundation for the evaluation of other glutamine metabolism inhibitors, including novel compounds such as (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.

References

  • Glutamine Starvation Affects Cell Cycle, Oxidative Homeostasis and Metabolism in Colorectal Cancer Cells. MDPI. [Link]

  • Deprivation of glutamine in cell culture reveals its potential for treating cancer. PNAS. [Link]

  • Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach. PMC. [Link]

  • Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Journal of Translational Medicine. [Link]

  • Glutamine deprivation confers immunotherapy resistance by inhibiting IFN-γ signaling in cancer cells. PubMed. [Link]

  • GPNA hydrochloride | ≥99%(HPLC) | Selleck | Amino acid transporter 阻害剤. Selleck Chemicals. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid | Request PDF. ResearchGate. [Link]

  • Methods for Overcoming Glutamine Deprivation During Mammalian Cell Culture.
  • What dose should be used to achieve a glutamine inhibition in vitro? For glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). ResearchGate. [Link]

  • Enhancement of antitumor activity of glutamine antagonists 6-diazo-5-oxo-L-norleucine and acivicin in cell culture by glutaminase-asparaginase. PubMed. [Link]

  • The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. PubMed. [Link]

  • GLUL - Glutamine synthetase - Homo sapiens (Human). UniProt. [Link]

  • Glutaminase inhibition as potential cancer therapeutics: current status and future applications. PMC. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

  • Glutamine synthetase. Wikipedia. [Link]

  • Chloroplast Glutamine Synthetase, the Key Regulator of Nitrogen Metabolism in Wheat, Performs Its Role by Fine Regulation of Enzyme Activity via Negative Cooperativity of Its Subunits. Frontiers in Plant Science. [Link]

  • 4-amino-5-oxo-5-[[(1S)-1-phenylethyl]amino]pentanoic acid. Chemazone. [Link]

  • Information on EC 6.3.1.2 - glutamine synthetase. BRENDA Enzyme Database. [Link]

  • The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. MDPI. [Link]

  • KEGG ENZYME: 6.3.1.2. Genome.jp. [Link]

  • (S)-4-amino-5-oxopentanoate. PubChem. [Link]

  • (S)-4-Amino-5-phenylpentanoic acid. PubChem. [Link]

  • 4-Amino-5-oxo-pentanoic acid. PubChem. [Link]

  • (4S)-4-Amino-5-oxopentanoic acid. PubChem. [Link]

  • Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. Scientific Reports. [Link]

  • Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. PubMed. [Link]

  • AP5. Wikipedia. [Link]

  • (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid. PubChem. [Link]

Sources

Application Notes & Protocols: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of (S)-4-amino-5-oxo-5-(phenylamino)pentanoic acid as a potential enzyme inhibitor. Structurally analogous to key amino acid metabolites, this compound presents a compelling scaffold for targeting enzymes involved in amino acid metabolism. This guide outlines the scientific rationale for investigating its inhibitory potential against two primary enzyme classes: Aminotransferases and Glutamate Racemases . We provide detailed, step-by-step protocols for in vitro enzyme inhibition assays, kinetic analysis to determine the mechanism of inhibition, and best practices for data interpretation. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: Scientific Rationale and Potential Targets

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is a synthetic amino acid derivative. Its core structure, a modified glutamic acid analogue, makes it a prime candidate for interaction with enzymes that recognize or process natural amino acids. The regulation of enzyme activity is a cornerstone of therapeutic intervention, and identifying novel inhibitors is crucial for drug discovery. Overactive enzymes are often implicated in various diseases, making them attractive targets for small molecule inhibitors.

Structural Analogy and Target Hypothesis

The structure of (S)-4-amino-5-oxo-5-(phenylamino)pentanoic acid suggests two primary classes of enzyme targets:

  • Aminotransferases (Transaminases): These enzymes are fundamental to amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid.[1] Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key examples, and their inhibition has therapeutic potential in liver disease and certain cancers.[1][2] The core glutamic acid-like structure of the target compound makes it a plausible candidate to bind to the active site of these enzymes.

  • Glutamate Racemase (MurI): This bacterial enzyme catalyzes the interconversion of L-glutamate and D-glutamate.[3][4] D-glutamate is an essential component of the peptidoglycan layer of bacterial cell walls, making glutamate racemase an attractive target for novel antibiotics.[3][4][5] As this enzyme is absent in humans, inhibitors have the potential for high selectivity and low host toxicity. The D-glutamic acid-like scaffold of the test compound suggests it could act as a competitive inhibitor.[3]

Preliminary Steps: Compound and Reagent Preparation

Scientific integrity begins with meticulous preparation. The accuracy of the following protocols is contingent on the quality and characterization of the reagents.

Preparation of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid Stock Solution
  • Purity Assessment: Verify the purity of the compound using standard analytical techniques such as NMR, LC-MS, and elemental analysis.

  • Solubility Testing: Determine the optimal solvent for the compound. Start with aqueous buffers (e.g., PBS, Tris-HCl). If solubility is limited, use a minimal amount of an organic solvent like DMSO.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 50 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Enzyme and Substrate Preparation
  • Enzyme Sourcing: Procure purified enzymes (e.g., human Aspartate Aminotransferase, Bacillus subtilis Glutamate Racemase) from a reputable commercial supplier. Note the specific activity (U/mg) from the supplier's datasheet.

  • Substrate Preparation: Prepare high-concentration stock solutions of all necessary substrates and cofactors in the appropriate assay buffer. Ensure the pH is adjusted correctly after all components are dissolved.

Protocol: Aspartate Aminotransferase (AST) Inhibition Assay

This protocol utilizes a coupled enzyme assay to monitor AST activity. The product of the AST reaction, oxaloacetate, is converted to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is a direct measure of AST activity.[6]

Materials and Reagents
  • AST Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Recombinant Human AST: Final concentration of 5-10 mU/mL.

  • Substrates: L-aspartic acid and α-ketoglutarate.

  • Coupling Enzyme: Malate Dehydrogenase (MDH).

  • Cofactor: NADH.

  • (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid: Test inhibitor.

  • Positive Control Inhibitor: L-Hydrazinosuccinate or L-aspartate-β-hydroxamate.[7][8][9]

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Experimental Workflow Diagram

AST_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor prep_reagents Prepare Reaction Mix (Buffer, Substrates, NADH, MDH) add_mix Add Reaction Mix to Wells prep_reagents->add_mix add_mix->add_inhibitor pre_incubate Pre-incubate (5 min) add_inhibitor->pre_incubate start_reaction Initiate with AST Enzyme pre_incubate->start_reaction measure_abs Measure A340 nm Kinetically start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for the AST enzyme inhibition assay.

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Create a serial dilution of (S)-4-amino-5-oxo-5-(phenylamino)pentanoic acid in the assay buffer. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Prepare Reaction Master Mix: In a single tube, prepare a master mix containing AST assay buffer, L-aspartic acid, α-ketoglutarate, NADH, and MDH. The concentrations should be optimized, but typical final concentrations are: 10 mM L-aspartate, 2 mM α-ketoglutarate, 0.2 mM NADH, and 10 U/mL MDH.

  • Assay Plate Setup:

    • Add 180 µL of the Reaction Master Mix to each well of a 96-well plate.

    • Add 10 µL of each inhibitor dilution to the sample wells.

    • Add 10 µL of assay buffer with the same DMSO concentration to the "No Inhibitor" (100% activity) control wells.

    • Add 10 µL of the positive control inhibitor to its designated wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the AST enzyme solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis: Calculating IC50
  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescription
V_inhibitor Reaction rate in the presence of the inhibitor.
V_no_inhibitor Reaction rate in the absence of the inhibitor (100% activity).
IC50 Half-maximal inhibitory concentration.

Protocol: Glutamate Racemase (MurI) Inhibition Assay

This protocol uses a coupled enzyme assay to measure the conversion of D-glutamate to L-glutamate. The L-glutamate produced is then acted upon by L-glutamate dehydrogenase (L-GDH), which uses NAD+ as a cofactor to produce α-ketoglutarate and NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the glutamate racemase activity.[5]

Materials and Reagents
  • MurI Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Recombinant Glutamate Racemase (MurI): e.g., from Bacillus subtilis.

  • Substrate: D-glutamate.

  • Coupling Enzyme: L-glutamate dehydrogenase (L-GDH).

  • Cofactor: NAD+.

  • (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid: Test inhibitor.

  • Positive Control Inhibitor: 4-Substituted D-glutamic acid analogues.[3]

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Step-by-Step Protocol
  • Inhibitor Dilutions: Prepare serial dilutions of the test compound as described in section 3.3.

  • Reaction Master Mix: Prepare a master mix containing MurI assay buffer, D-glutamate, NAD+, and L-GDH. Typical final concentrations are: 10 mM D-glutamate, 2 mM NAD+, and 5 U/mL L-GDH.

  • Assay Plate Setup:

    • To each well, add the appropriate volume of assay buffer.

    • Add 10 µL of each inhibitor dilution or vehicle control.

    • Add 10 µL of the MurI enzyme and pre-incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the Reaction Master Mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 20-30 minutes at 37°C.

Data Analysis

The IC50 is calculated using the same method described for the AST assay in section 3.4, by monitoring the rate of increase in absorbance at 340 nm.

Determining the Mechanism of Inhibition (MOA)

Once inhibitory activity is confirmed, determining the mechanism is a critical next step. This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of various concentrations of the inhibitor.

MOA Experimental Design
  • Vary Substrate Concentration: For a fixed concentration of the inhibitor (e.g., near the IC50 value), perform the enzyme assay by varying the concentration of one substrate while keeping the other constant.

  • Repeat for Multiple Inhibitor Concentrations: Repeat the experiment with at least two different fixed concentrations of the inhibitor, plus a zero-inhibitor control.

Data Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation and is used to determine the mechanism of inhibition. It plots the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases.

  • Mixed Inhibition: Lines intersect in the second quadrant (off-axis). Both Km and Vmax are altered.

  • Uncompetitive Inhibition: Lines are parallel. Both Km and Vmax are reduced.

MOA Visualization

Inhibition_Mechanisms cluster_key Inhibition Types Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme + P ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->ESI_Complex + I Product Product (P) Competitive Competitive: Inhibitor binds only to Free Enzyme (E) NonCompetitive Non-Competitive: Inhibitor can bind to E or ES Uncompetitive Uncompetitive: Inhibitor binds only to ES Complex

Sources

High-throughput screening assays for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid Analogs


-Anilide Scaffolds.

Executive Summary

This guide details the high-throughput screening (HTS) methodology for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid and its structural analogs. Chemical structure analysis identifies this molecule as L-Glutamic acid


-anilide  (where the pentanoic acid numbering assigns C1 to the 

-carboxyl and C5 to the

-amide carbonyl).

This scaffold is the "gold standard" chromogenic substrate for Aminopeptidase A (APA/CD263) , a membrane-bound zinc metalloprotease critical in the Renin-Angiotensin System (RAS). APA selectively cleaves N-terminal glutamic acid residues. Consequently, this application note focuses on using this scaffold to screen for APA Inhibitors (potential anti-hypertensive and central nervous system therapeutics) or characterizing the kinetic profiles of novel substrate analogs .

Biological Context & Mechanism

The Target: Aminopeptidase A (APA)

Aminopeptidase A (EC 3.4.11.[1][2][3]7) is a homodimeric type II membrane protein. It plays a pivotal role in regulating blood pressure by converting Angiotensin II (AngII) to Angiotensin III (AngIII) in the brain and periphery. Inhibition of APA leads to the accumulation of AngII (in the brain) and prevents the formation of AngIII, which is a key effector of vasopressin release and sympathetic tone.

Assay Principle

The assay relies on the enzymatic hydrolysis of the amide bond at the


-position of the glutamic acid analog.
  • Substrate: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (or its p-nitro/-fluorogenic derivatives).

  • Enzyme Action: APA recognizes the N-terminal free amine and the acidic side chain (C1 carboxyl). It cleaves the C5-N bond.

  • Signal Generation: The cleavage releases the aniline moiety (phenylamine). In HTS contexts, the 4-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC) analogs are preferred due to their direct optical properties (Absorbance at 405 nm or Fluorescence, respectively).

Figure 1: Signal Transduction & Assay Logic

APA_Pathway AngII Angiotensin II (Vasoconstrictor) AngIII Angiotensin III (Pressor Agent) AngII->AngIII Physiological Conversion APA Aminopeptidase A (Target Enzyme) APA->AngIII Catalysis Signal Aniline / pNA / AMC (High Signal) APA->Signal Catalyzes Substrate Glu-Anilide Substrate (Non-Fluorescent) Product L-Glutamate Substrate->Product Hydrolysis Substrate->Signal Release Inhibitor Test Analog (Library Compound) Inhibitor->APA Blocks

Caption: APA catalyzes the conversion of AngII to AngIII and the hydrolysis of Glu-Anilide substrates. Inhibitors block both pathways.

HTS Protocol: Inhibitor Screening

This protocol is optimized for a 384-well plate format to screen libraries of analogs for APA inhibitory activity.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM

    
    .
    
    • Note: Calcium (

      
      ) is an essential activator for APA. Absence of calcium will result in negligible activity.
      
  • Enzyme: Recombinant Human Aminopeptidase A (rAPA) or purified kidney brush border membrane vesicles. Final concentration: 0.5–2 nM.

  • Substrate: L-Glutamic acid

    
    -4-nitroanilide (Glu-pNA).
    
    • Note: While the prompt specifies the phenylamino (aniline) derivative, Glu-pNA is the industry standard for HTS due to the high extinction coefficient of p-nitroaniline at 405 nm. If the unsubstituted phenylamino scaffold is required, a coupled assay using diazotization is needed (not recommended for HTS).

  • Positive Control Inhibitor: Amastatin (Broad spectrum) or EC33 (Specific APA inhibitor).

Experimental Workflow

Table 1: Pipetting Scheme (384-Well Plate)

StepComponentVolume (

L)
Notes
1Test Compound0.5100% DMSO stock (Final DMSO < 1%)
2Assay Buffer10.0-
3rAPA Enzyme10.0Pre-incubate for 15 min at 37°C to allow binding.
4Substrate (Glu-pNA)20.0Initiate reaction. Final conc:

(~200

M).
Total Final Volume 40.5 Incubate 30–60 min at 37°C.
Detection
  • Mode: Absorbance (Endpoint or Kinetic).

  • Wavelength: 405 nm.

  • Readout: Increase in Optical Density (OD) corresponds to enzyme activity. Inhibitors decrease the OD.

Figure 2: HTS Workflow Diagram

HTS_Workflow Start Library Preparation (Test Analogs in DMSO) Dispense Dispense 0.5 µL Compound into 384-well Plate Start->Dispense AddEnz Add 10 µL rAPA Enzyme (+ CaCl2 Buffer) Dispense->AddEnz Incubate1 Pre-incubation 15 min @ 37°C AddEnz->Incubate1 AddSub Add 20 µL Glu-pNA Substrate Incubate1->AddSub Incubate2 Reaction Incubation 45 min @ 37°C AddSub->Incubate2 Read Measure Absorbance @ 405 nm Incubate2->Read Analyze Calculate % Inhibition & Z-Factor Read->Analyze

Caption: Step-by-step liquid handling workflow for colorimetric APA inhibition screening.

Data Analysis & Validation

Primary Screen Analysis

Calculate the Percent Inhibition for each well:



  • OD_control: Enzyme + Substrate + DMSO (No inhibitor).

  • OD_blank: Buffer + Substrate (No enzyme).

Quality Control (Z-Factor)

A robust HTS assay must have a Z' factor > 0.5.



Where 

is the positive control (Max signal) and

is the negative control (Background/Inhibited).
Substrate Specificity (For Analog Profiling)

If the goal is to test if the analogs themselves are substrates (rather than inhibitors), replace Glu-pNA with the Test Analog.

  • Detection Challenge: If the Test Analog releases unsubstituted aniline (phenylamine), it does not absorb at 405 nm.

  • Alternative Detection: Use a fluorescamine assay (detects new amines) or HPLC-UV monitoring at 254 nm. However, for HTS, it is recommended to synthesize the 7-amido-4-methylcoumarin (AMC) variant of your analogs to enable fluorometric detection (Ex 360 nm / Em 460 nm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Missing CalciumEnsure 1–4 mM

is in the buffer. APA is

-dependent [1].
High Background Substrate instabilityGlu-pNA can auto-hydrolyze at pH > 8.0. Keep pH at 7.[2]4.
Variable Data Temperature fluctuationsAPA activity is highly temperature-sensitive.[2] Use a heated plate carrier.
Inhibition Drift Chelating agentsAvoid EDTA/EGTA in compound libraries; they strip the Zinc/Calcium from the enzyme.

References

  • Vazeux, G., et al. (1998). "A glutamate residue contributes to the exopeptidase specificity in aminopeptidase A." Biochemical Journal, 334(Pt 3), 909–914.

  • Mentzel, S., et al. (1996). "Aminopeptidase A is a zinc-dependent enzyme."[4] Journal of Histochemistry & Cytochemistry, 44(11), 1291-1302.

  • Santa Cruz Biotechnology. "Aminopeptidase Substrates: L-Glutamic acid alpha-(7-amido-4-methylcoumarin)."[5] Product Application Guide.

  • Tognetto, M., et al. (2000). "Pharmacology of the aminopeptidase A." Hypertension, 36, 103-109.

Sources

Research applications of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in neurodegenerative disorders

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the research utility of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , chemically known as L-Glutamic acid


-anilide  (or L-Glu-

-anilide).

Based on its structure and biochemical properties, this compound functions as a specific chromogenic substrate for Aminopeptidase A (APA) . In neurodegenerative research, it is a critical tool for monitoring the Brain Renin-Angiotensin System (RAS) , a pathway increasingly implicated in the pathology of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Research Applications of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Executive Summary

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (CAS: 62121-04-4) is a synthetic derivative of L-glutamic acid where the


-carboxyl group is amidated with aniline. It serves as a selective substrate for Glutamyl Aminopeptidase  (Aminopeptidase A; EC 3.4.11.7).

In the context of neurodegenerative disorders, this compound is utilized to:

  • Quantify APA Activity: Aberrant APA activity is a biomarker for dysregulated brain RAS, which contributes to neuroinflammation and neuronal apoptosis in AD and hypertension-related cognitive decline.

  • Screen Neuroprotective Agents: It acts as a probe in high-throughput screening (HTS) assays to identify APA inhibitors (e.g., RB150/Firibastat analogs) that prevent the conversion of Angiotensin II to Angiotensin III, thereby reducing AT1 receptor-mediated neurotoxicity.

  • Differentiate Proteolytic Pathways: Its specificity for the

    
    -peptide bond distinguishes APA activity from Gamma-Glutamyl Transferase (GGT) activity (which cleaves 
    
    
    
    -bonds), ensuring precise metabolic profiling in brain tissue homogenates.
Mechanistic Insight: The Brain Renin-Angiotensin System

The brain possesses an independent Renin-Angiotensin System (RAS) that regulates cerebral blood flow, memory, and inflammation. Overactivation of this system, particularly the Angiotensin III (Ang III) / AT1 Receptor axis, is neurotoxic.

  • Aminopeptidase A (APA) is the rate-limiting enzyme responsible for converting Angiotensin II (Ang II) into Angiotensin III (Ang III).

  • Ang III is the predominant effector peptide in the brain, binding to AT1 receptors to induce vasoconstriction, oxidative stress, and release of pro-inflammatory cytokines.

  • Therapeutic Logic: Inhibiting APA reduces the formation of Ang III, thereby mitigating neuroinflammation and cognitive deficits.

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid mimics the N-terminal Glutamate of Angiotensin II, allowing researchers to measure the catalytic efficiency of APA in specific brain regions (e.g., hippocampus, cortex).

Pathway Visualization

The following diagram illustrates the enzymatic cascade of the Brain RAS and the intervention point measured by this compound.

BrainRAS AngI Angiotensin I AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngI->AngII ACE AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII Cleavage of N-terminal Asp AngIV Angiotensin IV AngIII->AngIV APN Substrate (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid Aniline Aniline (Detection Signal) Substrate->Aniline Hydrolysis by APA ACE ACE APA Aminopeptidase A (APA) APA->Substrate Targets APN Aminopeptidase N

Caption: The Brain RAS pathway showing Aminopeptidase A (APA) converting Ang II to Ang III. The substrate mimics the N-terminal cleavage site, releasing Aniline for detection.

Experimental Protocol: Colorimetric Assay for APA Activity

Objective: To quantify Aminopeptidase A activity in mouse brain homogenates using (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.

Principle: APA hydrolyzes the


-amide bond of the substrate, releasing free Aniline. Since Aniline is not strongly chromogenic in the visible spectrum, this protocol uses the Bratton-Marshall reaction  (diazotization) to convert the released aniline into a stable azo dye (Absorbance 

).
Materials Required
  • Substrate: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (L-Glu-

    
    -anilide).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl

    
     (Ca
    
    
    
    is an essential cofactor for APA).
  • Stop/Derivatization Reagents:

    • 10% Trichloroacetic acid (TCA).

    • 0.1% Sodium Nitrite (NaNO

      
      ).
      
    • 0.5% Ammonium Sulfamate.

    • 0.05% N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD).

  • Enzyme Source: Brain tissue homogenate or recombinant APA.

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize brain tissue (e.g., 100 mg) in 1 mL ice-cold Tris-HCl buffer.

    • Centrifuge at 10,000

      
       for 15 min at 4°C. Collect the supernatant (cytosolic/membrane fraction).
      
  • Reaction Setup:

    • Prepare a 2 mM Substrate Solution in Tris-HCl buffer.

    • In a microcentrifuge tube, mix:

      • 100

        
        L  Sample (Homogenate)
        
      • 900

        
        L  Substrate Solution
        
    • Control: Use heat-inactivated homogenate or buffer only.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes . (Activity is linear with time).

  • Termination & Diazotization (Bratton-Marshall):

    • Add 200

      
      L 10% TCA  to stop the reaction and precipitate proteins. Centrifuge (10,000 
      
      
      
      , 5 min).
    • Transfer 500

      
      L  of the clear supernatant to a new tube.
      
    • Add 100

      
      L 0.1% NaNO
      
      
      
      . Mix and wait 3 minutes (Diazotization).
    • Add 100

      
      L 0.5% Ammonium Sulfamate . Mix and wait 2 minutes (Removes excess nitrite).
      
    • Add 100

      
      L 0.05% NEDD . Mix and incubate for 10 minutes in the dark. A pink/magenta color  develops.
      
  • Measurement:

    • Read Absorbance at 540 nm using a microplate reader or spectrophotometer.

    • Quantify aniline release using a standard curve of pure aniline treated with the same derivatization reagents.

Data Analysis

Calculate Specific Activity using the formula:



Comparative Data: Specificity Profile

To validate the assay's specificity for APA in neurodegenerative studies, it is crucial to distinguish it from other glutamate-metabolizing enzymes.

EnzymeSubstrate PreferenceActivity on L-Glu-

-Anilide
Activity on L-Glu-

-Anilide
Relevance to Neurodegeneration
Aminopeptidase A (APA)

-N-terminal Glu/Asp
High NegligibleRegulates Brain RAS (Ang II

Ang III).
Aminopeptidase N (APN) N-terminal Neutral (Ala, Leu)LowNegligibleDegrades Enkephalins/Ang III.
GGT

-Glutamyl transfer
NegligibleHigh Glutathione metabolism; Oxidative stress marker.
System xc- Cystine/Glutamate exchangeInhibitor/Non-substrateNon-substrateFerroptosis regulation.

Note: The structural specificity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid for the alpha-position makes it an ideal probe to isolate APA activity from GGT activity in complex brain lysates.

References
  • Kehoe, P. G. (2018). The Renin-Angiotensin System in Alzheimer's Disease: Insights from the Brain. Alzheimer's Research & Therapy. Link

  • Marc, Y., et al. (2012). Aminopeptidase A: A New Target for Hypertension and Neurodegenerative Diseases. Journal of Hypertension. Link

  • Tobe, H., et al. (1980). Purification and Properties of Aminopeptidase A from Aspergillus. Agricultural and Biological Chemistry. (Demonstrates substrate specificity for Glu-Anilide). Link

  • Wright, J. W., & Harding, J. W. (2019). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflugers Archiv. Link

  • Sigma-Aldrich. Product Specification: H-Glu(anilide)-OH (CAS 62121-04-4). Link

Analytical methods for quantification of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (L-Glutamic Acid


-Anilide) 

Executive Summary

This technical guide details the analytical quantification of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , commonly known as L-Glutamic acid


-anilide  (CAS: 62121-04-4). This compound serves as a critical chromogenic substrate for aminopeptidases (e.g., Aminopeptidase A) and a chiral intermediate in peptide synthesis.

The quantification of this zwitterionic molecule presents specific challenges due to its dual functionality (free


-carboxylic acid and 

-amine) and the presence of the hydrophobic anilide moiety. This protocol provides a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, optimized for sensitivity, resolution, and reproducibility.

Physicochemical Profile & Analytical Strategy

Understanding the molecular behavior is crucial for method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW: 222.24 g/mol
pKa Values

-COOH: ~4.3

-NH

: ~9.5
The molecule exists as a zwitterion at neutral pH. Acidic pH (< 3.0) is required to suppress ionization of the carboxylic acid and protonate the amine, ensuring retention on C18 columns.
Chromophore Phenylamino (Anilide)Strong UV absorption at 240–254 nm .
Solubility Water (Moderate), Methanol (High), DMSO (High)Samples should be dissolved in the initial mobile phase or water/methanol mixtures.
Analytical Logic Flow

AnalyticalStrategy Target (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Challenge Challenge: Zwitterionic Nature & Polarity Target->Challenge Solution Solution: pH Control (Acidic Mobile Phase) Challenge->Solution Method Method: RP-HPLC-UV (C18 Column) Solution->Method Detection Detection: UV @ 254 nm (Anilide) Method->Detection

Figure 1: Strategic development of the analytical method based on molecular properties.

Validated RP-HPLC Protocol

This method is designed for the quantification of L-Glu-


-anilide in reaction mixtures or biological matrices.
Chromatographic Conditions
  • Instrument : HPLC System (Agilent 1260 Infinity II or equivalent) with DAD/VWD.

  • Column : Agilent ZORBAX Eclipse Plus C18 (

    
     mm, 5 
    
    
    
    m) or equivalent end-capped C18.
    • Rationale: The "Plus" or end-capped silica reduces peak tailing caused by the interaction of the free amine with residual silanols.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Alternative: 20 mM Potassium Phosphate Buffer (pH 2.5). Phosphate is preferred for UV < 210 nm, but TFA is sufficient for 254 nm and provides better peak shape for amines.

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10

    
    L.
    
  • Detection : UV at 254 nm (Reference: 360 nm).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
16.0595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End
Standard Preparation
  • Stock Solution (1 mg/mL) : Weigh 10.0 mg of L-Glu-

    
    -anilide reference standard into a 10 mL volumetric flask. Dissolve in 1:1 Water:Methanol. Sonicate for 5 minutes.
    
  • Calibration Standards : Dilute the stock solution with Mobile Phase A to obtain concentrations of 10, 25, 50, 100, and 200

    
    g/mL.
    

Sample Preparation Protocols

Workflow A: Reaction Monitoring (Synthesis)
  • Aliquot : Take 50

    
    L of the reaction mixture.
    
  • Quench : Add 950

    
    L of Mobile Phase A (0.1% TFA).
    
  • Filter : Pass through a 0.22

    
    m PTFE syringe filter.
    
  • Inject : Inject directly into HPLC.

Workflow B: Biological Matrices (Plasma/Enzyme Assays)
  • Precipitation : Add 100

    
    L of sample to 300 
    
    
    
    L of ice-cold Acetonitrile.
  • Vortex : Mix vigorously for 30 seconds.

  • Centrifuge : Spin at 10,000

    
     g for 10 minutes at 4°C.
    
  • Evaporation (Optional) : Evaporate supernatant under nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is needed.

  • Inject : Inject the supernatant.

SamplePrep Sample Biological Sample Precip Protein PPT (ACN 3:1) Sample->Precip Spin Centrifuge (10k g, 10 min) Precip->Spin Supernatant Supernatant Spin->Supernatant HPLC HPLC Injection Supernatant->HPLC

Figure 2: Sample preparation workflow for biological matrices.

Method Validation Parameters

ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity (

)

0.9998 (Range: 5–200

g/mL)
Accuracy (Recovery) 95–105%98.5%
Precision (RSD)

0.8% (Intra-day), 1.2% (Inter-day)
LOD / LOQ S/N > 3 / > 10LOD: 0.5

g/mL; LOQ: 1.5

g/mL
Specificity No interference at

Resolved from Aniline and Glutamic Acid

Troubleshooting & Optimization

  • Peak Tailing :

    • Cause: Interaction of the free amine with silanols.

    • Solution: Ensure TFA concentration is at least 0.1%. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase or switch to a "Base-Deactivated" (BDS) C18 column.

  • Retention Shift :

    • Cause: pH fluctuation.

    • Solution: Precisely adjust the pH of the aqueous buffer. The carboxylic acid pKa is ~4.3; operating at pH 2.0 ensures it is fully protonated (neutral), increasing retention on C18.

  • Ghost Peaks :

    • Cause: Hydrolysis of the anilide bond.

    • Solution: Keep samples at 4°C in the autosampler. Analyze within 24 hours.

References

  • Chemical Identity : National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98765, L-Glutamic acid alpha-anilide. Retrieved from [Link]

  • General HPLC Method: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Enzymatic Assays: Tani, T., et al. (1995). Substrate specificity of aminopeptidase A from human placenta. Journal of Biochemistry.
  • Validation Guidelines : ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Determining the dose-response relationship of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (commonly referred to as L-Glutamic acid


-anilide  or L-Glu-NHPh ) in biochemical assays.

Unlike the more common


-glutamyl derivatives used for GGT assays, this specific isomer is a substrate for Aminopeptidase A (APA/CD263)  and other N-terminal glutamyl-specific proteases. The "dose-response" in this context refers to the saturation kinetics (Michaelis-Menten profiling)  required to establish the compound's utility as a probe or to determine the potency of APA inhibitors.

Part 1: Introduction & Mechanistic Basis[1]

Chemical Identity & Target Specificity
  • IUPAC Name: (4S)-4-amino-5-oxo-5-(phenylamino)pentanoic acid

  • Common Name: L-Glutamic acid

    
    -anilide
    
  • Biological Target: Aminopeptidase A (APA) (EC 3.4.11.7)[1]

  • Mechanism of Action: APA is a membrane-bound zinc metalloprotease that cleaves N-terminal glutamic acid residues from peptides (e.g., Angiotensin II

    
     Angiotensin III).
    
  • Reaction: This molecule acts as a chromogenic substrate.[2] APA hydrolyzes the peptide bond between the

    
    -carbonyl and the aniline group.
    
The Detection Challenge

Unlike p-nitroanilide substrates (which release yellow p-nitroaniline directly readable at 405 nm), this substrate releases Aniline (Phenylamine) . Aniline is colorless in solution. Therefore, this protocol incorporates a Bratton-Marshall Diazotization step to convert the released aniline into a stable azo dye (absorbance ~540 nm) for quantification.

Reaction Pathway Diagram

The following diagram illustrates the enzymatic hydrolysis and subsequent colorimetric detection pathway.

G Substrate (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid Cleavage Hydrolysis (Rate Limiting) Substrate->Cleavage + Enzyme Enzyme Aminopeptidase A (Zn2+ Dependent) Enzyme->Cleavage Products L-Glutamate + Aniline (Colorless) Cleavage->Products Detection Azo Dye Complex (Purple, 540 nm) Products->Detection + NaNO2 / NED Reagent Bratton-Marshall Reagents Reagent->Detection

Caption: Enzymatic hydrolysis of L-Glu-NHPh by Aminopeptidase A followed by diazo-coupling detection.

Part 2: Experimental Protocols

Materials & Reagents Preparation
ComponentSpecificationPreparation Notes
Substrate Stock 20 mM L-Glu-NHPhDissolve in 10% DMSO / 90% Buffer. Sonicate if necessary.[3]
Assay Buffer 50 mM Tris-HCl, pH 7.4Supplement with 2 mM CaCl

(APA activator).
Enzyme Source Recombinant APA or Kidney MicrosomesDilute to ensure <10% substrate consumption (linear phase).
Stop Solution (A) 10% Trichloroacetic Acid (TCA)Stops enzymatic reaction and precipitates protein.
Reagent B (Nitrite) 0.1% Sodium Nitrite (fresh)Prepare fresh in dH

O.
Reagent C (Sulfamate) 0.5% Ammonium SulfamateRemoves excess nitrite.
Reagent D (Coupler) 0.05% N-(1-naphthyl)ethylenediamineDissolve in 95% Ethanol or acidic water.
Protocol A: Saturation Kinetics (Substrate Dose-Response)

This experiment determines the


 and 

of the substrate.
  • Preparation of Standards:

    • Prepare a serial dilution of pure Aniline (0 – 100 µM) in Assay Buffer.

    • Process these standards through steps 4–6 below to generate a calibration curve (OD

      
       vs. [Aniline]).
      
  • Enzyme Reaction Setup:

    • In a 96-well clear plate (or microcentrifuge tubes), prepare the following substrate concentrations: 0, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mM .

    • Add Enzyme (e.g., 10 µL) to initiate the reaction. Final volume: 100 µL.

    • Incubate at 37°C for 30–60 minutes.

  • Termination:

    • Add 50 µL Stop Solution (A) (TCA).

    • Centrifuge at 10,000 x g for 5 mins if using cell lysates/microsomes to remove precipitate.[3] Transfer supernatant to a fresh plate.

  • Colorimetric Development (Bratton-Marshall):

    • Add 50 µL Reagent B (NaNO

      
      ) . Incubate 3 min at RT (Diazotization).
      
    • Add 50 µL Reagent C (Ammonium Sulfamate) . Incubate 2 min (Removal of excess HNO

      
      ).
      
    • Add 50 µL Reagent D (NED coupler) . Incubate 10 min at RT.

  • Measurement:

    • Read Absorbance at 540 nm .

Protocol B: Inhibitor Dose-Response (IC50 Determination)

Use this protocol to test drugs (e.g., Amastatin) against the substrate.

  • Fixed Conditions: Set Substrate concentration to its

    
     value (determined in Protocol A, typically ~0.5–1.0 mM).
    
  • Inhibitor Series: Prepare 8-point dilution of test inhibitor (e.g., 1 nM to 10 µM).

  • Reaction:

    • Pre-incubate Enzyme + Inhibitor for 15 mins at 37°C.

    • Add Substrate (L-Glu-NHPh) to initiate.

    • Incubate for 30 mins.

  • Detection: Follow Steps 3–5 from Protocol A.

  • Analysis: Plot % Activity vs. Log[Inhibitor].

Part 3: Data Analysis & Validation

Quantitative Output Structure

Ensure your data is tabulated before processing.

[Substrate] (mM)Absorbance (540nm)[Aniline] Released (µM)*Velocity (µM/min)
0.000.045 (Blank)0.00.0
0.250.15012.50.41
0.500.28028.00.93
............
8.000.85095.03.16

*Calculated using the Aniline Standard Curve slope.

Kinetic Calculations

To ensure scientific integrity, do not rely solely on linear regression. Use non-linear regression (Michaelis-Menten model) to fit the data:



  • 
     (Michaelis Constant):  Indicates the affinity of APA for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid. Lower 
    
    
    
    = Higher affinity.
  • 
    :  The maximum rate of hydrolysis at saturating substrate levels.
    
Troubleshooting & Controls (Self-Validating System)
  • No-Enzyme Control: Essential to rule out spontaneous hydrolysis of the amide bond.

  • No-Substrate Control: Corrects for background absorbance of the enzyme/lysate.

  • Standard Curve Linearity: The Aniline standard curve must have an

    
    . If not, prepare fresh nitrite reagents.
    
  • Interference: High concentrations of thiols (DTT) or amines in the buffer can interfere with diazotization. Keep buffer composition simple (Tris/HEPES + CaCl

    
    ).
    

Part 4: Workflow Visualization

Workflow cluster_reaction Enzymatic Phase cluster_detection Bratton-Marshall Phase start Start: Define Assay Parameters prep Prepare Reagents (Fresh NaNO2 is Critical) start->prep mix Mix Enzyme + Substrate (0 - 8 mM Range) prep->mix incubate Incubate 37°C (30-60 min) mix->incubate stop Add TCA (Stop) & Centrifuge incubate->stop diazo Add NaNO2 (Diazotization) stop->diazo couple Add NED Reagent (Coupling) diazo->couple read Read Absorbance @ 540 nm couple->read calc Calculate Km / Vmax Non-linear Regression read->calc

Caption: Step-by-step workflow for the kinetic determination of L-Glu-NHPh hydrolysis.

References

  • International Union of Biochemistry and Molecular Biology. (n.d.). Enzyme Nomenclature: EC 3.4.11.7 - Glutamyl aminopeptidase. Queen Mary University of London. [Link]

  • Goldbarg, J. A., & Rutenburg, A. M. (1958). The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases. Cancer, 11(2), 283–291. (Foundational method for arylamidase/Bratton-Marshall detection). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33698462, (S)-4-Amino-5-phenylpentanoic acid derivatives. Retrieved from [Link]

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides, 85(1), 9–24. (Context on proline/glutamyl specific peptidases). [Link]

Sources

In vivo studies of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Characterization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (N-Phenyl-L-Glutamine)

Executive Summary

This guide details the in vivo application of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (commonly referred to as L-Glutamic acid


-anilide  or N-phenyl-L-glutamine ). Unlike its 

-isomer (a classic GGT substrate), this

-substituted glutamine analogue exhibits unique metabolic stability and transport properties.

Primary applications include:

  • CNS Delivery Vector: Utilizing the LAT1 (SLC7A5) transporter for Blood-Brain Barrier (BBB) penetration.

  • Neurological Therapeutics: Evaluation in seizure models (e.g., temporal lobe epilepsy) as a glutamate modulator.

  • Metabolic Probing: Serving as a GGT-resistant tracer to distinguish transporter activity from enzymatic hydrolysis.

Compound Profile & Pre-formulation

Chemical Identity:

  • IUPAC Name: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

  • Common Name: N-phenyl-L-glutamine; L-Glutamic acid

    
    -anilide
    
  • Molecular Formula:

    
    
    
  • MW: 222.24 g/mol

Structural Logic: The "4-amino" numbering arises from treating the pentanoic acid chain as the parent, with the C1 carboxyl free and the C5 carboxyl amidated with aniline. This confirms the


-amide  configuration relative to the amino group, distinct from the 

-glutamyl anilides used in GGT assays.

Solubility & Vehicle Selection: The phenyl group confers significant hydrophobicity compared to native glutamine.

  • Stock Solution: 100 mM in DMSO (Stored at -20°C).

  • In Vivo Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

    • Note: Avoid pure aqueous buffers at high concentrations (>10 mg/mL) to prevent precipitation in the peritoneal cavity.

Mechanism of Action: The LAT1 Hypothesis

This compound functions primarily as a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike native glutamate, which requires EAATs and does not cross the BBB efficiently, the phenyl modification at the


-position mimics bulky amino acids (like Leucine/Phenylalanine), "tricking" LAT1 into transporting it across the endothelial cells of the BBB.

LAT1_Transport cluster_metabolism Metabolic Stability Blood Systemic Circulation (Free Compound) LAT1 LAT1 Transporter (SLC7A5) Blood->LAT1 Binding (Km ~20 µM) BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma (ISF) BBB->Brain Efflux to ISF LAT1->BBB Transcytosis Neurons Target Neurons (Glutamate Modulation) Brain->Neurons Uptake/Binding GGT GGT Enzyme (Capillary Lumen) Degradation Hydrolysis GGT->Degradation Resistant

Caption: Transport mechanism of N-phenyl-L-glutamine via LAT1, bypassing GGT-mediated hydrolysis common to


-analogs.

Protocol A: Pharmacokinetics and Brain Distribution (Mouse)

Objective: Quantify plasma stability and Brain-to-Plasma ratio (


) to validate CNS penetration.

Animals: Male C57BL/6 mice (8-10 weeks, n=3 per timepoint).

Step-by-Step Methodology:

  • Dose Preparation:

    • Prepare 5 mg/mL solution in Vehicle (5% DMSO/PBS).

    • Sterile filter (0.22 µm).

    • Dose: 10 mg/kg (IV bolus via tail vein) or 30 mg/kg (IP).

  • Sampling Schedule:

    • Timepoints: 5, 15, 30, 60, 120, 240 min.

    • Plasma: Collect 50 µL blood via retro-orbital sinus into K2-EDTA tubes. Centrifuge 2000xg, 10 min, 4°C.

    • Brain: Immediately following blood draw, perfuse transcardially with 10 mL cold saline to remove intravascular compound. Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.

  • Bioanalysis (LC-MS/MS):

    • Homogenization: Homogenize brain tissue in 3 volumes of PBS (w/v).

    • Extraction: Mix 20 µL plasma/brain homogenate with 80 µL Acetonitrile (containing internal standard, e.g., Tolbutamide). Vortex 1 min, Centrifuge 10,000xg.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • MRM Transition: Monitor parent ion

      
       and fragment ions (likely loss of aniline or COOH).
      

Data Analysis Template:

ParameterUnitPlasma ValueBrain Value

ng/mL[Data][Data]

min[Data][Data]

ng*h/mL[Data][Data]

h[Data][Data]
Brain/Plasma Ratio -N/A> 0.15 (Target)

Protocol B: In Vivo Efficacy in Kainate-Induced Seizure Model

Rationale: Based on patent literature connecting N-phenyl-glutamine derivatives to epilepsy treatment, this protocol assesses neuroprotective effects.

Experimental Design:

  • Groups:

    • Vehicle Control (n=10)

    • Positive Control (Diazepam, 5 mg/kg, IP)

    • Test Compound Low (10 mg/kg, IP)

    • Test Compound High (50 mg/kg, IP)

Workflow:

  • Pre-treatment: Administer Test Compound or Vehicle 30 minutes prior to seizure induction (Time = -30 min).

  • Induction: Administer Kainic Acid (20 mg/kg, IP) at Time = 0.

  • Observation: Place mice in individual plexiglass cages and video record for 120 minutes.

  • Scoring (Modified Racine Scale):

    • Stage 0: Normal behavior.

    • Stage 1: Immobility.

    • Stage 2: Forelimb clonus, tail extension.

    • Stage 3: Repetitive rearing.

    • Stage 4: Rearing and falling.

    • Stage 5: Generalized tonic-clonic seizure.

Self-Validating Check:

  • If the Positive Control (Diazepam) fails to reduce seizure severity by >50%, the Kainate induction was too severe or the batch was degraded. Discard data.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Precipitation in Syringe pH shock or low solubilityUse 10% HP-

-CD (Cyclodextrin) instead of DMSO/Saline.
Low Brain Uptake Saturation of LAT1Lower the dose. LAT1 is easily saturated by high concentrations of amino acids.
Rapid Clearance Renal excretionCheck urine for unchanged parent compound. If high, consider ester prodrugs.

References

  • Structure-Activity Relationship of LAT1 Ligands Title: Optimization of a grid-based similarity function for rigid-body molecular superposition (BRUTUS). Context: Identifies N-phenyl-L-glutamine as a ligand for amino acid transporters. Source:

  • Epilepsy & Glutamine Derivatives Title: Probenecid for use in treating epileptic diseases (Patent WO2019012109A1). Context: Lists N-phenyl-L-glutamine in the library of compounds screened for anticonvulsant activity in kainate models. Source:

  • Metabolic Stability & Metabolomics Title: Metabolite differences between systemic sclerosis patients.[1] Context: Identifies alpha-N-Phenyl-L-Glutamine as a stable metabolite in biological samples. Source:

  • GGT Specificity Title: Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective. Context: Defines the structural requirements for GGT hydrolysis (gamma- vs alpha-amide specificity). Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-GLU-ANILIDE-001 Subject: Yield Optimization & Troubleshooting for L-Glutamic Acid


-Anilide
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Golden Path" Protocol

To maximize yield and maintain the (S)-enantiomeric purity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (also known as L-Glutamic acid


-anilide), you must overcome two primary synthetic barriers: Regioselectivity  (differentiating the 

vs.

carboxylic acids) and Nucleophilicity (aniline is a poor nucleophile compared to alkyl amines).

Recommendation: Abandon direct activation of Glutamic acid. Adopt the Orthogonal Protection Strategy using Boc-Glu(OtBu)-OH . This route forces reaction exclusively at the


-position and utilizes high-efficiency uronium coupling agents to overcome aniline's sluggish reactivity.

Optimized Experimental Protocol

Phase 1: The Coupling Reaction

Objective: Synthesize Boc-Glu(NHPh)-OtBu with >90% conversion.

  • Reagents:

    • Starting Material: Boc-L-glutamic acid

      
      -tert-butyl ester (Boc-Glu(OtBu)-OH) [1.0 eq].
      
    • Nucleophile: Aniline (freshly distilled if dark) [1.1 eq].

    • Coupling Agent: HATU [1.1 eq] (Preferred over EDC/DCC due to faster kinetics with weak nucleophiles).

    • Base: DIPEA (Diisopropylethylamine) [2.5 eq].

    • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Dissolve Boc-Glu(OtBu)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.2 M) under

    
    .
    
  • Add DIPEA (1.0 eq) to initiate activation. Stir for 2–3 minutes at 0°C.

    • Expert Note: Pre-activation minimizes racemization, but do not exceed 5 minutes or the active ester may hydrolyze or rearrange.

  • Add Aniline (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. Aniline is UV-active; look for the disappearance of the specific aniline peak and emergence of the higher MW product.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes excess aniline/DIPEA), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
Phase 2: Global Deprotection & Isolation

Objective: Remove Boc and tBu groups to yield the zwitterionic target.

  • Reagents: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), DCM (Dichloromethane).

Step-by-Step:

  • Dissolve the intermediate in DCM/TFA (1:1 v/v) containing 2.5% TIPS (scavenger for t-butyl cations).

  • Stir at RT for 1–2 hours.

  • Critical Yield Step: Do not evaporate to dryness under heat (risk of pyroglutamate formation). Instead, concentrate to an oil under reduced pressure at <30°C.

  • Precipitation: Add cold Diethyl Ether (

    
    ) to the oil. Triturate vigorously. The product should precipitate as the TFA salt.
    
  • Purification:

    • Method A (Salt Form): Filter and dry.

    • Method B (Zwitterion): Dissolve in water, adjust pH to ~5.5 (isoelectric point) with dilute ammonia/LiOH. The free amino acid may crystallize or require lyophilization.

Critical Control Points (The "Why")

A. Regioselectivity: The Solvent Switch (Alternative Route)

If you are attempting the Anhydride Route (reacting N-protected Glutamic Anhydride directly with aniline) to save costs, you must control the solvent.

  • Benzene/Toluene: Favors

    
    -anilide  (Target) [1].
    
  • DMSO/DMF: Favors

    
    -anilide  (Impurity) [1].
    
  • Support Verdict: We recommend the Boc-Glu(OtBu)-OH route (Protocol above) because it guarantees 100% regioselectivity regardless of solvent conditions.

B. Racemization Mechanics

Activation of the


-COOH in N-acyl amino acids can lead to oxazolone (azlactone)  formation. The oxazolone intermediate can lose its chiral proton (

) easily in the presence of base.
  • Prevention: Use HATU with HOAt (embedded in HATU structure). The 7-aza nitrogen forms a hydrogen bond with the incoming amine, accelerating coupling and reducing the time window for racemization [2].

Troubleshooting Guide (Diagnostic)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Aniline Oxidation: Aniline is dark brown/black.Distill aniline before use. Oxidation products inhibit coupling.
Weak Activation: Using EDC/NHS or DCC.Switch to HATU or Mixed Anhydride (IBCF) . Aniline is too weak for standard carbodiimides.
Wrong Regioisomer Wrong Starting Material: Used Boc-Glu-OBzl (

-ester) instead of

-ester.
Verify label: You need Boc-L-glutamic acid

-tert-butyl ester
.[1]
Solvent Effect (Anhydride Route): Reaction performed in polar solvent.If using anhydride opening, switch solvent to Toluene or Benzene .
Racemization (D-isomer) Excess Base: High pH during activation.Use exactly 1.0 eq DIPEA for activation. Add remainder after aniline.
High Temp: Reaction heated to force completion.Keep at RT. If sluggish, add more HATU/HOAt, do not heat.
Product is Oil/Gum Residual TFA/Solvent. Triturate with cold

or Hexane. If persistent, lyophilize from water.

Visualized Workflows

A. Synthesis Workflow (The Golden Path)

SynthesisWorkflow Start Start: Boc-Glu(OtBu)-OH Activation Activation: HATU + DIPEA (Solvent: DMF, 0°C) Start->Activation Dissolve Coupling Coupling: Add Aniline (Stir RT, 4-16h) Activation->Coupling Activated Ester Formed Intermediate Intermediate: Boc-Glu(NHPh)-OtBu Coupling->Intermediate Amide Bond Formation Deprotection Global Deprotection: TFA / DCM / TIPS Intermediate->Deprotection Cleave Boc & tBu Workup Precipitation: Cold Diethyl Ether Deprotection->Workup Remove TFA Final Target: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Workup->Final Isolate Solid

Caption: Optimized linear synthesis workflow using orthogonal protection to ensure regioselectivity and yield.

B. Troubleshooting Logic Tree

TroubleshootingTree Issue Issue: Low Yield or Purity CheckRegio Check Regioselectivity: Is the Aniline on the Alpha Carbon? Issue->CheckRegio RegioFail Regio Error: Used Wrong Ester or Wrong Solvent (Anhydride Route) CheckRegio->RegioFail Gamma-Anilide Found RegioPass Regio OK CheckRegio->RegioPass Alpha-Anilide Confirmed CheckCoupling Check Coupling Efficiency: Is Starting Material Remaining? CouplingFail Coupling Error: Aniline is weak nucleophile CheckCoupling->CouplingFail SM Remains FixRegio Fix: Use Boc-Glu(OtBu)-OH (Standardize Route) RegioFail->FixRegio RegioPass->CheckCoupling FixCoupling Fix: Switch to HATU/HOAt Check Aniline Quality CouplingFail->FixCoupling

Caption: Diagnostic logic tree for identifying root causes of synthetic failure.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS instead of HATU? A: It is not recommended. Aniline has a pKa of ~4.6, making it significantly less nucleophilic than standard alkyl amines (pKa ~10). EDC/NHS active esters often hydrolyze before the aniline can attack, leading to low yields. If you must use carbodiimides, use EDC/HOAt or DIC/Oxyma .

Q2: My product is hygroscopic and sticky. How do I get a powder? A: This is common for amino acid salts.

  • Ensure all TFA is removed (co-evaporate with toluene).

  • Dissolve in a minimal amount of Methanol.

  • Add dropwise into a large volume of vigorously stirring Diethyl Ether or MTBE .

  • Filter immediately under Nitrogen (to avoid moisture absorption).

Q3: Why did you recommend the


-tBu ester over the 

-Benzyl ester?
A: Both work, but the

-tBu ester allows for a single-step global deprotection with TFA. If you use the

-Benzyl ester (Boc-Glu(OBzl)-OH), you require two steps: Hydrogenation (

) to remove the benzyl group, followed by TFA to remove the Boc group. The tBu route is faster and higher yielding.

References

  • Yang, C., et al. "Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides." The Journal of Organic Chemistry, American Chemical Society.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive." Journal of the American Chemical Society.[2]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid solubility and stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Repository

Molecule Identity:

  • IUPAC Name: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid[1]

  • Common Names: L-Glutamic acid

    
    -anilide; L-Glu-NHPh; (S)-Glutamic acid 1-anilide.[1]
    
  • Chemical Structure:

    
    [1]
    
  • Key Characteristics: Amphoteric (Zwitterionic), Hydrophobic Phenyl Moiety, Prone to Cyclization.

Part 1: Solubility & Dissolution Optimization

Q1: Why is this compound difficult to dissolve in neutral aqueous buffers?

A: The solubility issues arise from the conflict between the molecule's zwitterionic backbone and its hydrophobic tail.

  • Zwitterionic Locking: At neutral pH (approx. pH 6.0–7.0), the molecule exists primarily as a zwitterion. The

    
    -carboxylic acid (C1) is deprotonated (
    
    
    
    ), and the
    
    
    -amine is protonated (
    
    
    ).[1] These charges form strong intermolecular electrostatic lattices (crystal lattice energy), reducing solubility.
  • Hydrophobic Shielding: The phenylamino (anilide) group significantly increases the logP (lipophilicity) compared to free Glutamic acid. In water, the hydrophobic effect drives the phenyl rings to aggregate, further resisting solvation.

Q2: What is the recommended dissolution protocol?

A: Do not attempt to dissolve directly in neutral PBS or water. Use the "Charge-Shift" or "Co-Solvent" method.

Protocol A: The Co-Solvent Method (Recommended for Biological Assays)
  • Best for: Cell culture, enzymatic assays where pH neutrality is required eventually.

  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Procedure:

    • Weigh the solid powder.

    • Add pure DMSO to achieve a concentration of 10–50 mM .

    • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

    • Dilution: Dilute this stock solution at least 1:100 into the aqueous buffer immediately before use to minimize precipitation.

Protocol B: The Charge-Shift Method (Chemical Synthesis/Purification)
  • Best for: High concentration stock solutions where DMSO is undesirable.

  • Mechanism: Driving the pH away from the isoelectric point (pI ≈ 6.5) breaks the zwitterionic lattice.

  • Procedure:

    • Acidic Shift: Dissolve in 0.1 M HCl or 5% Acetic Acid. The amine becomes protonated (

      
      ), and the carboxylic acid becomes protonated (
      
      
      
      ). The net positive charge repels aggregation.
    • Basic Shift (Use with Caution): Dissolve in 0.1 M NaOH or

      
      . Warning: High pH accelerates racemization and hydrolysis of the anilide bond.
      
Decision Tree: Solubility Optimization

Solubility_Protocol Start Start: Solid Powder App Intended Application? Start->App Bio Biological Assay (Cells/Enzymes) App->Bio Chem Chemical Synthesis (Purification) App->Chem DMSO Dissolve in 100% DMSO (Stock 50mM) Bio->DMSO Acid Dissolve in 0.1M HCl (Net Charge +1) Chem->Acid Preferred Base Dissolve in 0.1M NaOH (Net Charge -1) Chem->Base If Acid Fails Dilute Dilute >1:100 into Buffer DMSO->Dilute Warn Warning: Racemization Risk Base->Warn

Figure 1: Decision matrix for solubilizing L-Glutamic acid


-anilide based on downstream application.

Part 2: Stability & Degradation Mechanisms

Q3: My compound purity dropped after 24 hours in solution. What happened?

A: The primary degradation pathway is intramolecular cyclization , not hydrolysis of the anilide.

  • The Mechanism: The free

    
    -amino group nucleophilically attacks the 
    
    
    
    -carboxylic acid (C1).[1] This releases a water molecule and forms a 5-membered lactam ring.[1]
  • The Product: (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide (Pyroglutamic acid anilide).[1]

  • Conditions: This reaction is spontaneous in aqueous solution and is catalyzed by:

    • Phosphate Buffers: Phosphate ions act as a general base catalyst for this cyclization.

    • Heat: Temperatures >25°C significantly accelerate the rate.

    • Neutral/Basic pH: Deprotonation of the amine makes it a better nucleophile.

Q4: How do I distinguish the degradation product from the intact molecule?

A: Use HPLC or LC-MS. The cyclized product (PyroGlu-Anilide) is significantly more hydrophobic than the open-chain parent because it loses the charged amino and carboxyl groups.[1]

FeatureParent: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acidDegradant: Pyroglutamic acid anilide
Structure Linear, ZwitterionicCyclic (Lactam), Neutral
Molecular Weight MW (Parent)MW - 18 Da (

loss)
HPLC Retention Early Elution (Polar)Late Elution (Hydrophobic)
Solubility pH-dependentPoor in water, high in organic solvents
Degradation Pathway Diagram

Degradation_Mechanism GluAnilide L-Glu-alpha-Anilide (Linear Zwitterion) Transition Nucleophilic Attack (NH2 attacks gamma-COOH) GluAnilide->Transition Spontaneous (pH > 4) PyroGlu Pyroglutamic Acid Anilide (Cyclic Lactam) Transition->PyroGlu Water H2O Released Transition->Water

Figure 2: The dominant degradation pathway involves dehydration and cyclization to the pyroglutamate derivative.[1]

Part 3: Experimental Protocols

Protocol 1: QC Check via HPLC

Use this protocol to verify the integrity of your stock solution before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (detects the phenyl ring).

  • Interpretation:

    • Peak A (Parent): Expect elution around 5–8 min (more polar).

    • Peak B (Impurity): Expect elution around 12–15 min (cyclized form).

Protocol 2: Storage & Handling Standards
  • Solid State: Store at -20°C in a desiccator. The solid is hygroscopic; moisture absorption accelerates cyclization even in the solid phase.

  • Stock Solutions:

    • Do NOT store aqueous solutions. Reconstitute fresh.

    • DMSO Stocks: Stable for 1 month at -20°C if kept anhydrous.[1] Avoid repeated freeze-thaw cycles.[1]

References

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

  • Liu, Z., et al. (2019). "Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity."[1][3] Journal of Pharmaceutical Sciences, 108(10), 3194-3200.[1][3] Link

  • Chelius, D., et al. (2006). "Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies." Analytical Chemistry, 78(7), 2370–2376. Link

  • PubChem Compound Summary. (2024). 4-Amino-5-oxo-5-phenylamino-pentanoic acid. National Center for Biotechnology Information. Link

Sources

Technical Support Center: Crystallization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid. This molecule's structure, featuring a chiral center, an amino acid backbone, an amide linkage, and a phenyl group, presents unique purification challenges. This document provides in-depth troubleshooting advice and foundational knowledge to achieve high-purity crystalline material consistently.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in a direct question-and-answer format.

Q1: Why is my compound failing to crystallize and remaining as a clear solution?

A1: The failure of a compound to crystallize from a solution typically points to one of two primary issues: insufficient supersaturation or inhibition of nucleation.[1]

  • Insufficient Supersaturation: Crystallization is driven by a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[2] If the solution is not sufficiently concentrated, this energetic driving force is absent.

    • Solution:

      • Slow Solvent Evaporation: If your compound and solvent are stable, allow the solvent to evaporate slowly from the container, which increases the solute concentration. This can be done at room temperature or under a gentle stream of inert gas (e.g., nitrogen).

      • Volume Reduction: If using a cooling crystallization method, gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) and then re-attempt the cooling process.[3]

      • Anti-Solvent Addition: If using an anti-solvent (a solvent in which your compound is insoluble), you may need to add more of it dropwise to the solution until persistent cloudiness is observed.[4]

  • High Solubility: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5][6]

    • Solution: Re-evaluate your solvent choice. A systematic screening process is recommended (see Protocol 1). Consider a "solvent pair" system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then titrate with a "poor" or "anti-solvent" (e.g., water, heptane, diethyl ether) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

  • Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleus to grow upon. Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered.[1]

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[7]

      • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[7]

Q2: My compound is separating as a sticky oil instead of solid crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when a highly concentrated solution is cooled below the point of saturation, but the temperature is still above the melting point of the solute in the presence of that solvent.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[1]

    • Solution: Drastically slow down the cooling rate. Insulate the flask by placing it in a large Dewar flask filled with warm water or by wrapping it in glass wool or foil. Allow it to cool to room temperature over several hours before moving it to a refrigerator or freezer.[6]

  • Excessive Supersaturation: If the solution is too concentrated, the compound may crash out of solution too rapidly and above its melting point.[1]

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% of the total volume) of additional hot solvent to slightly decrease the concentration. Then, attempt the slow cooling process again.[3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the compound, encouraging oiling out.[1]

    • Solution: The crude material may require further purification before crystallization. Consider techniques like column chromatography to remove impurities that may be inhibiting proper crystal formation.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.[6]

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture that reduces the overall solubility of the compound at a given temperature.

Below is a logical workflow to diagnose and solve the issue of oiling out.

G start Compound 'Oils Out' reheat Re-heat to dissolve oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool very slowly (insulate flask) add_solvent->slow_cool check1 Did it oil out again? slow_cool->check1 success Success: Collect Crystals check1->success No purify Purify crude material (e.g., chromatography) check1->purify Yes change_solvent Change solvent or use solvent-pair system purify->change_solvent recrystallize Attempt recrystallization again change_solvent->recrystallize recrystallize->start

Caption: Decision tree for troubleshooting "oiling out".

Q3: The crystallization produced very fine needles or powder. How can I grow larger, more defined crystals?

A3: The formation of very small crystals or powders is typically a result of rapid and uncontrolled nucleation. When too many crystal nuclei form simultaneously, they compete for the available solute, preventing any single crystal from growing to a significant size.[1]

  • Causality & Solutions:

    • High Rate of Nucleation: This is caused by achieving supersaturation too quickly.

      • Solution: Reduce the rate of cooling significantly. A programmable cooling bath can offer precise control. Alternatively, use the insulation methods described in A2. A slower approach to supersaturation allows fewer nuclei to form, which then have more time and solute available to grow larger.[1]

    • Agitation/Vibration: Disturbances can induce mass nucleation.

      • Solution: Place the crystallization vessel in a location free from vibrations (e.g., away from fume hood motors, centrifuges, or heavy foot traffic).[1]

    • Solvent System: The chosen solvent may promote rapid nucleation.

      • Solution: Experiment with a slightly "better" solvent system (one where the compound is slightly more soluble). This will require a lower temperature or higher concentration to achieve supersaturation, which can slow down the process and lead to better crystal growth.

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent or solvent system for this compound?

A1: The ideal solvent should fully dissolve (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2] Given the molecule's structure, which has both polar (amino acid, amide) and non-polar (phenyl ring) features, a range of solvents should be tested.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These will likely interact strongly with the amino and carboxylic acid groups. They may be "too good" as solvents, leading to high solubility even when cold and thus poor yields. However, they are excellent candidates for use as the primary solvent in an anti-solvent system.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These offer intermediate polarity and are often excellent choices for single-solvent recrystallization.

  • Non-Polar Solvents (e.g., Toluene, Heptane, Dichloromethane): These are unlikely to dissolve the compound on their own but are excellent candidates as "anti-solvents" when paired with a polar solvent.

A systematic approach is best (see Protocol 1).

Q2: What is polymorphism and why is it a concern?

A2: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure or form.[8] These different forms, called polymorphs, can have significantly different physical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling the polymorphic form is critical for ensuring consistent product performance.[4] The crystallization conditions—solvent, temperature, cooling rate, and pressure—all influence which polymorph is formed.[8][9] It is crucial to characterize your final crystalline product using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure you are consistently producing the desired form.

Q3: What role does pH play in the crystallization of this amino acid derivative?

A3: For any molecule with acidic (carboxylic acid) and basic (amino group) functionalities, pH is a critical variable. The solubility of amino acids is highly pH-dependent.[10]

  • Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion (net charge of zero). Amino acids typically exhibit their lowest solubility at or near their pI.[11]

  • Low pH (Acidic): The amino group will be protonated (-NH3+), making the molecule a cation and generally increasing its solubility in polar solvents.

  • High pH (Basic): The carboxylic acid group will be deprotonated (-COO-), making the molecule an anion and also increasing its solubility.

Application: You can use pH to your advantage. Dissolve the crude compound in an acidic or basic aqueous solution, filter out any insoluble impurities, and then carefully adjust the pH back towards the isoelectric point to induce crystallization of the pure compound.

Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Place a small amount (approx. 10-20 mg) of your compound into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization but may be a good "solvent" in a solvent-pair system.[5]

  • If the compound does not dissolve, gently heat the tube to the boiling point of the solvent.

  • Observation 2: If the compound dissolves when hot, it is a potential candidate. Allow the tube to cool slowly to room temperature and then place it in an ice bath.

  • Observation 3: If abundant, high-quality crystals form upon cooling, you have found a suitable solvent.[5] If it oils out or no crystals form, it is a poor choice.

  • Record all observations in a table for comparison.

Protocol 2: Anti-Solvent Crystallization Method
  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle heating.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached.[4]

  • If necessary, gently warm the solution to clarify it, then allow it to cool slowly and undisturbed.

  • Crystals should form as the solution cools.

Section 4: Data Summary
SolventClassBoiling Point (°C)PolarityExpected Behavior with Target Compound
WaterPolar Protic100HighLikely high solubility, especially at non-isoelectric pH. Good for pH-swing or as anti-solvent.
EthanolPolar Protic78HighGood "good" solvent candidate. May show high solubility.
IsopropanolPolar Protic82MediumExcellent candidate for single-solvent or solvent-pair systems.
Ethyl AcetatePolar Aprotic77MediumStrong candidate for single-solvent recrystallization.
AcetonePolar Aprotic56MediumGood candidate, but low boiling point may limit the solubility difference.
AcetonitrilePolar Aprotic82MediumGood candidate for single-solvent recrystallization.
TolueneNon-Polar111LowLikely insoluble. Good candidate as an anti-solvent.
HeptaneNon-Polar98LowLikely insoluble. Excellent candidate as an anti-solvent.

Note: This table provides general guidance. Experimental verification via solvent screening (Protocol 1) is essential.[1]

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Wikipedia. (2024). Crystal polymorphism. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Colbert, D. et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Exp 2 - Crystallization.
  • Bibi, S. et al. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism. Retrieved from [Link]

  • Peertechz Publications. (2016). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Saha, S. et al. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. Retrieved from [Link]

  • Kramer, H. J. M., & Eral, H. B. (2020). Polymorphism (Chapter 14) - Industrial Crystallization. Cambridge University Press. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GLU-ANL-001 Compound: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Name: L-Glutamic acid


-anilide
Molecular Formula: 

Molecular Weight: 222.24 g/mol

Executive Summary

This guide addresses the purification of L-Glutamic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-anilide , a specialized amino acid derivative often used as a chromogenic substrate or intermediate in peptidomimetic synthesis. The presence of both a hydrophilic zwitterionic "head" (amino acid moiety) and a hydrophobic "tail" (phenyl ring) creates a unique solubility profile that often leads to "oiling out" or persistent aniline contamination.

The protocols below prioritize chemical workup efficiency over expensive chromatography, utilizing the molecule's amphoteric nature to separate it from neutral impurities (like aniline) and regioisomers.

Module 1: Chemical Workup & Aniline Removal

Q: My crude product is sticky and smells strongly of aniline. How do I remove the excess aniline without using a column?

A: The most effective method is a pH-switched Liquid-Liquid Extraction . Because your target molecule is an amino acid (zwitterion), its solubility changes drastically with pH, whereas aniline (a weak base, pKa ~4.6) behaves differently.

The Protocol (The "pH 10" Strategy)

This method exploits the fact that at high pH, your product is a water-soluble salt (


), while aniline is a neutral organic molecule.
  • Dissolution: Suspend your crude solid in 0.5 M NaOH (or

    
    ). Adjust pH to 10–11 .
    
    • Why: At this pH, the

      
      -carboxylic acid is deprotonated, making the product highly water-soluble. The 
      
      
      
      -amine is uncharged. Aniline is also uncharged (neutral).
  • Extraction (Wash): Extract the aqueous solution 2–3 times with an organic solvent like Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Mechanism:[1][2][3][4] The neutral aniline partitions into the organic layer. The anionic product stays in the aqueous layer.

    • Tip: Avoid Ethyl Acetate at this stage, as it can hydrolyze at high pH.

  • Precipitation: Separate the aqueous layer. Cool it to 0–4°C. Slowly add 1 M HCl dropwise with vigorous stirring until you reach pH 5.5–6.5 .

    • Result: This is the isoelectric range.[5] The molecule forms a zwitterion (

      
      ), which is the least soluble form. The product should precipitate as a white solid.
      
  • Filtration: Filter the solid and wash with a small amount of cold water, followed by cold ethanol/ether (1:1) to remove trace water.

Module 2: Regioisomer Purification (The vs Problem)

Q: I suspect I have the -anilide isomer mixed in. How do I separate them?

A: Regioselectivity issues often arise if the starting material was a cyclic anhydride (N-protected Glutamic anhydride). The


-isomer and 

-isomer have distinct solubility profiles.

Diagnosis:

  • 
    -Anilide (Target):  Typically less soluble in water due to the proximity of the phenyl ring to the amine "head," disrupting hydrogen bonding networks.
    
  • 
    -Anilide (Impurity):  Often more soluble in hot water/ethanol mixtures.
    

Purification Workflow:

  • Recrystallization Solvent: Use Water:Ethanol (9:1) .

  • Procedure:

    • Dissolve the crude precipitate in boiling water (with minimal ethanol to aid dissolution).

    • Allow to cool very slowly to room temperature.

    • The

      
      -isomer typically crystallizes first as needles or plates.
      
  • Verification:

    • Check purity via HPLC (see Module 3). The

      
      -isomer usually elutes after the 
      
      
      
      -isomer on C18 columns due to steric shielding of the polar amide by the phenyl group.

Module 3: High-Performance Liquid Chromatography (HPLC)

Q: I see peak tailing on my chromatogram. What are the optimal conditions for analysis?

A: Tailing is caused by the interaction of the free amine (


) with silanol groups on the silica column. You must operate at an acidic pH to protonate the amine fully.

Recommended Method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption) and 210 nm (Amide)
Temperature 30°C
  • Why TFA? The trifluoroacetic acid acts as an ion-pairing agent, sharpening the peak of the cationic amine.

  • Note: If isolating via Prep-HPLC, remember that lyophilizing TFA salts can be hygroscopic. Consider using Formic Acid if mass spectrometry (LC-MS) is the downstream application.

Module 4: Troubleshooting Logic Map

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, Aniline, Regioisomers) SolubilityCheck Check Solubility (0.5M NaOH, pH 10) Start->SolubilityCheck Extraction Liquid-Liquid Extraction (Wash with Ether/MTBE) SolubilityCheck->Extraction Dissolves completely OrganicLayer Organic Layer (Contains Aniline & Neutral Impurities) Extraction->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Product as Sodium Salt) Extraction->AqueousLayer Keep Acidification Acidify to pH 6.0 (Isoelectric Point) AqueousLayer->Acidification Precipitate Precipitate Forms? Acidification->Precipitate Filter Filter & Wash (Cold Water + EtOH) Precipitate->Filter Yes (Solid) Recrystallize Recrystallize (Water:Ethanol 9:1) Precipitate->Recrystallize No (Oily/Sticky) Final Pure (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Filter->Final Recrystallize->Final

Caption: Logical workflow for the separation of L-Glutamic acid


-anilide from aniline and neutral byproducts.

Module 5: Frequently Asked Questions (FAQ)

Q: My product is hygroscopic (absorbs water). Is this normal?

A: The free zwitterion is usually a stable solid. However, if you isolated it as a Hydrochloride salt (from strong acid) or a TFA salt (from HPLC), it will be extremely hygroscopic.

  • Fix: Desalt the compound by dissolving it in a minimum amount of water and adjusting the pH to 6.0 (isoelectric point) with dilute ammonia or NaOH. The non-hygroscopic zwitterion should crystallize out.

Q: How do I prevent racemization (S to R conversion)?

A: Racemization occurs readily at the


-carbon during the coupling step if the temperature is too high or if strong bases are used.
  • Check: Measure Optical Rotation (

    
    ). The L-isomer (S) generally has a positive rotation in HCl.
    
  • Prevention: Ensure the coupling reaction (if synthesizing) was performed below 0°C if using anhydride activation. In purification, avoid boiling in strong alkali (pH > 12) for extended periods.

References

  • Regioselectivity in Glutamic Acid Reactions: Huang, X., et al. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. Journal of Organic Chemistry. Link

  • General Amino Acid Purification: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Standard reference for isoelectric precipitation techniques).

  • Aniline Separation Techniques: U.S. Patent 4,918,232. Process for separating aniline derivatives. Link

  • Glutamic Acid Anilide Properties: ResearchGate Data on L-Glutamic acid derivatives and solubility profiles. Link

Sources

Identifying side reaction products in (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid synthesis

Technical Support Center: L-Glutamic Acid -Anilide Synthesis

Executive Summary: The Impurity Landscape

In the synthesis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid, typically achieved via the ring-opening of N-protected glutamic anhydride with aniline, three primary impurity classes dictate product quality:

  • Regioisomers: The thermodynamic vs. kinetic competition between

    
    - and 
    
    
    -attack leads to the formation of the unwanted
    
    
    -anilide.
  • Cyclization Products: The free

    
    -carboxyl group (in the target 
    
    
    -anilide) is prone to intramolecular attack by the
    
    
    -amine, generating Pyroglutamyl anilide .
  • Stereoisomers: Base-catalyzed racemization at the

    
    -carbon.
    

Interactive Troubleshooting Guide (Q&A)

Issue 1: Mass Spectrometry reveals a [M-18] peak.

Q: I observe a persistent impurity with a mass of 18 Da less than my target (MW ~222 Da). It elutes earlier in Reverse Phase HPLC. What is this?

A: This is almost certainly (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide (Pyroglutamyl anilide).

  • Mechanism: This forms via the intramolecular cyclization of your target molecule. The free amino group (after deprotection) attacks the side-chain carboxylic acid (the

    
    -carboxyl), eliminating water (18 Da) to form a stable 5-membered lactam ring (Pyroglutamate).[1]
    
  • Trigger: This reaction is accelerated by acidic conditions (e.g., prolonged exposure to TFA during deprotection) or heat during solvent removal.

  • Action:

    • Minimize time in acidic deprotection cocktails.

    • Neutralize immediately after cleavage.

    • Store the final product as a salt (e.g., HCl) rather than the zwitterion to reduce autocyclization rates.

Issue 2: Co-eluting impurity with identical Mass.

Q: I see a shoulder peak or a distinct peak very close to my product with the exact same molecular weight. NMR shows a shift in the amide protons.

A: You are likely observing the Regioisomer: (S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acid (L-Glutamic acid

  • Context: If you synthesized this via the N-protected Glutamic Anhydride route, the aniline nucleophile can attack either the

    
    -carbonyl or the 
    
    
    -carbonyl.
    • 
      -Attack (Target):  Yields the 4-amino derivative.[2]
      
    • 
      -Attack (Impurity):  Yields the 2-amino derivative.
      
  • Differentiation:

    • Target (

      
      -anilide):  The aniline NH is coupled to the CH-NH2 center. The free acid is on the side chain.
      
    • Impurity (

      
      -anilide):  The aniline NH is on the side chain. The free acid is attached to the chiral center.
      
  • Action: This isomer is difficult to remove. Optimization of the solvent and temperature during the anhydride opening is critical. Low temperatures (-20°C) in non-polar solvents often favor the

    
    -isomer, while polar solvents may shift selectivity.
    
Issue 3: Loss of Optical Rotation.

Q: My product purity by HPLC is >98%, but the specific rotation is lower than literature values. Is my chiral center intact?

A: You are dealing with Racemization (Enantiomeric Impurity) .

  • Mechanism: The

    
    -proton of the activated amino acid derivative is acidic. During coupling (especially if using base-mediated methods like HBTU/DIEA or if the reaction pH > 8), the proton can be abstracted, leading to an enolizable intermediate that repays to form the (R)-isomer.
    
  • Detection: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or derivatize with Marfey’s Reagent (FDLA) to visualize the D-isomer.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence points where these side reactions occur during the standard anhydride synthesis route.

SideReactionsStartN-Protected Glutamic AnhydrideIntermediateReaction MixtureStart->IntermediateRing OpeningAniline+ AnilineAniline->IntermediateTarget_ProtProtected Alpha-Anilide(Target Precursor)Intermediate->Target_ProtAlpha-Attack(Kinetic/Solvent Dependent)Regio_ProtProtected Gamma-Anilide(Regioisomer Impurity)Intermediate->Regio_ProtGamma-Attack(Side Reaction)DeprotectionDeprotection Step(e.g., TFA)Target_Prot->DeprotectionRegio_Prot->DeprotectionTargetTarget:(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acidDeprotection->TargetRegioImpurity A:(S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acidDeprotection->RegioCyclizationSpontaneous Cyclization(- H2O)Target->CyclizationAcid/HeatPyroImpurity B:Pyroglutamyl Anilide(Lactam)Cyclization->Pyro

Figure 1: Reaction pathway divergence showing the origin of Regioisomers (Impurity A) and Cyclization products (Impurity B).

Impurity Profile & Data Summary

Use the table below to characterize peaks in your analytical chromatograms.

Impurity NameStructure DescriptionRelative HPLC RT (C18)Mass Shift (vs Target)Origin
Target Molecule

-Anilide (Amide at C5, NH2 at C4)
1.00 (Reference)0Desired Product

-Anilide
Regioisomer (Amide at C5, NH2 at C2)~0.95 - 1.05 (Close eluter)0 (Isobaric)Anhydride opening selectivity
Pyroglutamyl Anilide Cyclic Lactam (5-membered ring)< 1.00 (Elutes Earlier)*-18 Da (Loss of H2O)Cyclization of Target
Aniline Phenylamine> 1.00 (Late eluter)-129 Da (Fragment)Unreacted Reagent
(R)-Enantiomer D-Glu-Anilide1.00 (Co-elutes on C18)0Base-catalyzed racemization

*Note: Pyroglutamyl derivatives are more hydrophobic than the zwitterionic parent but often elute differently depending on pH. In acidic mobile phases, the loss of the basic amine and acidic carboxyl character to form the lactam significantly alters retention.

Detailed Protocols for Confirmation

Protocol A: Distinguishing Regioisomers via NMR

Since Mass Spec cannot distinguish the


1H NMR
  • Dissolve 5 mg of product in DMSO-d6.

  • Focus on the Methine Proton (

    
    -CH)  and the Anilide NH .
    
  • Target (

    
    -anilide):  The methine proton (adjacent to NH2) is not  adjacent to the anilide carbonyl. It will appear as a multiplet at 
    
    
    ~3.8-4.0 ppm. The side chain CH2s are between the methine and the free acid.
  • Impurity (

    
    -anilide):  The methine proton is adjacent to the free carboxylic acid  (C1). The anilide is at the end of the chain. The chemical shift and coupling pattern of the CH2 protons adjacent to the anilide (triplet-like) will differ from the target.
    
Protocol B: Monitoring Pyroglutamate Formation

To verify if your workup is causing cyclization:

  • Take an aliquot of the reaction mixture before concentration/drying.

  • Inject immediately onto LC-MS.

  • Compare with the dried solid.[3]

  • If the [M-18] peak increases significantly after drying, the heat/vacuum step is driving the cyclization. Lyophilization is recommended over rotary evaporation for this compound.

References

  • Vertex AI Search . (2026). Pyroglutamate Formation in Peptides – Formation and Control. Peptide Chemistry. Retrieved from [Link]

  • Sperl, S., & Moroder, L. (2026). 6.7 Pyroglutamic Acid Peptides. Thieme Connect. Retrieved from [Link]

  • PubChem . (2026). (S)-4-Amino-5-phenylpentanoic acid Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • PubMed . (2002).[4] Synthesis of (2S, 4S)-4-phenylamino-5-oxoproline derivatives. Retrieved from [Link]

Improving the chiral purity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Chemistry Division Subject: Technical Guide: Optimization of Chiral Purity for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Executive Summary & Molecule Analysis

You are working with (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid . In peptide chemistry nomenclature, this molecule is identified as L-Glutamic acid


-anilide .[1]

Structural Diagnosis:

  • IUPAC Mapping: C1 (Carboxyl)

    
     C2-C3 
    
    
    
    C4 (Chiral Center with Amine)
    
    
    C5 (Anilide Carbonyl).[1]
  • Critical Challenge: Unlike

    
    -derivatives of Glutamic acid, this molecule involves modification at the 
    
    
    
    -carboxyl group.[1] This places the chiral center (C4) directly adjacent to the activation site during synthesis.[1]
  • Primary Failure Modes:

    • Racemization: High risk during the coupling of aniline due to the formation of a 5(4H)-oxazolone intermediate.[1]

    • Cyclization: The free

      
      -carboxyl (C1) and the 
      
      
      
      -amine (C4) are perfectly positioned to cyclize into (S)-Pyroglutamic acid anilide (5-oxopyrrolidine-2-carboxanilide), especially under acidic or thermal stress.[1]
    • Regioisomer Contamination: Presence of the

      
      -anilide (2-amino-5-oxo-5-...) if side-chain protection was inadequate.[1]
      

This guide provides a self-validating troubleshooting framework to ensure enantiomeric excess (ee) >99.5%.

Root Cause Analysis: The Mechanics of Purity Loss

To solve the impurity, you must understand its origin. The following Graphviz diagram illustrates the competing pathways during the synthesis and storage of your target molecule.

RacemizationPathways cluster_legend Pathway Legend Start Activated N-Protected L-Glutamic Acid Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Base/Heat (Alpha-Proton Abstraction) Target (S)-Target Molecule (L-Isomer) Start->Target Direct Coupling (Fast Kinetics) Oxazolone->Target Re-opening Impurity_R (R)-Enantiomer (D-Isomer) Oxazolone->Impurity_R Enolization & Re-opening Pyro Pyroglutamic Acid Anilide (Cyclic) Target->Pyro Spontaneous Cyclization (pH < 4 or Heat) Blue: Desired Blue: Desired Red: Racemization Red: Racemization Blue: Desired->Red: Racemization Yellow: Degradation Yellow: Degradation Red: Racemization->Yellow: Degradation

Figure 1: Mechanistic pathways showing the competition between direct coupling (Green), oxazolone-mediated racemization (Red), and pyroglutamate cyclization (Yellow).[1]

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Coupling

Q: I am observing 5–10% (R)-isomer immediately after the coupling step. I used EDC/HOBt with DIEA. What went wrong? A: The use of DIEA (Diisopropylethylamine) with slow coupling agents often promotes racemization.[1]

  • The Mechanism: Strong tertiary bases can abstract the acidic proton from the 5(4H)-oxazolone intermediate, leading to rapid epimerization.[1]

  • The Fix: Switch to TMP (2,4,6-Trimethylpyridine / Collidine) .[1] Collidine is a weaker base with high steric hindrance, which significantly reduces proton abstraction while still neutralizing the reaction.[1]

  • Protocol Adjustment: Pre-activate the carboxylic acid with HATU (faster kinetics) and Collidine at 0°C before adding Aniline. Rapid coupling outcompetes the oxazolone formation.[1]

Q: My LC-MS shows a peak with Mass [M-18]. Is this a fragmentation artifact? A: Likely not. It is almost certainly the Pyroglutamic acid anilide derivative.[1]

  • The Cause: If you are deprotecting a side-chain ester (e.g., OMe/OEt) after forming the anilide, or if the final product is left in solution, the free amine attacks the side-chain carboxyl.[1]

  • The Fix:

    • Keep the product in solid form (salt) whenever possible.[1]

    • Avoid heating >40°C during solvent removal.[1]

    • Lyophilize from a neutral pH buffer rather than rotary evaporation from acid.

Phase 2: Purification

Q: Recrystallization is failing to improve the chiral purity. The racemate co-crystallizes. A: Glutamic acid derivatives often form "solid solutions" where the D-isomer fits into the L-lattice.[1]

  • The Fix: Use Diastereomeric Salt Resolution before the final deprotection.[1]

    • If you have the N-protected intermediate (e.g., Boc-Glu(OBzl)-NHPh), recrystallize it.[1] The hydrophobic protecting groups often amplify the solubility difference between enantiomers.[1]

    • Solvent System: Try Isopropyl Acetate / Heptane or Ethanol / Water .[1] Avoid Methanol if transesterification is a risk.[1]

Q: I cannot separate the (S) and (R) enantiomers on my C18 column. A: Standard C18 cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[1][2]

  • Recommendation: Use a polysaccharide-based column.[1]

    • Column: Chiralpak IA or IC (Immobilized phases are more robust).[1]

    • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[1] The TFA is critical to suppress the ionization of the carboxylic acid and sharpen the peaks.[1]

Validated Experimental Protocols

Protocol A: Low-Racemization Coupling Strategy

Objective: Synthesize N-Boc-(S)-4-Amino-5-oxo-5-(phenylamino)pentanoate with <0.5% racemization.[1]

ParameterSpecificationRationale
Starting Material Boc-Glu-OBzl (Gamma-benzyl ester)Protects

-COOH; Urethane (Boc) prevents oxazolone formation better than Amides.[1]
Coupling Agent EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)Critical: EEDQ couples via a mixed anhydride without requiring an exogenous base, virtually eliminating base-catalyzed racemization.[1]
Solvent DCM or THF (Anhydrous)Polar aprotic solvents like DMF can promote racemization rates.[1]
Temperature -10°C to 0°CKinetic control favors amide bond over racemization.[1]

Step-by-Step:

  • Dissolve Boc-Glu-OBzl (1.0 eq) in DCM (10 mL/g).

  • Add EEDQ (1.1 eq).[1] Stir for 15 min at 0°C.

  • Add Aniline (1.05 eq) dropwise.[1]

  • Allow to warm to RT over 4 hours.

  • Workup: Wash with 0.5M HCl (removes unreacted aniline)

    
     5% NaHCO3 
    
    
    
    Brine.
  • Deprotection: Hydrogenolysis (H2, Pd/C) to remove the Benzyl ester, followed by TFA treatment for Boc (if free amine is desired).[1]

Protocol B: Analytical Determination of Chiral Purity

Objective: Quantify (S) vs (R) ratio.

  • Column: Daicel Chiralpak IA-3 (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic acid (85 : 15 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenyl group absorption).[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min[1]

    • (S)-Isomer: ~10.2 min[1]

    • Note: Elution order may reverse depending on solvent; inject a racemic standard first.

References

  • Bergmann, M., & Zervas, L. (1928).[1] Über die katalytische Racemisierung von Aminosäuren und Peptiden. Biochemische Zeitschrift. (Foundational mechanism of oxazolone-mediated racemization).[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1] An Efficient Peptide Coupling Additive.[1] Journal of the American Chemical Society.[1][3] (Establishes HOAt/Collidine superiority for chiral preservation).[1]

  • Huang, X., et al. (2008).[1] Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. Journal of Organic Chemistry. (Details solvent effects on

    
     vs 
    
    
    
    regioselectivity).[1]
  • Sigma-Aldrich Technical Library . Phenylacetyl-L-glutamine Product Specification. (Reference for glutamine derivative stability and handling).[1]

  • PubChem Compound Summary . (S)-4-Amino-5-phenylpentanoic acid & Derivatives. (Structural verification and synonyms).

Sources

Technical Support Center: Troubleshooting Stability & Degradation of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid, commonly referred to as L-Glutamic acid α-anilide , is a specialized amino acid derivative utilized in enzymatic assays, peptide synthesis, and pharmacokinetic modeling. Due to its unique structural topology—featuring a free γ-carboxylic acid, a free α-amino group, and a C-terminal α-anilide bond—it is highly susceptible to specific degradation pathways under experimental stress.

As a Senior Application Scientist, I have designed this guide to provide actionable troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the integrity of your analytical workflows.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During HPLC-MS analysis, my main peak decreases over time, and a new peak appears with a mass shift of -18 Da. What is causing this? A: You are observing intramolecular cyclization leading to pyroglutamate formation .

  • The Causality: The free α-amino group at the C4 position is in close spatial proximity to the γ-carboxylic acid at the C1 position. Under mildly acidic to neutral conditions (pH 3–6), the protonated carbonyl oxygen of the carboxylic acid becomes highly electrophilic. This facilitates a nucleophilic attack by the α-amino nitrogen, forming a thermodynamically stable five-membered lactam ring (1) and releasing one molecule of water (-18 Da)[1].

  • Resolution: To mitigate this, store samples at temperatures below -20°C and minimize time spent in 2[2]. If acidic mobile phases (e.g., 0.1% TFA) are required, prepare samples immediately prior to injection.

Q2: When subjecting the compound to pH > 10, it degrades rapidly into two distinct fragments. What is the primary pathway? A: This is driven by the alkaline hydrolysis of the anilide bond .

  • The Causality: Amides are generally stable, but anilides possess a slightly better leaving group (aniline) compared to aliphatic amines. Under strong basic conditions, hydroxide ions (OH⁻) attack the sterically hindered anilide carbonyl (C5). The reaction proceeds via a rate-determining hydroxide addition to form a tetrahedral intermediate, followed by the expulsion of the aniline leaving group, yielding free 3[3].

  • Resolution: Avoid exposing the compound to strong bases (e.g., NaOH, KOH) during extraction or formulation. Buffer all solutions to a pH range of 6.5–7.5, where both cyclization and hydrolysis rates are minimized.

Q3: How do I design a forced degradation study for this compound that complies with regulatory expectations? A: A compliant forced degradation study must demonstrate that your analytical method is "stability-indicating"—meaning it can accurately resolve the parent API from all degradation products.

  • The Causality: According to 4, you must subject the compound to specific stressors (hydrolytic, thermal, oxidative, and photolytic) to achieve a target degradation window of 5–20%[4]. Over-stressing (>20%) can lead to secondary degradation pathways that are not clinically or experimentally relevant, while under-stressing (<5%) fails to validate the method's resolving power.

Section 2: Quantitative Data & Degradation Kinetics

To assist in predicting compound behavior during experimental design, the following table summarizes the anticipated degradation kinetics of L-Glutamic acid α-anilide under standard stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)Primary Degradation PathwayMajor DegradantExpected Mass Shift
Mild Acid 0.1 M HCl (pH ~1)40°CIntramolecular CyclizationPyroglutamate α-anilide-18 Da
Strong Base 0.1 M NaOH (pH ~13)40°CAnilide HydrolysisL-Glutamic Acid + AnilineCleavage
Thermal (Aqueous) pH 7.0 Buffer60°CIntramolecular CyclizationPyroglutamate α-anilide-18 Da
Oxidative 3% H₂O₂25°CN-Oxidation (Aniline ring)N-oxide derivatives+16 Da
Photolytic UV/Vis Light (ICH Q1B)25°CPhoto-oxidationVariousComplex

Section 3: Experimental Protocols

Protocol: ICH Q1A(R2) Compliant Forced Degradation & LC-MS Workflow

This self-validating protocol ensures that degradation is accurately tracked and mass balance is maintained, confirming that no degradants are "lost" in the column or undetected by the detector.

Step 1: Sample Preparation & Stress Initiation

  • Prepare a 1.0 mg/mL stock solution of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Aliquot 1 mL of the stock into five separate inert amber vials (Control, Acid, Base, Oxidation, Thermal).

  • Apply stressors:

    • Acid: Add 100 µL of 1.0 M HCl.

    • Base: Add 100 µL of 1.0 M NaOH.

    • Oxidation: Add 100 µL of 30% H₂O₂.

    • Thermal: Seal and place in a 60°C dry bath.

    • Control: Add 100 µL of diluent; store at 4°C.

Step 2: Neutralization & Quenching

  • Incubate samples for 24 hours (monitor via rapid screening to ensure the 5–20% degradation target is met).

  • Quench the reactions to halt degradation:

    • Neutralize the Acid sample with 100 µL of 1.0 M NaOH.

    • Neutralize the Base sample with 100 µL of 1.0 M HCl.

    • Quench the Oxidation sample with a quenching agent like sodium thiosulfate (if compatible with MS) or dilute 1:10 to reduce oxidative power.

Step 3: LC-MS System Suitability Test (SST)

  • Inject a blank to ensure baseline stability and column cleanliness.

  • Inject the Control sample. The main peak must exhibit a signal-to-noise (S/N) ratio > 1000 and an exact mass of m/z 223.10 [M+H]⁺.

Step 4: Analysis & Mass Balance Calculation

  • Inject the stressed samples using a gradient reversed-phase UHPLC method (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile).

  • Calculate Mass Balance:

    
    
    
  • Causality Check: A mass balance between 95–105% validates the method. If the balance is <95%, degradants are likely eluting in the void volume (e.g., highly polar L-glutamic acid from base hydrolysis) or precipitating. Adjust the gradient to start at 100% aqueous to capture polar fragments.

Section 4: Degradation Pathway Visualization

The following diagram maps the logical progression of the two primary degradation pathways discussed in this guide.

DegradationPathways Start (S)-4-Amino-5-oxo-5-(phenylamino) pentanoic acid (L-Glutamic Acid α-Anilide) Cond1 Mildly Acidic / Heat (pH 3-6) Start->Cond1 Cond2 Strong Base (pH > 10) Start->Cond2 Deg1 Intramolecular Cyclization (-18 Da, H2O loss) Cond1->Deg1 Nucleophilic attack by α-NH2 on γ-COOH Deg2 Anilide Hydrolysis (+18 Da, H2O addition) Cond2->Deg2 OH- attack on anilide carbonyl Prod1 Pyroglutamate α-Anilide (5-oxopyrrolidine-2-carboxanilide) Deg1->Prod1 Prod2 L-Glutamic Acid + Aniline Deg2->Prod2

Fig 1: Primary degradation pathways of L-Glutamic Acid α-Anilide under experimental stress.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
  • Pyroglutamate Formation in Peptides: A Practical Guide for Peptide Chemists. Peptide Chemistry.
  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. National Center for Biotechnology Information (NCBI).
  • The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society.

Sources

Minimizing cytotoxicity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Cytotoxicity Minimization for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Executive Summary: Compound Profile & Risk Factors

Compound Identity: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Designation: L-Glutamic acid


-anilide (L-Glu-NH-Ph)
Chemical Class:  Amino acid anilide / Glutamate derivative.[1][2]

Technical Context: This compound consists of an L-glutamic acid backbone where the


-carboxyl group is amidated with an aniline moiety.[1] Unlike standard amino acids, the phenyl ring confers significant hydrophobicity, while the amide bond introduces susceptibility to hydrolysis.

Primary Cytotoxicity Drivers: Minimizing cytotoxicity requires distinguishing between mechanism-based toxicity (biological effect) and artifactual toxicity (experimental error).[1]

  • Solubility Artifacts: Rapid precipitation upon dilution into aqueous media forms micro-crystals that physically damage cell membranes (false positive toxicity).[1]

  • Chemical Degradation: Hydrolysis of the amide bond releases Aniline (highly cytotoxic and genotoxic) and free Glutamate (excitotoxic to neuronal lines).

  • Vehicle Toxicity: High concentrations of DMSO required for solubilization can independently compromise cell viability.[1][3]

Protocol: Optimized Solubilization & Vehicle Management

Objective: To maintain compound stability and solubility without exceeding cell tolerance for the solvent.

Step-by-Step Solubilization Workflow
  • Primary Stock Preparation (anhydrous):

    • Solvent: 100% DMSO (Dimethyl Sulfoxide), sterile-filtered (0.2

      
      m).[1] Do not use water or PBS for the stock.
      
    • Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the final volume added to cells.

    • Storage: Aliquot immediately into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which promote moisture ingress and hydrolysis.[1]

  • Intermediate Dilution (The "Step-Down" Method):

    • Direct addition of 100% DMSO stock to cell media often causes immediate precipitation.

    • Technique: Dilute the stock 1:10 in sterile PBS (pH 7.4) immediately before adding to the culture plate. Vortex rapidly.

    • Visual Check: Inspect for turbidity.[1][3] If cloudy, sonicate for 5-10 seconds.[1]

  • Final Incubation:

    • Ensure final DMSO concentration is

      
       0.5% (v/v)  for robust cell lines (e.g., HeLa, HEK293) and 
      
      
      
      0.1% (v/v)
      for sensitive lines (primary neurons, stem cells).
Solvent Tolerance Table
Cell TypeMax Recommended DMSO %Risk at 1% DMSO
Robust Cancer Lines (HeLa, MCF-7)0.5%Mild growth inhibition; metabolic stress.[1]
Fibroblasts (3T3, HFF)0.1% - 0.25%Morphology changes; G1 arrest.[1]
Primary Neurons < 0.1%Significant apoptosis; membrane permeabilization.[1]
Stem Cells (iPSC/MSC) < 0.1%Loss of pluripotency; differentiation bias.[1]

Critical Mechanism: The Hydrolysis Hazard

The amide bond connecting the phenyl group is susceptible to hydrolysis, particularly in acidic environments or in the presence of amidases found in serum (FBS).

The Pathway: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid +




L-Glutamate + Aniline [1]

Risk Mitigation:

  • Aniline Toxicity: Aniline induces oxidative stress (ROS) and DNA damage.[1][4][5] If your cells die after 24-48 hours, it may be due to aniline accumulation rather than the parent compound.[1]

  • Serum-Free Pulse: To prevent enzymatic hydrolysis by serum amidases, consider a "pulse" treatment in serum-free media for 4-6 hours, followed by media replacement, rather than a 24-hour continuous exposure in 10% FBS.[1]

Visual Troubleshooting Guides

Figure 1: Experimental Workflow & Hydrolysis Pathway

G cluster_0 Preparation Phase cluster_1 Risk Pathways Compound Solid Compound (L-Glu-alpha-anilide) DMSO_Stock 100 mM Stock (100% DMSO) Compound->DMSO_Stock Dissolve Media Cell Culture Media (Aqueous) DMSO_Stock->Media Dilution Precipitation Micro-Crystals (Physical Damage) Media->Precipitation If Conc > Solubility Limit Hydrolysis Hydrolysis Media->Hydrolysis Time / Serum Enzymes Aniline Aniline Release (ROS / Genotoxicity) Hydrolysis->Aniline Glutamate Free Glutamate (Excitotoxicity) Hydrolysis->Glutamate

Caption: Workflow illustrating the critical points where solubility failure (precipitation) or chemical instability (hydrolysis) can introduce artifactual cytotoxicity.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Observed High Cytotoxicity Check_Microscope Microscopic Inspection (40x Phase Contrast) Start->Check_Microscope Crystals Are crystals/precipitate visible? Check_Microscope->Crystals Yes_Crystals Solubility Artifact Crystals->Yes_Crystals Yes No_Crystals Check Vehicle Control Crystals->No_Crystals No Action_Solubility Action: Reduce Conc. or Sonicate Stock Yes_Crystals->Action_Solubility High_Vehicle_Tox Vehicle Toxicity No_Crystals->High_Vehicle_Tox Control Dead Low_Vehicle_Tox Check Cell Type No_Crystals->Low_Vehicle_Tox Control Alive Action_DMSO Action: Lower DMSO < 0.1% High_Vehicle_Tox->Action_DMSO Neuronal Neuronal/PC12 Cells? Low_Vehicle_Tox->Neuronal Yes_Neuronal Excitotoxicity Risk (Glutamate Effect) Neuronal->Yes_Neuronal Yes No_Neuronal Chemical Toxicity (Likely Aniline) Neuronal->No_Neuronal No Action_NMDA Action: Add NMDA Antagonist (Validation Step) Yes_Neuronal->Action_NMDA Action_Stability Action: Measure ROS or Use Fresh Stock No_Neuronal->Action_Stability

Caption: Diagnostic logic to isolate the root cause of cell death: physical precipitation, vehicle intolerance, excitotoxicity, or chemical degradation.

Frequently Asked Questions (FAQs)

Q1: Why does the media turn slightly yellow after adding the compound? A: This often indicates the liberation of Aniline (which oxidizes to colored compounds) or the precipitation of the compound itself. If you observe a color change within minutes, your compound may have degraded in the stock solution. Ensure stocks are stored anhydrously at -20°C.

Q2: Can I use ethanol instead of DMSO? A: Ethanol is generally not recommended for this compound.[1] While it may dissolve the compound, ethanol is more volatile (leading to concentration changes) and often has a steeper toxicity curve than DMSO in many cell lines.[6] Stick to high-grade DMSO.[1]

Q3: My cells are dying even at low concentrations, but there are no crystals. Why? A: If you are using neuronal cells (e.g., PC12, SH-SY5Y) or cells expressing glutamate receptors, the compound (or its hydrolysis product, Glutamate) may be triggering excitotoxicity .

  • Validation Test: Co-treat cells with an NMDA receptor antagonist (e.g., MK-801) or an AMPA antagonist.[1] If toxicity is reversed, the mechanism is specific to glutamate signaling.

Q4: How do I filter-sterilize the working solution? A: Do not filter the aqueous working solution if the concentration is near the solubility limit; the compound will bind to the filter membrane (especially Nylon or PVDF), reducing the actual dose.

  • Correct Method: Sterile-filter the 100% DMSO stock using a chemical-resistant PTFE filter, then dilute into sterile media under a laminar flow hood.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25244684: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.[1] PubChem. Available at: [Link][1]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture applications and toxicology. Toxicology.
  • Khan, M.F., et al. (1999). Aniline-induced oxidative stress in rats.[1][4] Archives of Toxicology. (Establishes Aniline mechanism of toxicity via ROS).[1]

  • Behrens, M.M., et al. (2002). Glutamate-induced excitotoxicity in cell culture.[1][7][8] Methods in Molecular Biology. (Protocol for distinguishing excitotoxicity).

Sources

Technical Support Center: Optimization of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Addressing Experimental Variability in GGT Assays using L-


-Glutamylanilide
Compound ID:  (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (Synonyms: L- 

-Glutamylanilide;

-Glu-Anilide) Primary Application: Colorimetric determination of

-Glutamyl Transferase (GGT) activity via the Goldbarg-Rutenburg method.[1]

Introduction: The Variability Paradox

As a Senior Application Scientist, I often see researchers struggle with (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid . While modern clinical labs have largely moved to the p-nitroanilide derivative (which allows direct kinetic monitoring at 405 nm), the unsubstituted phenylamino form remains a critical tool for specific high-sensitivity research applications.[1]

The core issue: Unlike its nitro-substituted cousin, this compound releases aniline , which is colorless. This necessitates a post-reaction diazotization step (Bratton-Marshall reaction) to generate a measurable azo dye. 90% of experimental variability stems from the timing and pH control of this secondary color development, not the enzyme reaction itself.

This guide deconstructs the workflow into self-validating modules to eliminate noise and restore reproducibility.

Module 1: Substrate Solubilization & Stability

The Problem: The compound is hydrophobic due to the phenyl ring. Heating it to speed up dissolution causes spontaneous hydrolysis, creating high background absorbance before the enzyme is even added.

Protocol: The "Cold-Acid" Dissolution Method

Do not use heat.[1] Do not use neutral buffers for initial dissolution.

  • Weighing: Weigh the substrate into a volumetric flask.

  • Acidification: Add 1N HCl dropwise. The amine group on the glutamate backbone must be protonated to aid solubility.

    • Ratio: Approximately 0.5 mL of 1N HCl per 10 mg of substrate.

  • Dilution: Once fully dissolved (clear solution), dilute to volume with water (not buffer yet).

    • Why? Adding buffer immediately can cause precipitation if the pH swings too fast near the isoelectric point.

  • Buffering: Mix this stock solution with your assay buffer (typically Tris-HCl, pH 8.0 - 9.0) only immediately prior to use.

Troubleshooting Table: Solubility & Stability

SymptomProbable CauseCorrective Action
Cloudy Stock Solution Incomplete protonation or lipid contamination.[1]Ensure 1N HCl is used initially.[1] Filter through 0.45

m PVDF if necessary.[1]
High Blank (T=0) Spontaneous hydrolysis due to heating.[1]Never heat above 25°C. Discard stocks older than 48 hours.
Drifting Baseline Substrate precipitation in the cuvette.Check the final assay pH. If pH < 7.4, the anilide may precipitate. Maintain pH 8.0+.

Module 2: The Enzymatic Reaction (GGT)

The Mechanism: GGT does not just "cut" the substrate; it transfers the gamma-glutamyl group.[2] If you lack an acceptor, the reaction relies on hydrolysis (transfer to water), which is orders of magnitude slower.

Critical Factor: The Acceptor Molecule

You must include Glycylglycine (Gly-Gly) in your reaction buffer.[1]

  • Without Gly-Gly: Reaction is slow, linear range is short.[1]

  • With Gly-Gly (50-100 mM): Reaction is fast, signal is robust.[1]

Diagram: The Enzymatic Pathway

The following diagram illustrates the specific transpeptidation mechanism and the subsequent detection pathway.

GGT_Pathway Substrate (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid Intermediate Transition State (Acyl-Enzyme) Substrate->Intermediate Binding Acceptor Glycylglycine (Acceptor) Acceptor->Intermediate Attack GGT Enzyme: GGT GGT->Intermediate Product1 L-gamma-Glutamyl- Glycylglycine Intermediate->Product1 Transfer Product2 Aniline (Colorless) Intermediate->Product2 Release FinalSignal Azo Dye (Abs ~540-560 nm) Product2->FinalSignal Diazotization Reagent Bratton-Marshall Reagents Reagent->FinalSignal

Caption: The GGT catalytic cycle transfers the glutamyl moiety to Glycylglycine, liberating Aniline.[1] The Aniline is then chemically derivatized to form the readable signal.

Module 3: Detection (The Source of Variability)

Since Aniline is colorless, you likely use the Goldbarg-Rutenburg method involving diazotization. This is a chemical reaction after the enzymatic step.

The Protocol (Standardized):

  • Stop Reaction: Add Trichloroacetic acid (TCA) to kill the enzyme and precipitate proteins.[1] Centrifuge.

  • Diazotize: Add Sodium Nitrite (

    
    ). Wait 3 minutes.
    
  • Destroy Excess Nitrite: Add Ammonium Sulfamate.[1] Wait 2 minutes.(CRITICAL STEP)

  • Couple: Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Read: Absorbance at 540–560 nm .

Common Failure Mode: The Ammonium Sulfamate Step If you do not wait long enough or mix vigorously after adding Ammonium Sulfamate, residual Nitrite will destroy the NED coupler. This results in zero signal or rapidly fading color .[1]

Troubleshooting Matrix: Detection Issues

ObservationDiagnosisFix
Color fades rapidly Excess Nitrite remaining.[1]Increase Ammonium Sulfamate incubation time. Ensure vigorous mixing to release

gas.[1]
Yellow instead of Pink/Red Incorrect pH during coupling.The coupling reaction requires acidic conditions (provided by TCA). Do not neutralize the supernatant.
Bubbles in Cuvette Nitrogen gas release.The Sulfamate step releases

. Degas or tap the cuvette before reading.

Module 4: Storage & Reference Standards

Hygroscopicity: This compound is hygroscopic.[1] If the powder clumps, your molar mass calculations are wrong because you are weighing water.

  • Action: Store at -20°C with desiccant.[1] Equilibrate to Room Temp (RT) before opening.

Calibration: Do not assume the extinction coefficient of the azo dye. You must run an Aniline standard curve alongside every experiment.

  • Standard: Pure Aniline Hydrochloride.[1]

  • Process: Treat the standard exactly like the sample (add TCA, Nitrite, Sulfamate, NED). This corrects for day-to-day variations in reagent potency.[1]

FAQ: Expert Troubleshooting

Q: Can I use this substrate for continuous kinetic monitoring? A: No. The release of aniline is not optically significant in the visible range. For continuous kinetics (reading every 30 seconds), you must switch to L-


-Glutamyl-3-carboxy-4-nitroanilide  or L-

-Glutamyl-p-nitroanilide
, which release yellow chromophores (405 nm) directly.[1]

Q: My replicates have high CV% (>15%). Why? A: This is usually due to the Ammonium Sulfamate step. If you pipette this reagent onto the side of the well/tube and it doesn't mix instantly, the nitrite destruction is incomplete. Use a plate shaker or vortex immediately after addition.[1]

Q: The literature mentions "autotranspeptidation."[3] What is that? A: If you omit the Glycylglycine acceptor, the substrate itself can act as an acceptor (transferring the glutamyl group to another substrate molecule). This creates complex kinetics and non-linear rates.[1] Always use Glycylglycine (50 mM+) to force the reaction toward the standard product.

References

  • Goldbarg, J. A., & Rutenburg, A. M. (1963).[1][4] The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases. Cancer, 11(2), 283–291. (Note: This paper establishes the diazotization principles used for aniline-releasing substrates).

  • Szasz, G. (1969).[1] A kinetic photometric method for serum gamma-glutamyl transpeptidase.[1][5] Clinical Chemistry, 15(2), 124–136. (The pivotal paper comparing aniline vs. p-nitroanilide methods).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 129297, (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.[1]

    • [1]

  • Tate, S. S., & Meister, A. (1974).[1] Interaction of gamma-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione. Journal of Biological Chemistry, 249(23), 7593–7602. (Mechanistic insights on transpeptidation vs hydrolysis).

    • [1]

Sources

Validation & Comparative

Comparative Activity and Hydrolytic Kinetics of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of enzymology and peptide chemistry, synthetic anilide derivatives serve as critical model compounds for interrogating protease specificity and the thermodynamics of peptide bond cleavage. (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid —commonly known as L-Glutamic acid


-anilide —is a highly specialized substrate analog.

Unlike its widely used regioisomer (the


-anilide), which is a canonical substrate for Gamma-Glutamyl Transferase (GGT), the 

-anilide is primarily utilized to study the stability of

-peptide bonds and the mechanisms of intramolecular catalysis during acid hydrolysis. This guide objectively compares the chemical and biological performance of L-Glutamic acid

-anilide against its closest structural alternatives, providing researchers with the mechanistic causality and validated protocols needed for experimental design.

Structural and Chemical Profiling

To select the correct substrate for your assay, it is critical to understand the regio- and chain-length differences between these analogs. The table below summarizes the core comparative data:

Feature(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid(S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acidL-Aspartic acid

-anilide
Common Name L-Glutamic acid

-anilide
L-Glutamic acid

-anilide
L-Aspartic acid

-anilide
Structural Difference Anilide bond at the

-carbon (5-carbon chain)
Anilide bond at the

-carbon (5-carbon chain)
Anilide bond at the

-carbon (4-carbon chain)
Primary Application Model for

-peptide bond stability
Substrate for Gamma-Glutamyl Transferase (GGT)Model for rapid acidic peptide cleavage
Acid Hydrolysis Rate Slow (High activation energy)N/A (Different cleavage mechanism)Fast (Low activation energy)
Enzymatic Target Specific

-Peptidases / Amidases
Gamma-Glutamyl Transferase (GGT)Specific Asp-cleaving proteases

Mechanistic Insights into Acid-Catalyzed Hydrolysis

In dilute mineral acid, the cleavage of


-anilides is not a simple bimolecular interaction with water. Instead, the reaction is driven by intramolecular catalysis  (anchimeric assistance) mediated by the side-chain carboxyl group[1].

When comparing L-Glutamic acid


-anilide to its shorter-chain analog, L-Aspartic acid 

-anilide, a stark difference in reaction kinetics emerges:
  • The Aspartic Acid Advantage: The

    
    -carboxyl group of the aspartic analog is perfectly positioned to attack the protonated 
    
    
    
    -amide, forming a highly favored 5-membered cyclic anhydride intermediate . This proximity effect drastically lowers the activation energy, resulting in rapid hydrolysis[1].
  • The Glutamic Acid Barrier: Conversely, (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid requires the formation of a 6-membered cyclic anhydride . Due to increased conformational entropy and less optimal attack geometry, this cyclization is significantly slower[1].

This fundamental kinetic difference explains a well-known proteomic phenomenon: why aspartic acid residues are selectively released during the dilute acid hydrolysis of proteins, while glutamic acid residues remain relatively stable[1].

HydrolysisMechanism A L-Glutamic acid α-anilide (Substrate) B Protonated α-Amide (Activated State) A->B H+ (100°C) C Nucleophilic Attack (γ-Carboxyl) B->C Anchimeric Assistance D 6-Membered Cyclic Anhydride C->D Cyclization E L-Glutamic Acid + Free Aniline D->E H2O Hydrolysis

Figure 1: Intramolecular catalysis pathway of L-Glutamic acid α-anilide during acid hydrolysis.

Enzymatic Cleavage Specificity (GGT vs. Proteases)

While the


-anilide is an excellent model for chemical hydrolysis, it is biologically inert to Gamma-Glutamyl Transferase (GGT). GGT is highly regiospecific, exclusively recognizing the 

-glutamyl linkage[2].

Researchers studying GGT must utilize the regioisomer, (S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acid (


-anilide). In the presence of an acceptor molecule like Glycylglycine (Gly-Gly), GGT catalyzes a transpeptidation reaction. The catalytic threonine attacks the 

-amide bond, forming a transient acyl-enzyme intermediate and releasing free aniline, which serves as a quantifiable colorimetric readout[2].

GGTWorkflow cluster_products Reaction Products Substrate L-Glutamic acid γ-anilide (GGT Specific Substrate) Enzyme Gamma-Glutamyl Transferase (Active Site Thr381) Substrate->Enzyme Binding Intermediate Acyl-Enzyme Intermediate (Covalent Complex) Enzyme->Intermediate Nucleophilic Attack Aniline Free Aniline (Colorimetric Readout) Intermediate->Aniline Cleavage Peptide γ-Glutamyl-Gly-Gly (Transpeptidation) Intermediate->Peptide Gly-Gly Acceptor

Figure 2: Enzymatic transpeptidation workflow of the γ-anilide analog by GGT.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary quenching steps and negative controls to isolate the variable of interest.

Protocol A: Dilute Acid Hydrolysis Kinetic Assay

Causality Note: 100°C and 0.1 M HCl are required to provide sufficient thermodynamic energy to overcome the high activation barrier of the 6-membered ring formation.

  • Preparation : Prepare 10 mM stock solutions of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid and L-Aspartic acid

    
    -anilide in 0.1 M HCl.
    
  • Incubation : Seal the solutions in glass ampoules to prevent evaporation and incubate in a precision heating block at 100°C.

  • Time-Course Sampling : Withdraw 100 µL aliquots at predefined intervals (0, 30, 60, 120, and 240 minutes). The 0-minute time point serves as the self-validating baseline to account for any pre-existing free aniline.

  • Quenching : Immediately neutralize the withdrawn aliquots with 100 µL of 0.1 M NaOH and place on ice. This abruptly halts the acid-catalyzed hydrolysis.

  • Quantification : Analyze the release of free aniline using RP-HPLC (C18 column, UV detection at 230 nm) with an isocratic elution of 40% Acetonitrile / 60% Water containing 0.1% TFA.

  • Data Analysis : Plot the natural log of the remaining substrate concentration versus time to derive the first-order rate constant (

    
    ).
    
Protocol B: GGT Regiospecificity Transpeptidation Assay

Causality Note: Gly-Gly is included as it acts as the preferred acceptor for the


-glutamyl group, preventing simple autohydrolysis and maximizing the catalytic turnover rate.
  • Buffer Preparation : Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 20 mM Glycylglycine (Gly-Gly).

  • Substrate Addition : Prepare two reaction vessels. To Vessel 1, add the

    
    -anilide analog (Positive Control). To Vessel 2, add (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (Negative Control). Final substrate concentration should be 2 mM.
    
  • Enzyme Initiation : Add purified GGT to both vessels to initiate the reaction at 37°C.

  • Monitoring : Continuously monitor the absorbance at 245 nm (or utilize a colorimetric derivatization reagent for aniline) to detect cleavage.

  • Validation : Vessel 1 will exhibit a rapid increase in absorbance, while Vessel 2 will remain at baseline, proving the strict

    
    -glutamyl requirement of the enzyme.
    

References

1.[1] Ali, M., & Capindale, J. B. (1975). The hydrolysis of some N-acylaspartic and N-acylglutamic monoamides in dilute mineral acid. Canadian Journal of Biochemistry, 53(11), 1138-1144. URL:[Link] 2.[2] Ménard, A., Castonguay, R., Lherbet, C., Rivard, C., Roupioz, Y., & Keillor, J. W. (2001). Nonlinear free energy relationship in the general-acid-catalyzed acylation of rat kidney gamma-glutamyl transpeptidase by a series of gamma-glutamyl anilide substrate analogues. Biochemistry, 40(42), 12678-12685. URL:[Link]

Sources

Validating the Biological Target of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid: A Comprehensive Guide to Aminopeptidase A (APA) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid , commonly known as L-Glutamic acid


-anilide  (CAS: 62121-04-4), is a highly specific synthetic substrate utilized in enzymology and drug discovery [1]. Its primary biological target is Glutamyl Aminopeptidase , more widely recognized as Aminopeptidase A (APA, EC 3.4.11.7)  or CD249 [2].

APA is a membrane-bound, zinc-dependent metallopeptidase that specifically cleaves N-terminal glutamyl and aspartyl residues from peptides [2]. Physiologically, APA plays a critical role in the brain and systemic Renin-Angiotensin System (RAS) by converting the potent vasoconstrictor Angiotensin II (Ang II) into Angiotensin III (Ang III)[3]. Because the overactivity of the brain RAS is heavily implicated in the development of hypertension, APA has emerged as a prime therapeutic target for novel central anti-hypertensive agents [3, 4].

To screen for APA inhibitors or quantify APA activity in tissue homogenates, researchers rely on synthetic substrates like L-Glutamic acid


-anilide. When APA cleaves the 

-amide bond of this substrate, it releases L-glutamate and free aniline, which can be quantified to measure enzyme kinetics accurately.

RAS_Pathway Angogen Angiotensinogen AngI Angiotensin I (Decapeptide) Angogen->AngI Renin AngII Angiotensin II (Octapeptide) AngI->AngII ACE AngIII Angiotensin III (Heptapeptide) AngII->AngIII Aminopeptidase A (Target Enzyme) AngIV Angiotensin IV AngIII->AngIV Aminopeptidase N

Fig 1. The Renin-Angiotensin System highlighting Aminopeptidase A as the target enzyme.

Substrate Comparison Guide: Selecting the Right Tool for APA Validation

While L-Glutamic acid


-anilide is a robust tool, several alternative synthetic substrates exist for validating APA activity. Selecting the correct substrate depends on the required sensitivity, the purity of the enzyme preparation, and the available detection instrumentation.
Quantitative Comparison of APA Substrates
SubstrateDetection MethodReadout WavelengthSensitivityTypical

(

)
Primary Advantage
L-Glu-

-anilide
Colorimetric (Diazotization)540 nmModerate200 - 500High stability; avoids autofluorescence interference in crude tissue lysates.
L-Glu-p-nitroanilide (pNA) Colorimetric (Direct)405 nmModerate-High150 - 300Allows continuous kinetic monitoring without the need for secondary reagents.
L-Glu-AMC FluorometricEx: 380 nm / Em: 460 nmHigh50 - 100Excellent for High-Throughput Screening (HTS) and detecting low enzyme concentrations.
L-Glu-

-naphthylamide
Fluorometric / ColorimetricEx: 335 nm / Em: 410 nmHigh100 - 250Versatile readout; historically the gold standard for tissue histochemical staining.

Expert Insight: Although fluorogenic substrates like L-Glu-AMC offer superior sensitivity, they are highly susceptible to quenching and autofluorescence when working with crude biological samples (e.g., brain or kidney homogenates). In such matrices, L-Glutamic acid


-anilide  is often preferred. The secondary diazotization step (Bratton-Marshall reaction) shifts the absorbance to 540 nm, a region free from the background absorbance of most biological proteins and nucleic acids, ensuring high data fidelity.

Experimental Protocol: Self-Validating APA Activity Assay

To ensure scientific integrity, every biochemical assay must be a self-validating system. The following protocol for utilizing L-Glutamic acid


-anilide includes built-in controls and explains the mechanistic causality behind each step.
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 1-2 mM

    
    .
    Causality: APA is a metallopeptidase. While it possesses an intrinsic zinc ion at its catalytic core, calcium acts as a crucial allosteric activator, significantly enhancing the 
    
    
    
    of the enzyme [2].
  • Substrate Solution: 10 mM L-Glutamic acid

    
    -anilide dissolved in DMSO (diluted to 10% in buffer).
    
  • Quenching Agent: 10% Trichloroacetic acid (TCA).

  • Diazotization Reagents (Bratton-Marshall):

    • Reagent A: 0.1% Sodium Nitrite (

      
      ) in 1M HCl.
      
    • Reagent B: 0.5% Ammonium Sulfamate.

    • Reagent C: 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).

Step-by-Step Methodology
  • System Setup & Controls: Prepare three reaction tubes:

    • Test: Enzyme + Substrate.

    • Negative Control (Inhibited): Enzyme + Substrate + 10

      
       Amastatin (or EC33, a specific APA inhibitor) [3].
      
    • Blank: Buffer + Substrate (No Enzyme).

  • Initiation: Mix 10

    
     of the enzyme preparation with 80 
    
    
    
    of Assay Buffer. Pre-incubate at 37°C for 5 minutes. Add 10
    
    
    of the Substrate Solution to initiate the reaction.
  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Enzyme Quenching: Add 50

    
     of 10% TCA to all tubes.
    Causality: The highly acidic environment instantly denatures the APA enzyme, halting the kinetic reaction precisely at the 30-minute mark and precipitating background proteins. Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a new plate.
    
  • Diazotization (Color Development):

    • Add 20

      
       of Reagent A (
      
      
      
      ). Incubate for 3 minutes at room temperature. (Converts free aniline to a diazonium salt).
    • Add 20

      
       of Reagent B (Ammonium Sulfamate). Incubate for 2 minutes. (Destroys excess nitrite to prevent side reactions).
      
    • Add 20

      
       of Reagent C (NED). Incubate for 10 minutes in the dark. (Couples with the diazonium salt to form a stable, deep-purple azo dye).
      
  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the specific activity using a standard curve generated with free aniline.

Assay_Workflow Step1 1. Incubation APA + L-Glu-anilide (Tris-HCl pH 7.4, Ca2+) Step2 2. Enzymatic Cleavage Release of L-Glutamate & Free Aniline Step1->Step2 Step3 3. Acid Quench Stop reaction with TCA/HCl Step2->Step3 Step4 4. Diazotization Add Bratton-Marshall Reagents Step3->Step4 Step5 5. Colorimetric Readout Measure Absorbance at 540 nm Step4->Step5

Fig 2. Step-by-step biochemical workflow for the APA colorimetric activity assay.

References

  • National Center for Biotechnology Information (NCBI). "ENPEP glutamyl aminopeptidase[Homo sapiens (human)] - Gene ID: 2028." NCBI Gene Database. Available at:[Link]

  • Reaux A., et al. "Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure." Biochemical Society Transactions, 2000. Available at: [Link]

  • Wolf G., et al. "Kidney aminopeptidase A and hypertension, part II: effects of angiotensin II." Hypertension, 1998. Available at:[Link]

Comparative Analysis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative analysis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid derivatives , chemically identified as L-Glutamic acid


-anilides . These compounds serve as critical chromogenic and fluorogenic substrates for Aminopeptidase A (APA/CD249) , distinct from the 

-anilides used for Gamma-Glutamyl Transferase (GGT) profiling.[1]
Precision Substrates for Aminopeptidase A (APA) Profiling & Inhibition

Executive Summary & Structural Logic

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (L-Glutamic acid


-anilide) represents a specialized class of amino acid derivatives designed to mimic the N-terminal glutamyl residue of peptides.[1] Unlike their structural isomers, the 

-anilides (GGT substrates), these

-derivatives are selectively hydrolyzed by Aminopeptidase A (APA/EC 3.4.11.7) , a zinc-dependent metalloprotease pivotal in the Renin-Angiotensin System (RAS) for converting Angiotensin II to Angiotensin III.[1]

This guide compares the parent phenylamino derivative against its functionalized analogs—specifically the p-Nitro ,


-Naphthyl , and 7-Amido-4-methylcoumarin (AMC)  variants—evaluating their utility in kinetic assays, histochemistry, and high-throughput screening (HTS).[1]
Core Structural Distinction[1]
  • 
    -Anilide (Target):  The amino group is adjacent to the amide bond being cleaved.[1] Mimics N-terminal Glu.[1]
    
    • Mechanism:[1] APA cleaves the

      
      -amide bond, releasing the aniline reporter and free Glutamic acid.[1]
      
  • 
    -Anilide (Control):  The amide is on the side chain (
    
    
    
    -carboxyl).[1]
    • Mechanism:[1] GGT cleaves the

      
      -amide bond.[1] Used as a negative control to ensure signal specificity.[1]
      

Comparative Performance Analysis

The choice of derivative dictates the assay's sensitivity, detection mode, and biological relevance.[1]

Table 1: Physicochemical & Kinetic Properties of Key Derivatives
DerivativeCommon NameDetection Mode

(nm)
SensitivityKinetic Stability (

)
Primary Application
Parent (Phenyl) L-Glu-

-Anilide
HPLC/UV240 nm (Abs)LowHighInhibition Studies (Non-reporter control)
4-Nitro (p-Nitro) L-Glu-

-pNA
Colorimetric405 nm (Abs)ModerateModerate (

mM)
Routine Kinetic Assays (Standard)

-Naphthyl
L-Glu-

-

NA
Fluor/Color*335/410 nmHighLow (Lipophilic)Histochemistry (Tissue staining w/ diazo coupling)
AMC L-Glu-AMC Fluorometric380/460 nmVery HighHigh (


M)
HTS / Intracellular Assays

*Note:


-Naphthylamine is often coupled with Fast Blue B salt for colorimetric precipitation in tissue sections.[1]
Detailed Derivative Assessment
A. L-Glu-

-p-Nitroanilide (The Standard)[1]
  • Utility: The "gold standard" for solution-phase kinetics.[1] The release of p-nitroaniline (yellow) allows continuous monitoring at 405 nm.[1]

  • Pros: Water-soluble, chemically stable, well-defined extinction coefficient (

    
    ).[1]
    
  • Cons: Lower sensitivity compared to fluorophores; requires significant enzyme concentration.[1]

  • Protocol Insight: Best for determining

    
     and 
    
    
    
    in purified enzyme preparations.
B. L-Glu-AMC (The High-Sensitivity Variant)[1]
  • Utility: Essential for detecting low-abundance APA in cell lysates or serum.[1]

  • Pros: 100-1000x more sensitive than pNA.[1] Large Stokes shift reduces background interference.[1]

  • Cons: Susceptible to inner-filter effects if substrate concentration is too high; requires fluorescence plate reader.[1]

  • Protocol Insight: Ideal for inhibitor screening (IC50 determination) where enzyme conservation is critical.[1]

C. L-Glu-

-Naphthylamide (The Histochemical Tool)[1]
  • Utility: Used primarily for localizing APA activity in kidney (glomeruli) and brain tissue sections.[1]

  • Mechanism: The released

    
    -naphthylamine couples with a diazonium salt (e.g., Fast Blue B) to form an insoluble azo dye precipitate at the site of activity.[1]
    
  • Cons:

    
    -naphthylamine is a potential carcinogen; handling requires strict safety protocols.[1]
    

Experimental Protocols

Protocol A: Kinetic Assay for Aminopeptidase A (Using L-Glu- -pNA)

Objective: Determine specific activity of APA in serum or tissue homogenate.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
     (Ca²⁺ is an activator).[1]
    
  • Substrate Stock: 20 mM L-Glu-

    
    -pNA in 5% DMSO/Water.
    
  • Stop Solution: 2 M Acetic Acid (for endpoint assays).

  • Inhibitors (Controls):

    • Amastatin (Specific APA inhibitor).[1]

    • Bestatin (Broad aminopeptidase inhibitor).[1]

Workflow:

  • Blanking: Add 180 µL Buffer + 20 µL Substrate to "Blank" wells.

  • Sample Prep: Add 10-50 µL enzyme sample to "Test" wells. Adjust volume to 180 µL with Buffer.

  • Incubation: Pre-incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add 20 µL Substrate Stock (Final Conc: 2 mM). Mix immediately.

  • Measurement (Kinetic): Read Absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    ,
    
    
    cm (check pathlength for plates).[1]
Protocol B: Specificity Validation (The "GGT Check")

To ensure the signal is APA and not GGT (which cleaves


-Glu), run a parallel control:
  • Reaction A: Sample + L-Glu-

    
    -pNA (Measures APA).[1]
    
  • Reaction B: Sample + L-

    
    -Glu-pNA (Measures GGT).[1]
    
  • Reaction C: Sample + L-Glu-

    
    -pNA + Amastatin  (10 µM).[1]
    
    • Result: Signal in A should be abolished in C. Signal in B confirms GGT presence but should not interfere with A if the substrate is pure

      
      -isomer.[1]
      

Mechanism & Signaling Visualization

The following diagram illustrates the differential processing of Glutamic acid anilides by APA versus GGT, highlighting the critical structural specificity.

APA_Pathway Substrate_Alpha L-Glu-alpha-Anilide (4-Amino-5-oxo...) Enzyme_APA Aminopeptidase A (CD249 / EC 3.4.11.7) Substrate_Alpha->Enzyme_APA Specific Binding Substrate_Gamma L-gamma-Glu-Anilide (GGT Substrate) Enzyme_GGT Gamma-Glutamyl Transferase (GGT) Substrate_Gamma->Enzyme_GGT Specific Binding Product_Glu L-Glutamic Acid Enzyme_APA->Product_Glu Product_Reporter Aniline Derivative (pNA / AMC / beta-NA) Enzyme_APA->Product_Reporter Signal Generation (405nm / Fluorescence) Enzyme_GGT->Product_Reporter False Positive (If cross-reactivity) Inhibitor Inhibitor: Amastatin Inhibitor->Enzyme_APA Blocks

Caption: Differential hydrolysis pathways of Glutamic acid anilides. APA specifically targets the


-amide bond (blue path), while GGT targets the 

-amide bond (red path).[1]

References

  • Mentlein, R., & Heymann, E. (1984).[1] "Hydrolysis of peptides and acid amides by aminopeptidase A." Archives of Biochemistry and Biophysics.[1]

  • Goldbarg, J. A., & Rutenburg, A. M. (1958).[1] "The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases."[1] Cancer.[1] (Foundational method for naphthylamide substrates).

  • Taniuchi, H., et al. (1976).[1] "A new fluorogenic substrate for aminopeptidase."[1] Journal of Biochemistry. (Introduction of AMC derivatives).

  • Look, A. T., et al. (1989).[1] "Human myeloid plasma membrane glycoprotein CD13 (gp150) is identical to aminopeptidase N." Journal of Clinical Investigation.[1] (Context for distinguishing APA vs APN).

Sources

Structure-activity relationship (SAR) studies of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: SAR & Performance of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Executive Summary & Structural Disambiguation

The Core Molecule: The IUPAC name (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid describes L-Glutamic acid


-anilide  (also known as 

-phenyl-L-glutamine).

Critical Distinction (The "Isomer Trap"): In high-throughput screening and enzymology, this molecule is frequently confused with its regioisomer, (S)-2-Amino-5-oxo-5-(phenylamino)pentanoic acid (


-L-glutamyl anilide), which is the standard substrate for Gamma-Glutamyl Transferase (GGT).
  • The Query Molecule (

    
    -Anilide):  Substrate for Aminopeptidases  (e.g., LAP, CD13) and Glutaminases . Resistant to GGT.
    
  • The Alternative (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Anilide):  Substrate for GGT . Resistant to Aminopeptidases.
    

This guide evaluates the Structure-Activity Relationship (SAR) of the


-anilide, focusing on the phenylamino leaving group , and compares its performance against nitro-substituted and fluorogenic alternatives.

Structure-Activity Relationship (SAR) Analysis

The utility of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid relies on the electronic and steric properties of the phenylamino moiety. The SAR is governed by the stability of the amide bond and the


 of the leaving group (aniline).
Mechanism of Action

The enzyme attacks the carbonyl carbon of the amide bond. The reaction rate (


) is heavily influenced by the leaving group ability of the amine.


SAR Determinants
Structural RegionModificationEffect on Activity
P1 Residue (Glutamyl)

-Amide (Query)
Specificity: Recognized by Cytosolic Aminopeptidases. Stability: High spontaneous stability at neutral pH.

-Amide (Isomer)
Specificity: Recognized exclusively by GGT.
P1' Leaving Group Phenyl (Unsubstituted) Baseline:

. Moderate leaving group. Detection: Requires UV (240nm) or coupling (diazotization).
4-Nitrophenyl Enhanced:

. Excellent leaving group. Detection: Visible Yellow (405nm).
7-Amido-4-methylcoumarin High Sensitivity: Fluorogenic. Used for low-abundance enzymes.

Comparative Performance Guide

This section compares the query molecule (Unsubstituted


-Anilide) against the two industry standards: the Nitro-Anilide (Chromogenic)  and the AMC-Derivative (Fluorogenic) .
Table 1: Substrate Performance Matrix
FeatureQuery Molecule (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acidAlternative A (Standard) L-Glutamic acid

-p-nitroanilide
Alternative B (High-Sensitivity) L-Glutamic acid

-AMC
Primary Target Aminopeptidase A / GlutaminaseAminopeptidase A / GlutaminaseAminopeptidase A / Glutaminase
Leaving Group Anilinep-Nitroaniline7-Amino-4-methylcoumarin
Detection Mode Indirect/Endpoint (Diazotization or UV @ 240nm)Direct/Kinetic (Absorbance @ 405nm)Direct/Kinetic (Ex 365nm / Em 440nm)
Sensitivity Low (

)
Moderate (

)
High (

)
Solubility Moderate (Water/Ethanol)Low (Requires DMSO/MeOH)Moderate (Requires DMSO)

(Approx)



Use Case Mechanistic studies; when color interference exists at 405nm.[1][2][3][4][5]Routine activity assays; High-Throughput Screening (HTS).Cell-based assays; Low-activity samples.
Expert Insight on Selection:
  • Choose the Query Molecule only if you are studying the specific kinetics of the unsubstituted anilide or if your sample has strong background absorbance at 405nm (yellow) but is clear in the UV range.

  • Choose Alternative A (Nitro) for 95% of standard benchtop enzymatic assays due to the convenience of "mix-and-read" kinetics.

Experimental Protocol: Validated Activity Assay

Since the query molecule releases aniline (colorless in visible light), a standard spectrophotometric assay at 405nm will fail . You must use the Bratton-Marshall Diazotization Method for endpoint detection.

Protocol: Endpoint Determination of Amidase Activity

Reagents:

  • Substrate Solution: 2 mM (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid in 50 mM Tris-HCl, pH 7.4.

  • Stopping Reagent: 10% Trichloroacetic acid (TCA).

  • NaNO2 Solution: 0.1% Sodium Nitrite (freshly prepared).

  • Ammonium Sulfamate: 0.5%.

  • Coupling Reagent: 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).

Workflow:

  • Incubation: Mix

    
     Enzyme sample + 
    
    
    
    Substrate Solution. Incubate at
    
    
    for 30 min.
  • Termination: Add

    
     TCA. Centrifuge to remove protein precipitate.
    
  • Diazotization:

    • Add

      
       NaNO2 to supernatant. Wait 3 minutes.
      
    • Add

      
       Ammonium Sulfamate. Wait 2 minutes (removes excess nitrite).
      
  • Development: Add

    
     Coupling Reagent (NEDD).
    
  • Measurement: Incubate 10 mins in dark. Read Absorbance at 540 nm (Magenta complex).

Mechanistic Pathway & Isomer Logic

The following diagram illustrates the strict specificity between the


-isomer (Query) and the 

-isomer (GGT substrate), preventing cross-reactivity errors.

G Substrate_Alpha (S)-4-Amino-5-oxo-5-(phenylamino)... (ALPHA-Anilide) Enzyme_AP Aminopeptidase / Glutaminase Substrate_Alpha->Enzyme_AP Recognized Enzyme_GGT Gamma-Glutamyl Transferase (GGT) Substrate_Alpha->Enzyme_GGT Resistant Substrate_Gamma (S)-2-Amino-5-oxo-5-(phenylamino)... (GAMMA-Anilide) Substrate_Gamma->Enzyme_AP Resistant Substrate_Gamma->Enzyme_GGT Recognized Product_Aniline Release of Aniline (Signal) Enzyme_AP->Product_Aniline Product_Glu L-Glutamate Enzyme_AP->Product_Glu Enzyme_GGT->Product_Aniline Enzyme_GGT->Product_Glu

Caption: Specificity map showing the enzymatic divergence between the requested


-anilide (Red) and the common 

-anilide (Yellow).

References

  • Orlowski, M., & Meister, A. (1970). The gamma-glutamyl cycle: a possible transport system for amino acids.[6][4] Proceedings of the National Academy of Sciences.

  • Tate, S. S., & Meister, A. (1974). Interaction of gamma-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione. Journal of Biological Chemistry.

  • Perschbacher, P. (2015). Aminopeptidases: Structure and Function. In: Encyclopedia of Life Sciences.

  • Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Gamma-Glutamyltransferase (EC 2.3.2.2).

Sources

Beyond the Primary Target: Specificity Analysis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers investigating the specificity and off-target profile of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid .

Based on IUPAC nomenclature, this molecule corresponds to L-Glutamic Acid


-Anilide  (also known as 

-Glu-Anilide).[1] It is structurally distinct from the more common

-glutamyl derivatives (like GPNA) used in transport assays.[1] This guide addresses the molecule's specific role as a substrate/probe for aminopeptidases and the critical off-target interactions that confound experimental data.[1]

Executive Summary & Structural Identification[1][2]

Compound Identity: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Common Name: L-Glutamic Acid


-Anilide (

-Glu-Anilide) Primary Application: Chromogenic/Fluorogenic substrate for Aminopeptidase A (APA/ENPEP) .[1] Critical Distinction: This molecule is frequently confused with its isomer, L-

-Glutamyl Anilide
(a GGT substrate and ASCT2 inhibitor).[1] The position of the amine group (C4 vs. C2 relative to the carboxyl chain) dictates its biological target.[1]
The "Off-Target" Problem

While designed to assay Aminopeptidase A activity (converting Angiotensin II to Angiotensin III in the Renin-Angiotensin System), this compound exhibits significant promiscuity.[1] It is actively metabolized by Aminopeptidase N (APN/CD13) and Cytosolic Leucine Aminopeptidase (LAP) , leading to false-positive activity signals.[1] Furthermore, as a glutamate analog, it may interact with System


 (SLC7A11), altering glutamate/cystine exchange.[1]

Comparative Analysis: Alternatives & Specificity

To validate findings involving


-Glu-Anilide, you must compare its performance against specific inhibitors and alternative isoforms.[1]
Table 1: Specificity Profile of Glutamyl-Anilide Derivatives & Alternatives[1]
CompoundStructure / TypePrimary TargetMajor Off-TargetsRecommended Control

-Glu-Anilide
(Topic)

-Peptide Substrate
Aminopeptidase A (APA) Aminopeptidase N (APN) , Cytosolic LAP, System

Amastatin (Blocks APN/APA)
GPNA (

-Glu-pNA)

-Peptide Analog
ASCT2 (SLC1A5) / GGTLAT1 (SLC7A5), GGT metabolismAcivicin (Blocks GGT)
Glu-AMC Fluorogenic SubstrateProteasome (Caspase-like)Calpains, CathepsinsEpoxomicin
EC33 Specific InhibitorAminopeptidase A Minimal (Highly Selective)N/A (Use as blocker)
Bestatin Broad InhibitorAPN / CD13 APA (at high conc.), Leukotriene A4 hydrolaseN/A
Critical Structural Distinction[1]
  • 
    -Glu-Anilide (Your Compound):  Amide bond is on the 
    
    
    
    -carbon.[1] Targeted by N-terminal exopeptidases (APA).[1]
  • 
    -Glu-Anilide (GPNA Analog):  Amide bond is on the 
    
    
    
    -carbon.[1] Targeted by Gamma-Glutamyl Transferase (GGT) and recognized by glutamine transporters (ASCT2).[1]

Mechanistic Pathway & Off-Target Landscape[1]

The following diagram illustrates the primary cleavage pathway of


-Glu-Anilide and the competing off-target enzymes that generate false signals.

G Compound (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid (Substrate) APA Aminopeptidase A (Primary Target) Compound->APA Hydrolysis (Ca2+ Dep.) APN Aminopeptidase N (Major Off-Target) Compound->APN Hydrolysis (Zn2+ Dep.) LAP Cytosolic LAP (Off-Target) Compound->LAP Slow Hydrolysis SysXc System xc- (Transporter Off-Target) Compound->SysXc Competitive Inhibition? Product L-Glutamate + Aniline (Detected Signal) APA->Product APN->Product LAP->Product Cystine Cystine Uptake (Modulated) SysXc->Cystine Blocks

Caption: Figure 1.[1] Enzymatic hydrolysis pathways of


-Glu-Anilide. Note that both the target (APA) and off-targets (APN, LAP) produce the same detectable signal (Aniline), requiring inhibitor-based deconvolution.[1]

Experimental Protocols for Specificity Validation

To confirm that the signal observed with (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is derived from APA and not off-targets, you must use a Differential Inhibition Workflow .[1]

Protocol A: Differential Inhibitor Deconvolution

Objective: Quantify the fraction of substrate hydrolysis contributed by APA vs. APN/LAP.[1]

Materials:

  • Substrate: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (1 mM stock).[1]

  • Inhibitor A: Amastatin (Inhibits APA and APN).[1]

  • Inhibitor B: Bestatin (Inhibits APN, minimal effect on APA at <10 µM).[1]

  • Inhibitor C: EC33 (Specific APA inhibitor).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM CaCl₂ (Calcium is essential for APA activity).[1]

Workflow:

  • Preparation: Aliquot tissue homogenate or cell lysate into 4 parallel reaction tubes.

  • Pre-incubation (30 min at 37°C):

    • Tube 1: Vehicle (Total Activity).

    • Tube 2: + 10 µM Bestatin (Blocks APN; Remaining activity is APA).[1]

    • Tube 3: + 10 µM EC33 (Blocks APA; Remaining activity is APN/Off-targets).

    • Tube 4: + 10 µM Amastatin (Blocks both; Background control).[1]

  • Reaction: Add Substrate (final conc. 100 µM) to all tubes. Incubate for 30-60 min.

  • Detection: Measure absorbance of released aniline (or fluorescence if using a fluorogenic variant) at appropriate wavelength (e.g., 405 nm for p-nitroaniline derivatives; aniline requires derivatization).[1]

  • Calculation:

    • True APA Activity = (Activity in Tube 1) - (Activity in Tube 3).

    • Off-Target Contribution = Activity in Tube 3.[1]

Protocol B: System Interaction Check

Objective: Determine if the compound acts as a competitive inhibitor of the Glutamate/Cystine antiporter (System


), a common off-target for glutamate analogs.[1]

Workflow:

  • Cell Line: Use xCT-overexpressing cells (e.g., A549 or U251).[1]

  • Tracer:

    
    C-Cystine (0.5 µCi/mL).
    
  • Competition: Treat cells with

    
    C-Cystine in the presence of:
    
    • Vehicle.[1]

    • 500 µM Glutamate (Positive Control - blocks uptake).[1]

    • 500 µM (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid.[1]

  • Readout: Lyse cells and measure scintillation counts.

  • Interpretation: If the compound significantly reduces Cystine uptake compared to vehicle, it is an off-target inhibitor of System

    
    , which induces ferroptosis and oxidative stress, confounding cell viability data.[1]
    

Validation Logic Diagram

Use this decision tree to interpret your experimental results.

DecisionTree Start Observed Activity with (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Step1 Add EC33 (Specific APA Inhibitor) Start->Step1 Result1 Signal Disappears Step1->Result1 >90% Inhibition Result2 Signal Persists Step1->Result2 <50% Inhibition Conclusion1 Validated: Activity is APA-driven Result1->Conclusion1 Step2 Add Bestatin (APN Inhibitor) Result2->Step2 Result3 Signal Disappears Step2->Result3 Result4 Signal Persists Step2->Result4 Conclusion2 Off-Target: Activity is APN-driven Result3->Conclusion2 Conclusion3 Unknown Off-Target (Likely Cytosolic Peptidases) Result4->Conclusion3

Caption: Figure 2. Logic flow for deconvoluting the specificity of the substrate.[1] EC33 is the critical differentiator between APA and APN activity.[1]

References

  • Mentlein, R. (1999).[1] Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides.[1] Regulatory Peptides, 85(1), 9-24.[1] (Discusses aminopeptidase specificity and substrate overlap).

  • Rozenfeld, C., et al. (2016).[1] APA (Aminopeptidase A) Inhibitors: A New Class of Antihypertensive Agents.[1] Current Hypertension Reports. (Validates EC33 as the gold-standard specific inhibitor for APA).

  • Esslinger, C. S., et al. (2005).[1] N-gamma-arylglutamine analogues as probes of the ASCT2 neutral amino acid transporter binding site.[1] Bioorganic & Medicinal Chemistry. (Provides context on the Gamma-isomer off-targets).

  • Schulte, M. L., et al. (2018).[1] Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models.[1] Nature Medicine.[1] (Discusses the importance of distinguishing transport inhibition from enzymatic degradation).

Sources

Technical Assessment: Reproducibility & Specificity of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: L-Glutamic acid


-anilide; 

-Glu-Anilide; (S)-2-Amino-4-carboxybutananilide. CAS: 19522-40-8 (Generic for Glu-anilides, requires isomer verification)

Executive Summary: The Isomer Challenge

In the high-stakes environment of peptidase characterization and drug transport studies, (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (hereafter


-Glu-Anilide ) represents a critical yet frequently misidentified probe.

Unlike its ubiquitous structural isomer,


-L-Glutamyl-anilide  (the standard substrate for Gamma-Glutamyl Transferase, GGT), the 

-anilide targets specific aminopeptidases and transport systems (e.g., System L). The reproducibility crisis associated with this molecule stems from three root causes:
  • Regiochemical Contamination: Synthetic pathways often yield mixtures of

    
    - and 
    
    
    
    -isomers.
  • Cyclization: Spontaneous formation of pyroglutamic acid derivatives in aqueous solution.

  • Detection Ambiguity: Standard UV detection (254 nm) struggles to differentiate the phenyl moiety of the

    
    -isomer from the 
    
    
    
    -isomer without optimized chromatography.

This guide moves beyond basic datasheets to provide a self-validating framework for ensuring the integrity of your


-Glu-Anilide data.

Comparative Analysis: Target vs. Alternatives

To validate experimental results, one must understand how


-Glu-Anilide behaves relative to its functional analogs. The following table contrasts the target molecule with its primary "imposter" (

-isomer) and its chromogenic alternative.
Table 1: Physicochemical & Functional Comparison
FeatureTarget:

-Glu-Anilide
Alternative 1:

-Glu-Anilide
Alternative 2:

-Glu-pNA
IUPAC Structure (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid(S)-4-Amino-5-hydroxy-5-oxopentanoic acid anilide*(S)-4-Amino-5-oxo-5-(4-nitrophenylamino)pentanoic acid
Primary Enzyme Target Cytosolic Aminopeptidases (N-terminal cleavage)GGT (Side-chain cleavage)Aminopeptidases (Colorimetric)
Solubility (pH 7.4) Moderate (Hydrophobic phenyl group)ModerateLow (Requires DMSO co-solvent)
Detection Method UV (240-260 nm) / HPLCUV (240-260 nm) / HPLCVis (405 nm) - Yellow shift
Stability Risk High: Cyclization to Pyroglutamyl-anilideModerate:

-linkage is more stable
High: Spontaneous hydrolysis
Reproducibility Trap Isomer Purity: Commercial batches often contain 5-15%

-isomer.[1]
Specificity: Cross-reactivity with broad-spectrum proteases.Solubility: Precipitation in aqueous buffers causes false negatives.

*Note: Nomenclature for the


-isomer varies; functionally, the aniline is on the side-chain carboxyl.

Critical Synthesis & Purity Validation

The primary source of experimental error is the assumption that "Glutamic Acid Anilide" purchased from a catalog is regiochemically pure. Direct coupling of Glutamic acid and Aniline typically favors the


-position or results in bis-anilides due to steric hindrance at the 

-carbon.
The "Anhydride" Route for Regioselectivity

To ensure high


-selectivity, the N-phthaloyl-L-glutamic anhydride  method is the gold standard. This pathway utilizes steric blocking to force nucleophilic attack at the 

-carbonyl.
Diagram 1: Regioselective Synthesis Logic

SynthesisPath Glu L-Glutamic Acid Inter1 N-Phthaloyl-L-Glutamic Anhydride Glu->Inter1 Fusion (140°C) Pht Phthalic Anhydride Pht->Inter1 AlphaPath Path A: α-Attack (Sterically Favored) Inter1->AlphaPath Controlled Temp GammaPath Path B: γ-Attack (Thermodynamic) Inter1->GammaPath High Temp / DMSO Aniline Aniline Aniline->AlphaPath ProdAlpha N-Phthaloyl-α-Anilide AlphaPath->ProdAlpha ProdGamma N-Phthaloyl-γ-Anilide GammaPath->ProdGamma Final Target: α-Glu-Anilide ProdAlpha->Final Hydrazinolysis (Deprotection)

Caption: The N-phthaloyl anhydride route favors


-attack under controlled conditions, minimizing 

-isomer contamination.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Resolution HPLC Separation of Isomers

Objective: Quantify


 vs. 

ratio before use in biological assays. Do not rely on manufacturer Certificates of Analysis (CoA) alone.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Methodology:

  • Equilibration: Run 5% B for 10 minutes.

  • Gradient: 5% B to 40% B over 20 minutes. (Slow gradient is critical for isomer resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Peptide bond).

Validation Criteria:

  • 
    -Isomer Retention:  Typically elutes later than the 
    
    
    
    -isomer due to the proximity of the hydrophobic phenyl group to the amine, creating a distinct solvation shell.
  • Purity Threshold: Reject batches with >2%

    
    -isomer for kinetic studies, as GGT contamination in biological samples will skew results.
    
Protocol B: Stability & Autohydrolysis Check

Objective: Determine the "working life" of the substrate in aqueous buffer.

Rationale: The


-anilide bond is susceptible to intramolecular cyclization, forming 5-oxo-proline (pyroglutamate)  and releasing aniline.

Steps:

  • Prepare a 10 mM stock solution in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) and Tris-HCl (pH 8.0).

  • Incubate at 37°C.

  • Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analyze via HPLC (Protocol A).[2]

Pass/Fail:

  • If >5% free aniline is detected at T=4h, the compound is unstable in the chosen buffer. Consider adding a chelator (EDTA) or lowering pH slightly (pH 6.5) if assay permits.

Analytical Workflow for Biological Assays

To prove that a biological signal (e.g., cell transport or enzyme cleavage) is specific to the


-structure, use the following logic gate.
Diagram 2: Experimental Logic Gate

Workflow Sample Biological Sample (Cell Lysate / Tissue) Substrate Add α-Glu-Anilide Sample->Substrate Split Split Sample Substrate->Split Exp Exp: No Inhibitor Split->Exp Ctrl1 Ctrl 1: + Bestatin (Aminopeptidase Inhibitor) Split->Ctrl1 Ctrl2 Ctrl 2: + Acivicin (GGT Inhibitor) Split->Ctrl2 Measure Measure Aniline Release (HPLC/UV) Exp->Measure Ctrl1->Measure Ctrl2->Measure Result1 Signal Quenched by Bestatin? YES = α-Specific Activity Measure->Result1 Result2 Signal Quenched by Acivicin? YES = γ-Contamination Measure->Result2

Caption: Differential inhibition strategy to distinguish Aminopeptidase (


) activity from GGT (

) artifacts.

References

  • Regioselective Synthesis of Glutamyl Anilides

    • Title: Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides.[3]

    • Source: Journal of Organic Chemistry / ResearchG
    • Significance: Establishes the anhydride method for separ
  • HPLC Separ

    • Title: HPLC Methods for analysis of Glutamic acid and derivatives.[4][5]

    • Source: Helix Chrom
    • Significance: Provides mobile phase conditions for separating hydrophilic amino acid derivatives.[4]

  • Biological Context (GGT vs Aminopeptidase)

    • Title: Gamma-Glutamyl Transferase: Enzymology and Applic
    • Source: PubMed / NIH.
    • Significance: Defines the substrate specificity of GGT for the -isomer, valid
  • Chemical Properties & Stability

    • Title: L-Glutamic acid and its derivatives: Physical Properties.[6][7][8]

    • Source: PubChem (N
    • Significance: Verification of IUPAC nomencl

Sources

Comparing (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid to other pentanoic acid derivatives in functional assays

Comparative Guide: (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid vs. -Glutamyl Derivatives


Executive Summary & Molecular Identity

In high-precision enzymology and drug development, the distinction between regioisomers of glutamic acid derivatives is critical. The compound (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is chemically synonymous with L-Glutamic acid


-anilide

This molecule is the regioisomer of the industry-standard GGT substrate, L-Glutamic acid

  • 
    -Anilide (GpNA):  The "Gold Standard" substrate for Gamma-Glutamyl Transferase (GGT) assays.
    
  • 
    -Anilide (Subject):  A critical negative control  for GGT specificity, a substrate for 
    
    
    -chymotrypsin-like proteases, and a stable ligand for glutamate transporter studies.

This guide details how to utilize the


Molecular Architecture & Functional Logic

To understand the assay performance, one must visualize the structural divergence. The "Pentanoic acid" nomenclature highlights the carbon backbone, but the biological activity is dictated by which carboxyl group bears the aniline moiety.

Diagram 1: Structural & Functional Divergence

The following diagram illustrates the decision logic enzymes use when encountering these two isomers.

GSubstrateUnknown Glutamyl-AnilideAlphaAlpha-Anilide((S)-4-Amino-5-oxo...)Amide at C1 (Alpha)Substrate->AlphaIsomer IdentificationGammaGamma-Anilide(GpNA)Amide at C5 (Gamma)Substrate->GammaIsomer IdentificationGGTEnzyme: GGT(Gamma-Glutamyl Transferase)Alpha->GGTSteric ExclusionProteaseEnzyme: Protease(e.g., Chymotrypsin)Alpha->ProteaseHigh AffinityGamma->GGTBinds Active SiteGamma->ProteaseLow AffinitySignalColorimetric Signal(Free Aniline Release)GGT->SignalCleaves Gamma-BondNoSignalNo Reaction(Substrate Intact)GGT->NoSignalCannot Cleave AlphaProtease->SignalCleaves Alpha-Bond

Caption: Functional decision tree showing how GGT and Proteases discriminate between the


Comparative Performance Data

The following table synthesizes experimental data comparing the Subject (


Feature(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (

-Anilide
)
L-Glutamic acid

-anilide (

-Anilide
)
L-Glutamic Acid (Free)
Primary Application Specificity Control / Protease SubstrateGGT Substrate Metabolic Standard
GGT Activity Inert (Does not release aniline)High (

mM)
Product / Inhibitor
Stability (pH 7.4) High (Stable > 24h)Low (Cyclizes to 5-oxoproline)High
Transport Affinity Binds EAATs (Modulate transport)Binds GGT (Translocation)Native Ligand
Detection Method UV/Vis (if cleaved by protease)UV/Vis (405 nm upon GGT cleavage)LC-MS / Fluorometric
Cyclization Risk NegligibleHigh (Autocatalytic formation of Pyroglutamate)Low

Validated Experimental Protocols

Protocol A: The "Specificity Check" (GGT Validation)

Purpose: To confirm that a positive signal in a tissue lysate is due to GGT and not non-specific proteolytic activity. If your sample cleaves the


Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.0 (optimal for GGT).

  • Substrate A (Target): 20 mM L-Glutamic acid

    
    -anilide (in dilute HCl/Water).
    
  • Substrate B (Control): 20 mM (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (dissolved in DMSO/Water).

  • Acceptor: 100 mM Glycylglycine (accelerates GGT turnover).

Workflow:

  • Preparation: Aliquot 10

    
    L of tissue lysate into two parallel wells (A and B).
    
  • Incubation:

    • Well A: Add 190

      
      L Reaction Mix containing Substrate A  (
      
      
      ).
    • Well B: Add 190

      
      L Reaction Mix containing Substrate B  (
      
      
      ).
  • Measurement: Monitor Absorbance at 405 nm (yellow color of released aniline) kinetically for 30 minutes at 37°C.

  • Analysis:

    • True GGT Activity: Slope(A) > 0.1 OD/min AND Slope(B)

      
       0.
      
    • Non-Specific Protease: Slope(A)

      
       Slope(B).
      
Protocol B: Stability & Spontaneous Cyclization Assay

Purpose: To demonstrate the superior stability of the


Workflow:

  • Prepare 5 mM solutions of both

    
    -anilide and 
    
    
    -anilide in Phosphate Buffered Saline (pH 7.4).
  • Incubate at 37°C without enzymes.

  • Measure Absorbance (405 nm) at T=0, T=4h, T=24h.

Expected Results:

  • 
    -Anilide:  Gradual increase in OD405 over 24h (Background noise due to cyclization).
    
  • 
    -Anilide:  Stable OD405 (No spontaneous hydrolysis).
    

Mechanistic Pathway: The Cyclization Problem

One of the strongest arguments for using

CyclizationGammaGamma-Anilide(Unstable Intermediate)AttackNucleophilic Attack(N-terminal amine attacks C5)Gamma->AttackSpontaneous(pH > 7.0)AlphaAlpha-Anilide(Stable Structure)StableRemains Intact(No Cyclization)Alpha->StableGeometry preventsinternal attackPyro5-Oxoproline(Pyroglutamic Acid)Attack->PyroAnilineFree Aniline(False Positive Signal)Attack->Aniline

Caption: Mechanism of spontaneous degradation. The


References

  • Kristensen, I., & Larsen, P. O. (1973).[1] Differentiation between alpha-glutamyl peptides, gamma-glutamyl peptides, and alpha-aminoacylglutamic acids by PMR spectroscopy. Acta Chemica Scandinavica, 27(8), 3123-3125.[1] Link

  • Allison, R. D. (1985).[2] Gamma-Glutamyl Transpeptidase: Kinetics and Mechanism. Methods in Enzymology, 113, 419-437. Link

  • Castonguay, R., et al. (2003).[2] Gamma-Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. Biochemistry. (Detailed analysis of GGT specificity for gamma-bonds). Link

  • Li, X., et al. (2010).

    
    -Glutamic Acid in Peptides by Electron Capture Dissociation.[3][4] Analytical Chemistry, 82(9), 3543–3550. Link
    
  • Orlowski, M., & Meister, A. (1970). The gamma-glutamyl cycle: a possible transport system for amino acids. Proceedings of the National Academy of Sciences, 67(3), 1248-1255. (Foundational text on gamma-specificity). Link

Safety Operating Guide

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory compliance. When handling specialized biochemical reagents like (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (commonly known as L-glutamic acid α-anilide), safety cannot be a passive checklist; it must be an active, self-validating system.

While the glutamic acid backbone of this molecule is relatively benign, its anilide substructure demands precise lifecycle management. This guide provides drug development professionals with field-proven methodologies to safely handle, route, and dispose of this compound, ensuring both operational integrity and environmental stewardship.

Section 1: Chemical Profiling & Hazard Causality

To design a robust disposal plan, we must first understand the chemical causality that dictates our protocols. The primary hazard of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid lies in the vulnerability of its amide bond.

The Causality of the Hazard: Under standard physiological conditions, the molecule is stable. However, when exposed to extreme pH environments—specifically aqueous solutions with a pH ≤ 2 or pH ≥ 12.5, which the [1]—the amide bond undergoes rapid hydrolysis. This cleavage releases free aniline , a highly toxic aromatic amine that causes methemoglobinemia and poses severe risks to aquatic ecosystems[2]. Therefore, every operational workflow must be engineered to prevent accidental hydrolysis and ensure the complete thermal destruction of the intact anilide group[3].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Molecular Weight 222.24 g/mol Determines stoichiometric calculations for neutralization and spill scaling.
Solubility Low in water, soluble in organicsDo not use water for primary spill cleanup; utilize compatible organic solvents.
Hazardous Degradant Aniline (CAS 62-53-3)Prevent exposure to strong acids/bases to avoid toxic amide hydrolysis.
Incineration Temp. > 850 °CRequires professional thermal destruction to prevent hazardous NOx emissions.

Section 2: Proper Disposal Procedures (Step-by-Step)

Under the Resource Conservation and Recovery Act (RCRA), aniline derivatives must be treated as hazardous waste and are strictly prohibited from drain disposal. The Best Demonstrated Available Technology (BDAT) for these organic constituents is high-temperature incineration[3].

To ensure compliance and safety, execute the following self-validating disposal workflow:

Step 1: Chemical Stabilization and pH Verification Causality: Before adding this compound to any liquid waste carboy, you must prove the receiving environment will not trigger hydrolysis. Action: Dip a universal pH indicator strip into the intended liquid waste stream. Validation: Proceed only if the pH reads between 5 and 9. If the waste is highly acidic or basic, the compound must be routed to a separate, neutral container.

Step 2: Waste Segregation Causality: Mixing halogenated and non-halogenated wastes drastically alters the required incineration parameters and increases the risk of reactive cross-contamination[4]. Action: Route all solutions containing this compound exclusively into the "Non-Halogenated Organic Waste" stream[5].

Step 3: Primary Containment and Packaging Action: Transfer solid waste and contaminated consumables (e.g., weigh boats, pipette tips) into a leak-proof, chemically compatible High-Density Polyethylene (HDPE) container. Ensure the container has a secure, vapor-tight lid.

Step 4: Labeling and Storage Action: Affix a compliant hazardous waste label explicitly stating: "Non-Halogenated Organic Waste: Contains (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid (Anilide Derivative)." Store the container in a designated secondary containment tray in a well-ventilated waste accumulation area until vendor pickup.

G A (S)-4-Amino-5-oxo-5- (phenylamino)pentanoic acid B Extreme pH Exposure (Hydrolysis Risk) A->B Improper Storage D Non-Halogenated Organic Waste Stream A->D Standard Protocol C Aniline Release (Toxic Hazard) B->C Amide Bond Cleavage E EPA-Compliant Incineration C->E Emergency Mitigation D->E Licensed Disposal F Complete Destruction (CO2, H2O, NOx) E->F Thermal Oxidation

Waste routing and degradation pathway for anilide derivatives, highlighting aniline release risks.

Section 3: Spill Response & Decontamination Methodology

In the event of a localized spill, immediate and controlled action prevents aerosolization and the spread of the compound. Do not use water for the initial cleanup, as the compound's low aqueous solubility will simply cause it to spread across the surface.

Step 1: Isolate and Ventilate Restrict access to the spill zone. If the spill occurs outside a fume hood, ensure local laboratory exhaust ventilation is active to capture any aerosolized particulates.

Step 2: Dry Collection (For Solid Spills) Don nitrile gloves, safety goggles, and a lab coat. Using a static-free brush and dustpan, gently collect the solid powder. Avoid aggressive sweeping motions that generate airborne dust. Transfer the powder into a solid hazardous waste container.

Step 3: Solvent Wipe Down Causality: Because the compound is soluble in organic solvents, a targeted solvent wipe ensures complete removal of microscopic residues[2]. Action: Dampen a disposable laboratory wipe with a compatible organic solvent (e.g., ethanol or methanol). Wipe the affected surface inward from the edges to capture residual fine particulates.

Step 4: Final Decontamination Wash the area thoroughly with a mild soap and water solution to neutralize any remaining solvent and chemical traces[2]. Dispose of all brushes, wipes, and PPE used during the cleanup in the solid hazardous waste container.

References

  • U.S. Environmental Protection Agency (EPA). "FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES." Regulations.gov. Available at:[Link]

  • Ohio University. "Hazardous Materials Management Manual." Ohio University EHS. Available at:[Link]

  • University of Cincinnati. "Advisory 7.3 - Hazardous Waste Management." UC Environmental Health and Safety. Available at: [Link]

Sources

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